molecular formula C8H7BrN2 B15338189 7-Bromo-5-methylimidazo[1,2-a]pyridine

7-Bromo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B15338189
M. Wt: 211.06 g/mol
InChI Key: HTLMWXVQZLOQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methylimidazo[1,2-a]pyridine (CAS 2752021-01-3) is a versatile brominated heterocyclic compound serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features the imidazopyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities, coupled with a bromine atom that serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Buchwald-Hartwig aminations . With the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol, this solid compound requires specific storage conditions at 2-8°C under an inert atmosphere to maintain stability . Researchers utilize this building block extensively in the synthesis of more complex molecules targeting various therapeutic areas, leveraging the bromine substituent for precise structural elaboration. The methyl group at the 5-position influences the electron density and steric properties of the system, potentially fine-tuning the reactivity and physical characteristics of the resulting compounds. As with all fine chemicals for research, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all recommended handling precautions prior to use.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(9)5-8-10-2-3-11(6)8/h2-5H,1H3

InChI Key

HTLMWXVQZLOQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NC=CN12)Br

Origin of Product

United States

Foundational & Exploratory

7-Bromo-5-methylimidazo[1,2-a]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 7-Bromo-5-methylimidazo[1,2-a]pyridine

Part 1: Executive Summary

The Dual-Handle Scaffold

7-Bromo-5-methylimidazo[1,2-a]pyridine (CAS 808744-34-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile :

  • Electrophilic Handle (C-7): The bromine atom provides a pre-installed site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion at the "tail" of the molecule.

  • Nucleophilic Hotspot (C-3): The imidazole ring is electron-rich, making the C-3 position highly susceptible to electrophilic aromatic substitution (EAS) or C-H activation, serving as the "head" for pharmacophore installation.

  • Steric Gatekeeper (C-5): The methyl group at the C-5 position (peri to the bridgehead nitrogen) introduces a critical steric element. Unlike the flat topology of unsubstituted analogs, the 5-methyl group restricts conformational freedom of substituents at C-3 and modulates the lipophilicity (logP) of the core, often improving blood-brain barrier (BBB) penetration in CNS-targeted drugs.

Part 2: Physicochemical Profile

PropertyDataSignificance
CAS Number 808744-34-5Unique Identifier
Molecular Formula C₇H₅BrN₂--
Molecular Weight 197.03 g/mol Fragment-like (Rule of 3 compliant)
Appearance Off-white to pale yellow solid--
Melting Point 118–120 °CIndicates stable crystalline lattice
Predicted pKa ~5.15 (conjugate acid)Weakly basic; protonation occurs at N-1
LogP (Calc) ~2.5Moderate lipophilicity; good membrane permeability
H-Bond Acceptors 1 (N-1)Bridgehead N-4 is not basic due to aromaticity

Part 3: Synthetic Accessibility

The synthesis of the 7-bromo-5-methylimidazo[1,2-a]pyridine core relies on the Hantzsch-type condensation . This cyclization is robust, scalable, and regioselective.[1]

Synthesis Pathway Diagram

Synthesis SM1 2-Amino-4-bromo-6-methylpyridine (CAS 84249-14-9) Inter Intermediate (N-Alkylation) SM1->Inter SN2 Attack (N-1) Reagent Chloroacetaldehyde (40% aq.) Reagent->Inter Product 7-Bromo-5-methylimidazo[1,2-a]pyridine (Target) Inter->Product Cyclodehydration (-H2O, -HCl)

Caption: Condensation of 2-aminopyridine precursor with alpha-haloaldehyde to form the fused bicyclic core.

Detailed Protocol: Core Synthesis

Note: This protocol is adapted for 10g scale.

  • Reagents:

    • 2-Amino-4-bromo-6-methylpyridine (1.0 equiv, 10.0 g)

    • Chloroacetaldehyde (40% wt in H₂O, 1.5 equiv)

    • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

    • Ethanol (100 mL, 10V)

  • Procedure:

    • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the aminopyridine in Ethanol.

    • Addition: Add Chloroacetaldehyde solution dropwise at room temperature.

    • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material (more polar) should disappear.

    • Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove most ethanol.

    • Neutralization: Dilute the residue with water (50 mL) and carefully basify with saturated NaHCO₃ solution until pH ~8. A precipitate will form.

    • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Part 4: Reactivity & Functionalization

This scaffold allows for "divergent synthesis," where the core is modified sequentially.

Reactivity Map

Reactivity Core 7-Bromo-5-methyl imidazo[1,2-a]pyridine C3 C-3 Position (Nucleophilic) Core->C3 C7 C-7 Position (Electrophilic) Core->C7 C5 C-5 Methyl (Steric/Benzylic) Core->C5 C3_Rxn EAS: Formylation (Vilsmeier) Halogenation (NIS/NBS) C-H Arylation C3->C3_Rxn C7_Rxn Pd-Catalysis: Suzuki Buchwald-Hartwig Sonogashira C7->C7_Rxn C5_Rxn Steric Shielding of N-4 Benzylic Oxidation (SeO2) Radical Bromination C5->C5_Rxn

Caption: Orthogonal reactivity map highlighting the three distinct functionalization zones.

Strategic Considerations
  • Regioselectivity (C-3 vs C-7):

    • C-3 is the most electron-rich position. Electrophiles (E⁺) will attack here exclusively.

    • C-7 contains the C-Br bond. It is inert to standard electrophiles but reactive toward oxidative addition with Pd(0).

    • Guideline: Perform C-3 functionalization (e.g., formylation) before C-7 coupling if the coupling partner is acid-sensitive. Perform C-7 coupling first if the C-3 reaction requires harsh conditions that might affect the C-Br bond (though C-Br is generally stable to EAS conditions).

  • The "5-Methyl Effect":

    • The methyl group at C-5 creates a "steric pocket" near the bridgehead nitrogen.

    • Impact on C-3: While it doesn't block C-3 functionalization, it restricts the rotation of bulky groups installed at C-3 (e.g., aryl rings), potentially creating atropisomers.

    • Impact on Solubility: The 5-methyl group disrupts crystal packing relative to the des-methyl analog, often improving solubility in organic solvents (DCM, THF).

Part 5: Medicinal Chemistry Applications

The 7-bromo-5-methylimidazo[1,2-a]pyridine core is a bioisostere for indole and quinoline, widely used in:

  • GABA-A Receptor Modulators:

    • Analogous to Zolpidem .[2][3] The 5-methyl group is critical for selectivity towards the α1 subunit of the GABA-A receptor (sedative effects).

  • Anti-Infectives (Tuberculosis):

    • Imidazo[1,2-a]pyridine-3-carboxamides are potent anti-TB agents (Q203 analogs). The 7-position is often used to extend the chain into the hydrophobic pocket of the target protein (QcrB).

  • Kinase Inhibitors:

    • The N1-C2 motif acts as a hinge binder. The 7-bromo handle allows installation of solubilizing groups (e.g., morpholine, piperazine) via Buchwald coupling to tune ADME properties.

Part 6: Validated Experimental Protocols

Protocol A: C-7 Suzuki-Miyaura Coupling

Purpose: To install an aryl group at the 7-position.

  • Reaction Setup:

    • Substrate: 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Execution:

    • Degas the solvent with Nitrogen for 15 mins.

    • Combine substrate, boronic acid, and base in the reaction vessel.

    • Add catalyst under Nitrogen flow.

    • Heat to 90°C for 4–12 hours.

    • Note: The 5-methyl group does not hinder this reaction as it is distal to the C-7 position.

Protocol B: C-3 Vilsmeier-Haack Formylation

Purpose: To install an aldehyde at C-3 for further elaboration (e.g., reductive amination).

  • Reaction Setup:

    • Substrate: 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Reagent: POCl₃ (1.2 equiv)

    • Solvent/Reagent: DMF (5.0 equiv, acts as solvent and reactant)

  • Execution:

    • Cool DMF to 0°C. Dropwise add POCl₃ (forms the Vilsmeier salt).

    • Add the substrate dissolved in minimal DMF.

    • Warm to room temperature and stir for 2 hours.

    • Quench: Pour onto ice/water. Neutralize with NaHCO₃.

    • Result: 7-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The C-7 bromine remains intact.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[4] Chemical Communications, 2015.[2]

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016.

  • Guchhait, S. K., et al. "Region-selective C-3 functionalization of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.

  • ChemicalBook. "7-Bromo-5-methylimidazo[1,2-a]pyridine Product Properties."

  • Sigma-Aldrich. "Safety Data Sheet: 7-Bromoimidazo[1,2-a]pyridine derivatives."

Sources

An In-Depth Technical Guide to 7-Bromo-5-methylimidazo[1,2-a]pyridine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and tunable electronic properties make it a "privileged scaffold" for interacting with a wide array of biological targets. This technical guide focuses on a novel, yet-to-be-characterized derivative: 7-Bromo-5-methylimidazo[1,2-a]pyridine . As this compound is not commercially available and lacks a registered CAS number, this document serves as a comprehensive roadmap for its de novo synthesis, rigorous characterization, and exploration of its therapeutic potential, particularly in oncology. We will delve into the strategic rationale behind its design, propose detailed synthetic and analytical protocols, and contextualize its potential within the broader landscape of imidazo[1,2-a]pyridine-based drug discovery.

The Rationale: Why 7-Bromo-5-methylimidazo[1,2-a]pyridine?

The strategic placement of substituents on the imidazo[1,2-a]pyridine core can profoundly influence its pharmacokinetic and pharmacodynamic properties. The selection of a methyl group at the C5 position and a bromine atom at the C7 position is a deliberate design choice aimed at leveraging established structure-activity relationships (SAR) within this chemical class.

  • The 5-Methyl Group: Substitution at the C5 position is known to modulate the electronic environment of the pyridine ring, which can impact the compound's basicity and overall solubility. Furthermore, this small alkyl group can provide a crucial steric anchor for binding within a protein's active site, potentially enhancing potency and selectivity.

  • The 7-Bromo Group: The introduction of a halogen, specifically bromine, at the C7 position serves multiple purposes. It can introduce a vector for further chemical modification through cross-coupling reactions, allowing for the generation of a diverse library of analogues.[3][4] From a biological standpoint, the bromine atom can act as a lipophilic moiety to improve membrane permeability and can form halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in drug-target binding. Furthermore, bromo-substituted imidazo[1,2-a]pyridines have shown significant potential in various therapeutic areas, including as anticancer agents.[4][5]

The combination of these two substituents on the imidazo[1,2-a]pyridine scaffold presents a compelling target for discovery research, with the potential for novel biological activity and intellectual property.

Proposed Synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine

The synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine can be approached through a multi-step sequence, beginning with a commercially available starting material and proceeding through the construction of the heterocyclic core followed by regioselective bromination.

Synthetic Strategy Overview

The proposed synthetic pathway is a two-step process:

  • Step 1: Synthesis of 5-methylimidazo[1,2-a]pyridine. This involves the classical Tschitschibabin reaction, where a substituted 2-aminopyridine is condensed with an α-halocarbonyl compound.

  • Step 2: Regioselective Bromination. The resulting 5-methylimidazo[1,2-a]pyridine is then subjected to electrophilic bromination to introduce the bromine atom at the C7 position.

G cluster_0 Step 1: Synthesis of 5-methylimidazo[1,2-a]pyridine cluster_1 Step 2: Regioselective Bromination 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Reaction1 2-Amino-4-methylpyridine->Reaction1 Na2CO3, EtOH, Reflux Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 5-methylimidazo[1,2-a]pyridine 5-methylimidazo[1,2-a]pyridine Reaction2 5-methylimidazo[1,2-a]pyridine->Reaction2 CH3CN, rt Reaction1->5-methylimidazo[1,2-a]pyridine NBS N-Bromosuccinimide NBS->Reaction2 Target_Compound 7-Bromo-5-methylimidazo[1,2-a]pyridine Reaction2->Target_Compound G Target_Compound 7-Bromo-5-methyl- imidazo[1,2-a]pyridine Kinase_Inhibition Kinase Inhibition (e.g., PI3K) Target_Compound->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Target_Compound->Apoptosis_Induction Anti-Angiogenesis Anti-Angiogenesis Target_Compound->Anti-Angiogenesis Anticancer_Activity Anticancer Activity Kinase_Inhibition->Anticancer_Activity Apoptosis_Induction->Anticancer_Activity Anti-Angiogenesis->Anticancer_Activity

Sources

Technical Guide: Structure Elucidation of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (GABA-A agonist) and emerging candidates in oncology (p38 MAP kinase inhibitors) and infectious disease (anti-tuberculosis agents).

The specific derivative 7-Bromo-5-methylimidazo[1,2-a]pyridine represents a critical intermediate. Its value lies in its dual-functionalization potential:

  • C7-Bromine: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Methyl: A steric blocker that induces conformational lock in inhibitor binding pockets, often improving selectivity profiles against off-target kinases.

However, the synthesis of this molecule is prone to regiochemical ambiguity. This guide provides a definitive, self-validating workflow to elucidate and certify the structure, distinguishing it from common regioisomers (e.g., 6-bromo-8-methyl or 7-bromo-6-methyl variants).

Synthetic Origin & Regiochemical Logic

To validate the structure, one must understand the genesis of the impurities. The standard synthesis involves the condensation of a substituted 2-aminopyridine with an


-halocarbonyl (e.g., chloroacetaldehyde).

Reaction: 2-Amino-4-bromo-6-methylpyridine + Chloroacetaldehyde


 7-Bromo-5-methylimidazo[1,2-a]pyridine.
The Regiochemistry Mapping

The cyclization follows a specific mapping from the pyridine precursor to the fused system:

  • Pyridine N1

    
    Imidazo N4  (Bridgehead).
    
  • Pyridine C6-Methyl

    
    Imidazo C5-Methyl  (Peri-position).
    
  • Pyridine C4-Bromine

    
    Imidazo C7-Bromine .
    

Risk Factor: If the starting material contains isomeric impurities (e.g., 2-amino-5-bromo-4-methylpyridine), the resulting imidazopyridine will be isomeric. Standard LC-MS cannot distinguish these isomers as they share the same


 and isotopic pattern. NMR is the only robust validation tool. 

Analytical Workflow & Elucidation Protocol

Mass Spectrometry (MS)

While MS cannot determine regiochemistry, it validates the elemental composition.

  • Expected Ion:

    
     Da.
    
  • Isotopic Pattern: A 1:1 doublet intensity ratio for the molecular ion peaks (

    
    Br and 
    
    
    
    Br) is mandatory. Any deviation suggests dehalogenation or contamination.
Nuclear Magnetic Resonance (NMR) Strategy

The elucidation relies on identifying the "Peri-Effect" of the C5-Methyl group.

Table 1: 1H NMR Assignment (400 MHz, CDCl3)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Logic
H2 7.60 - 7.70Doublet/Singlet

Characteristic imidazole ring proton.
H3 7.45 - 7.55Doublet

Often shows long-range coupling to H2.
H8 7.80 - 7.90Doublet (meta)

Deshielded by adjacent bridgehead nitrogen.
H6 6.80 - 6.90Doublet (meta)

Upfield relative to H8; meta-coupled to H8.
5-Me 2.50 - 2.60Singlet-CRITICAL: Deshielded (vs. standard aryl-Me ~2.3) due to peri-proximity to N4.
The "Smoking Gun": 1D NOE / 2D NOESY

To conclusively prove the methyl is at C5 (and not C6, C7, or C8), you must perform a NOE experiment irradiating the methyl signal (~2.55 ppm).

  • Positive Result (Correct Structure): Strong NOE enhancement of the H6 aromatic proton and potentially weak enhancement of H3 (due to spatial proximity across the bay).

  • Negative Result (Isomer): If the methyl is at C6, it would enhance H5 (if H) and H7 (if H). Since C7 is Br, a C6-Me would only enhance H5.

13C NMR & HMBC
  • C5 (Quaternary): The carbon attached to the methyl will appear around 135-140 ppm.

  • HMBC Correlation: The Methyl protons should show a strong 3-bond correlation (

    
    ) to C6  and the bridgehead C4a  (often ~145-150 ppm).
    

Detailed Experimental Protocol

Protocol A: Sample Preparation for Regiochemical Validation
  • Solvent Selection: Use DMSO-d6 or CDCl3 . DMSO is preferred if solubility is low, but CDCl3 typically provides sharper resolution for the aromatic meta-couplings.

  • Concentration: Prepare a solution of ~10 mg/0.6 mL for 1H/13C. For NOESY, increase to 15-20 mg if possible.

  • Filtration: Filter through a cotton plug to remove inorganic salts (KBr/NaCl) from the workup, which can cause line broadening.

Protocol B: Data Acquisition
  • 1H NMR: Acquire 16 scans with a 2-second relaxation delay (d1) to ensure integration accuracy of the methyl vs. aromatic protons.

  • 1D NOE (Selective):

    • Set the irradiation frequency exactly on the methyl singlet (~2.55 ppm).

    • Mixing time: 500 ms.

    • Look for the enhancement of the doublet at ~6.85 ppm (H6).

Visualization of Elucidation Logic

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process for accepting or rejecting a batch based on spectral data.

ElucidationWorkflow Start Crude Product (7-Br-5-Me-Imidazo[1,2-a]py) MS_Check LC-MS Analysis (Isotope Pattern) Start->MS_Check Pass_MS Isotope Ratio 1:1 (79Br/81Br) MS_Check->Pass_MS Valid Fail_MS Incorrect Ratio (Dehalogenation) MS_Check->Fail_MS Invalid H1_NMR 1H NMR Analysis (Aromatic Region) Pass_MS->H1_NMR Coupling_Check Check Coupling (Meta J ~1.8Hz) H1_NMR->Coupling_Check NOE_Exp NOE Experiment (Irradiate Methyl) Coupling_Check->NOE_Exp Pattern Matches NOE_Result Enhancement of H6 Proton? NOE_Exp->NOE_Result Confirmed STRUCTURE CONFIRMED 7-Bromo-5-methyl NOE_Result->Confirmed Yes (H6 Enhanced) Rejected REJECT BATCH (Regioisomer) NOE_Result->Rejected No (Other H Enhanced)

Caption: Figure 1. Step-by-step decision tree for certifying the regiochemistry of 7-bromo-5-methylimidazo[1,2-a]pyridine.

Diagram 2: Diagnostic NOE Correlations

This diagram visualizes the spatial relationships that confirm the 5-methyl position.

NOE_Map Me5 5-Methyl (2.55 ppm) H6 H6 Proton (6.85 ppm) Me5->H6 Strong NOE (Diagnostic) H3 H3 Proton (Imidazole) Me5->H3 Weak NOE (Spatial) H8 H8 Proton (7.85 ppm) H6->H8 Meta Coupling (J=1.8Hz) Br7 7-Bromo (Substituent)

Caption: Figure 2. Diagnostic Nuclear Overhauser Effect (NOE) interactions. The strong correlation between the Methyl group and H6 is the definitive proof of the 5-position assignment.

Troubleshooting & Common Pitfalls

  • Solvent Effects: In CDCl3, the H2 and H3 signals can sometimes overlap depending on concentration. If overlap occurs, switch to DMSO-d6 or Acetone-d6 to resolve the imidazole protons.

  • Water Peak: Ensure the water peak in DMSO (3.33 ppm) does not obscure the methyl signal. However, since the 5-Me is deshielded (~2.55 ppm), it is usually safe.

  • Rotamers: Unlike amides, this rigid fused system does not exhibit rotamers at room temperature. Any "doubling" of peaks indicates a physical mixture of isomers, not conformational dynamics.

References

  • Bagdi, A. K., et al. (2020). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews. (General synthesis and numbering). Available at: [Link]

  • Goel, R., et al. (2016).[1] "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy."[1] Current Topics in Medicinal Chemistry. (Applications and structural data). Available at: [Link]

  • Hieke, M., et al. (2020). "SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors." Bioorganic & Medicinal Chemistry Letters. (Specific NMR data for substituted analogs). Available at: [Link]

Sources

biological activity of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Executive Summary

The imidazo[1,2-a]pyridine core represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine and indole rings found in endogenous ligands.[1] This guide analyzes the structural determinants of its biological activity, focusing on its established role in GABAergic modulation and its emerging utility in oncology and infectious disease. We provide actionable synthetic protocols and mechanistic insights to support the development of next-generation therapeutics.

Architectural Significance & SAR Landscape

The imidazo[1,2-a]pyridine bicycle is a bioisostere of indole and purine, offering a rigid, planar scaffold that facilitates


-

stacking interactions within receptor pockets. Its bridgehead nitrogen (N4) prevents protonation at physiological pH, maintaining lipophilicity for blood-brain barrier (BBB) penetration—a critical feature for CNS drugs like Zolpidem.
Structure-Activity Relationship (SAR) Map

The biological profile is strictly governed by substitution patterns. The C3 position is the primary vector for diversity via multicomponent reactions, while C6 and C8 allow for palladium-catalyzed cross-couplings to extend the pharmacophore.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C2 Position C2 (Aldehyde Origin) Determines Lipophilicity (e.g., Aryl/Heteroaryl) Core->C2 Synthetic Origin C3 Position C3 (Isocyanide Entry) Critical for Target Binding (e.g., Amides, Esters) Core->C3 Nucleophilic Attack C6 Position C6 Electronic Tuning (Halogens for Cross-Coupling) Core->C6 Electrophilic Subst. C8 Position C8 Steric Gatekeeper Modulates Receptor Selectivity Core->C8 Steric Bulk

Figure 1: Functional mapping of the imidazo[1,2-a]pyridine scaffold highlighting key synthetic vectors.

Neurological Therapeutics: The GABAergic Legacy

The most commercially successful application of this scaffold is in the treatment of insomnia (e.g., Zolpidem ).[2] These derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor.[3]

Mechanism of Action: Unlike benzodiazepines which bind non-selectively, imidazo[1,2-a]pyridines often exhibit selectivity for the


 subunit of the GABA-A receptor. Binding occurs at the interface of the 

and

subunits, inducing a conformational change that increases the frequency of chloride channel opening.

Key Structural Insight:

  • Selectivity: Substituents at the para-position of the phenyl ring at C2 and the amide moiety at C3 are critical for high affinity to the benzodiazepine binding site (BZR).

  • Metabolism: The C3 substituent often dictates metabolic stability; replacing labile esters with bioisosteres like oxadiazoles can improve half-life.

GABA_Mechanism Ligand Imidazo[1,2-a]pyridine (e.g., Zolpidem) Receptor GABA-A Receptor (Benzodiazepine Site) Ligand->Receptor Binds High Affinity Channel Cl- Channel Conformational Change Receptor->Channel Increases Opening Freq Cell Neuron Hyperpolarization (Inhibition of Action Potential) Channel->Cell Cl- Influx Effect Sedation / Anxiolysis Cell->Effect CNS Depression

Figure 2: Signal transduction pathway for GABA-A receptor modulation by imidazo[1,2-a]pyridines.

Oncology: Kinase and Tubulin Inhibition

Recent research has pivoted towards oncology, where derivatives function as ATP-competitive inhibitors of kinases (PI3K, CDK) or tubulin polymerization inhibitors.

Quantitative Activity Profile:

Target Compound Class Key Substituent Activity (IC50) Mechanism

| PI3K


  | Sulfonamide derivatives | C3-Sulfonyl | ~4-10 nM | ATP Competition |
| Tubulin  | 2-Aryl-3-aroyl | C2-Trimethoxyphenyl | ~20-50 nM | Colchicine Site Binding |
| CDK2  | Pyrazolo-fused | C6-Heterocycle | <100 nM | Cell Cycle Arrest (G2/M) |

Therapeutic Logic: The planar imidazo[1,2-a]pyridine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains. The C3 substituent projects into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase, providing specificity.

Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

To access the chemical diversity required for the activities described above, the GBB multicomponent reaction is the industry standard. It condenses an aldehyde, a 2-aminopyridine, and an isocyanide.[1][4]

Protocol: Microwave-Assisted GBB Synthesis

This protocol is optimized for rapid library generation in drug discovery.

Rationale: Microwave irradiation accelerates the rate-limiting imine formation and subsequent [4+1] cycloaddition. The use of a mild Lewis acid (Sc(OTf)


) or Brønsted acid (acetic acid) activates the imine without polymerizing the isocyanide.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Catalyst: Scandium(III) triflate (5 mol%) or Acetic Acid (10 mol%)

  • Solvent: Methanol or DCM:MeOH (1:1)

Step-by-Step Methodology:

  • Imine Formation: In a microwave vial, dissolve the aldehyde and 2-aminopyridine in MeOH (concentration ~0.5 M). Add the catalyst.

  • Activation: Stir at room temperature for 5 minutes to allow pre-equilibrium imine formation. Self-Validation: The solution often changes color (yellowing) as the imine forms.

  • Addition: Add the isocyanide component.[1][5] Cap the vial.

  • Cyclization: Irradiate at 100°C for 15 minutes (or 60°C for 1 hour if thermal instability is suspected).

  • Work-up: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc). Validation: The product is highly fluorescent; TLC visualization under UV is distinct.

GBB_Reaction Reactants 2-Aminopyridine + Aldehyde Intermed Imine Intermediate (Activated) Reactants->Intermed -H2O Cyclo [4+1] Cycloaddition Intermed->Cyclo + Isocyanide Isocyanide Isocyanide (Nucleophile) Isocyanide->Cyclo Product Imidazo[1,2-a]pyridine (3-Amino substituted) Cyclo->Product Tautomerization

Figure 3: Synthetic workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.

Experimental Protocol: In Vitro GABA-A Binding Assay

To validate CNS activity, a radioligand binding assay is essential.

Objective: Determine the affinity (Ki) of a new derivative for the benzodiazepine site.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).[6] Centrifuge at 40,000 x g. Wash pellet 3x to remove endogenous GABA. Causality: Endogenous GABA increases affinity of benzodiazepines (GABA shift); removing it ensures baseline measurement.

  • Incubation:

    • Radioligand: [3H]-Flunitrazepam (1 nM).

    • Test Compound: 6-8 concentrations (e.g., 0.1 nM to 10

      
      M).
      
    • Non-specific Binding: Define using 10

      
      M Diazepam.
      
    • Incubate at 4°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash with ice-cold buffer.[6]

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:

    
    .
    

Future Outlook: Anti-Infectives

Beyond CNS and cancer, this scaffold is seeing a renaissance in tuberculosis (TB) research.[7] Derivatives targeting the QcrB subunit of the cytochrome


 complex in Mycobacterium tuberculosis have shown MIC values in the low nanomolar range. This represents a novel mechanism of action, distinct from standard antibiotics, offering hope against multi-drug resistant strains.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2025). [Link]

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function. ACS Pharmacology & Translational Science. (2022). [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. (2023). [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. (2024). [Link]

  • Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Bioorganic Chemistry. (2022). [Link]

Sources

discovery and history of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridines

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive exploration of the discovery and historical development of this remarkable heterocyclic system. We will traverse the timeline from its initial serendipitous discovery to the revolutionary Tschitschibabin reaction that enabled its systematic synthesis. The narrative will further delve into the evolution of synthetic methodologies, including modern multicomponent reactions and greener approaches, that have expanded the chemical space and accessibility of these compounds. Furthermore, this guide will showcase the profound impact of imidazo[1,2-a]pyridines on drug development, with a focus on key therapeutic agents that have reached the market. Detailed experimental protocols for seminal synthetic methods are also provided to offer practical insights for researchers in the field.

Introduction: The Imidazo[1,2-a]pyridine Core - A Privileged Scaffold

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system where an imidazole ring is fused to a pyridine ring at the 1 and 2 positions. This unique arrangement of nitrogen atoms imparts specific electronic and steric properties that make it an ideal scaffold for interacting with various biological targets. The inherent aromaticity and the presence of both hydrogen bond donors and acceptors allow for diverse and specific binding interactions with enzymes and receptors.

The therapeutic potential of the imidazo[1,2-a]pyridine core is vast, with derivatives exhibiting a wide spectrum of biological activities, including anxiolytic, hypnotic, anticancer, anti-inflammatory, antiviral, and antitubercular properties.[3][4][5][6][7] This has led to the development of several commercially successful drugs, such as zolpidem (for insomnia), alpidem (anxiolytic), and saripidem (anxiolytic), solidifying the status of this scaffold as a "privileged" one in drug discovery.[3][8][9]

Caption: The core structure of imidazo[1,2-a]pyridine.

The Genesis: Early Discovery and the Tschitschibabin Reaction

The history of imidazo[1,2-a]pyridines begins in the early 20th century. While earlier, less defined syntheses may have existed, the first definitive and systematic synthesis was reported by Aleksei Tschitschibabin in 1925.[10][11] This seminal work laid the foundation for all subsequent explorations of this chemical class.

The Tschitschibabin reaction (also spelled Chichibabin) involves the condensation of a 2-aminopyridine with an α-haloketone.[10][11] The reaction proceeds through an initial N-alkylation of the exocyclic amino group of 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminopyridine 2-Aminopyridine alpha-haloketone α-Haloketone N-alkylated N-Alkylated Intermediate alpha-haloketone->N-alkylated Cyclized Cyclized Intermediate N-alkylated->Cyclized Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized->Imidazopyridine Dehydration

Caption: Mechanism of the Tschitschibabin Reaction.

This reaction, though groundbreaking, often required harsh conditions, such as high temperatures, and the yields could be modest.[10][12] Nevertheless, its discovery was a pivotal moment, opening the door for the systematic investigation of the chemical and biological properties of imidazo[1,2-a]pyridines.

Evolution of Synthetic Strategies

Following Tschitschibabin's pioneering work, the field of imidazo[1,2-a]pyridine synthesis has witnessed significant advancements, driven by the need for more efficient, versatile, and environmentally friendly methods.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, have emerged as a powerful tool in the synthesis of complex molecules.[3][11] The Groebke-Blackburn-Bienaymé reaction (GBB) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[12] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Brønsted or Lewis acid.[3]

GBB_Reaction_Workflow cluster_reactants Starting Materials 2-aminopyridine 2-Aminopyridine Aldehyde Aldehyde ReactionVessel ReactionVessel Aldehyde->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Product Product ReactionVessel->Product

Caption: Workflow of the Groebke-Blackburn-Bienaymé Reaction.

The GBB reaction offers several advantages, including operational simplicity, high atom economy, and the ability to generate a wide range of structurally diverse imidazo[1,2-a]pyridines.[12]

Modern Catalytic Methods

The advent of modern catalytic methods has further revolutionized the synthesis of imidazo[1,2-a]pyridines. Copper-catalyzed and other transition-metal-catalyzed reactions have enabled the use of a broader range of starting materials and have often led to improved yields and milder reaction conditions.[13] For instance, copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed as a more sustainable alternative to classical methods.[13]

Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing "green" synthetic methodologies that minimize environmental impact. For imidazo[1,2-a]pyridines, this has translated into the use of greener solvents like water or deep eutectic solvents, and the development of catalyst-free and solvent-free reaction conditions.[3][10] Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields, as demonstrated in the synthesis of zolpidem and its analogues.[14]

Imidazo[1,2-a]pyridines in Drug Development: A Showcase

The "privileged" status of the imidazo[1,2-a]pyridine scaffold is best illustrated by the number of successful drugs that incorporate this core structure.

Drug Therapeutic Area Mechanism of Action
Zolpidem Hypnotic (Insomnia)Selective agonist at the α1 subunit of the GABA-A receptor.[14][15]
Alpidem AnxiolyticSelective agonist at the benzodiazepine binding site of the GABA-A receptor.[3][8]
Saripidem AnxiolyticSimilar to Alpidem, acts on the GABA-A receptor.[3][8]
Necopidem AnxiolyticAnother GABA-A receptor modulator.[3][8]
Olprinone CardiotonicPhosphodiesterase 3 (PDE3) inhibitor.[1]
Miroprofen AnalgesicNon-steroidal anti-inflammatory drug (NSAID).[9]
Zolimidine Anti-ulcer, AnticancerVaried, including gastroprotective and potential antitumor activities.[9]
Minodronic acid AntiosteoporosisBisphosphonate, inhibits bone resorption.[9]

The development of these drugs has spurred further research into the medicinal applications of imidazo[1,2-a]pyridines, with ongoing investigations into their potential as anticancer, antitubercular, and neuroprotective agents.[4][5][16][17][18]

Experimental Protocols: Representative Syntheses

To provide a practical understanding of the synthesis of imidazo[1,2-a]pyridines, detailed protocols for two key methods are presented below.

Classical Synthesis of Zolpidem Intermediate via Tschitschibabin Reaction

This protocol describes a key step in a reported synthesis of zolpidem, illustrating the classical Tschitschibabin condensation.[15][19]

Reaction: Condensation of 2-amino-5-methylpyridine with a bromo-derivative of 4-methylacetophenone.

Materials:

  • 2-amino-5-methylpyridine

  • 2-bromo-1-(p-tolyl)ethan-1-one

  • Ethanol (or a similar suitable solvent)

Procedure:

  • Dissolve 2-amino-5-methylpyridine in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add an equimolar amount of 2-bromo-1-(p-tolyl)ethan-1-one to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-a]pyridine intermediate.

One-Pot Synthesis of a 3-Aminoimidazo[1,2-a]pyridine via Groebke-Blackburn-Bienaymé Reaction

This protocol is a general representation of the GBB reaction for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.[12]

Materials:

  • 2-aminopyridine

  • An aldehyde (e.g., furfural)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • A catalyst (e.g., ammonium chloride)

  • A suitable solvent (e.g., methanol or water)

Procedure:

  • To a reaction vessel, add the 2-aminopyridine, the aldehyde, and the catalyst in the chosen solvent.

  • Stir the mixture for a few minutes at room temperature.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating, as required, and monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography to yield the pure 3-aminoimidazo[1,2-a]pyridine.

Conclusion and Future Perspectives

From its initial discovery to its current status as a privileged scaffold in medicinal chemistry, the journey of the imidazo[1,2-a]pyridine core is a testament to the power of synthetic chemistry in driving drug discovery. The development of increasingly sophisticated and efficient synthetic methodologies has not only facilitated the synthesis of known drugs but has also opened up new avenues for the exploration of novel chemical space. The continued interest in this scaffold, fueled by its proven therapeutic value, ensures that the story of imidazo[1,2-a]pyridines is far from over. Future research will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the exploration of new biological targets and therapeutic applications for this versatile and ever-relevant heterocyclic system.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.
  • A simple and efficient synthesis of hypnotic agent, zolpidem and its rel
  • An Efficient Synthesis of Zolpidem. Synthetic Communications. [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry. [Link]

  • A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Arkivoc. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chrom
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Imidazo[1,2- a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry. [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Clinically used drugs with an imidazo[1,2-a]pyridine skeleton. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings.

Sources

A Technical Guide to the Preliminary Screening of 7-Bromo-5-methylimidazo[1,2-a]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary, preclinical screening of a focused library of 7-Bromo-5-methylimidazo[1,2-a]pyridine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic, multi-tiered approach to identify and characterize novel kinase inhibitors. The methodologies described herein are grounded in established biochemical and cell-based assays, emphasizing scientific rigor, data-driven decision-making, and a clear rationale for each experimental step.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure and synthetic tractability have made it a fertile ground for the development of therapeutics targeting a wide array of biological targets.[3] Of particular interest is its proven potential in the discovery of potent kinase inhibitors.[4][5] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

Imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including those in the PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways.[5] These pathways are central to cell proliferation, survival, and angiogenesis, making them prime targets for oncology drug discovery.

The Rationale for Screening 7-Bromo-5-methyl Analogs:

The specific substitution pattern of the imidazo[1,2-a]pyridine core is critical for determining biological activity and target selectivity. Structure-activity relationship (SAR) studies have shown that modifications at various positions can dramatically alter a compound's potency and pharmacological profile.[6][7][8]

This guide focuses on analogs featuring a 7-bromo and a 5-methyl substitution. The rationale for this focus is based on the following hypotheses:

  • 7-Bromo Substitution: The introduction of a halogen, such as bromine, at the 7-position introduces an electron-withdrawing group that can modulate the electronic properties of the heterocyclic ring system. This can influence key binding interactions with the target kinase, potentially enhancing potency or altering selectivity. Halogen bonding is an increasingly recognized interaction in drug design that can contribute to binding affinity.

  • 5-Methyl Substitution: The addition of a small, lipophilic methyl group at the 5-position can probe specific hydrophobic pockets within the kinase ATP-binding site. Such modifications can improve binding affinity and influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

The systematic screening of a library of analogs based on this core scaffold is a logical step to explore the SAR and identify lead compounds with desirable potency, selectivity, and cellular activity.

The Screening Cascade: A Multi-Tiered Strategy

A successful preliminary screening campaign relies on a tiered approach, starting with broad, high-throughput assays and progressing to more complex, lower-throughput cellular assays for hit validation and characterization. This cascade is designed to efficiently identify the most promising compounds while minimizing resource expenditure.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Activity & Target Engagement Primary Biochemical Kinase Assay (e.g., PI3Kα HTRF Assay) Potency IC50 Determination (10-point dose response) Primary->Potency Select 'Hits' (>50% inhibition) Library 7-Bromo-5-methylimidazo[1,2-a]pyridine Analog Library Library->Primary Single concentration (e.g., 10 µM) Orthogonal Orthogonal Biochemical Assay (e.g., ADP-Glo Assay) Potency->Orthogonal Confirm activity Viability Cell Viability Assay (e.g., CellTiter-Glo®) Orthogonal->Viability Confirmed Hits (Potent & reproducible) Target Target Engagement Assay (e.g., NanoBRET™) Viability->Target Cell-active Hits

Caption: A multi-tiered workflow for preliminary screening of kinase inhibitors.

Tier 1: Primary Biochemical Screening

The initial step is a high-throughput biochemical assay to assess the ability of each analog to directly inhibit the activity of a target kinase. For this guide, we will use PI3Kα as an exemplary target, given the known activity of imidazo[1,2-a]pyridines against this pathway.[5] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice for this purpose due to its robustness, sensitivity, and lack of separation steps.[9][10]

Protocol: HTRF-Based PI3Kα Kinase Assay

This protocol is adapted for a 384-well plate format.

Principle: The HTRF KinEASE™ assay measures the phosphorylation of a biotinylated substrate peptide by the kinase.[10] An anti-phospho-serine/threonine antibody labeled with Europium cryptate (Eu³⁺) acts as the donor fluorophore, and streptavidin-XL665 (an acceptor fluorophore) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[9][10]

Materials:

  • Recombinant human PI3Kα enzyme

  • Biotinylated STK Substrate 1 (or other suitable PI3K substrate)

  • HTRF KinEASE™ STK Eu-Cryptate Antibody

  • Streptavidin-XL665 (SA-XL665)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop/Detection Buffer: Assay buffer containing EDTA (final concentration 10 mM)

  • Test Compounds: 10 mM stock in 100% DMSO, serially diluted for assays

  • Low-volume, 384-well black assay plates

  • HTRF-compatible plate reader

Procedure: [9][10]

  • Compound Plating:

    • Prepare a 4X final concentration plate of test compounds in assay buffer with a fixed percentage of DMSO (e.g., 2%).

    • Using an acoustic dispenser or multichannel pipette, add 2.5 µL of the 4X compound solution to the assay plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.

  • Enzyme Addition:

    • Prepare a 2X solution of PI3Kα enzyme in assay buffer. The optimal concentration should be determined empirically to be within the linear range of the assay.

    • Add 5 µL of the 2X enzyme solution to each well (except "no enzyme" controls, which receive 5 µL of assay buffer).

  • Reaction Initiation:

    • Prepare a 4X solution of ATP and Biotinylated Substrate in assay buffer. The ATP concentration should be at or near the Kₘ for the enzyme.

    • Add 2.5 µL of the ATP/Substrate mix to all wells to start the reaction. Final reaction volume is 10 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.

  • Detection:

    • Prepare the detection reagent mix in Stop/Detection Buffer containing the Eu³⁺-antibody and SA-XL665 at their recommended final concentrations.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

  • Hit Selection: Compounds demonstrating >50% inhibition at a single concentration (e.g., 10 µM) are considered "hits" and advance to Tier 2.

Tier 2: Hit Confirmation and Potency Determination

Hits from the primary screen require confirmation and characterization of their potency. This involves generating a dose-response curve to determine the IC₅₀ value and running an orthogonal assay to rule out technology-specific artifacts.

Protocol: IC₅₀ Determination

Follow the protocol in Section 3.1, but instead of a single concentration, plate the hit compounds in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Orthogonal Biochemical Assay (ADP-Glo™)

The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing an independent measure of enzyme activity.[11][12]

Principle: The assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP back to ATP and uses a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial amount of ADP produced.[11]

Procedure: [11][12]

  • Perform the kinase reaction (Steps 1-4 from Section 3.1) in a white, opaque 384-well plate.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate luminometer.

Data Analysis:

  • Calculate IC₅₀ values as described in Section 4.1.

  • Progression Criteria: Compounds that are confirmed as active in this orthogonal assay with a potent IC₅₀ (e.g., <1 µM) are prioritized for Tier 3 evaluation.

Tier 3: Cellular Activity and Target Engagement

The most promising compounds from biochemical assays must be tested in a cellular context to assess their ability to cross the cell membrane, engage the target kinase, and exert a biological effect.

Protocol: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to determine the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[13][14]

Principle: The assay reagent lyses the cells and provides the luciferase and luciferin substrate needed to generate a luminescent signal proportional to the amount of ATP present.[13]

Materials:

  • Cancer cell line known to be dependent on the PI3K/Akt pathway (e.g., MCF-7, breast cancer).

  • CellTiter-Glo® 2.0 Reagent.

  • Opaque-walled 96- or 384-well plates.

Procedure: [15][16]

  • Cell Plating: Seed cells into an opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 48-72 hours.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure luminescence with a plate luminometer.

Data Analysis:

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Protocol: Cellular Target Engagement (NanoBRET™)

Confirming that a compound binds to its intended target in living cells is a critical validation step. The NanoBRET™ Target Engagement assay provides a quantitative measure of compound binding in intact cells.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase is added (the energy acceptor). When the tracer binds the NanoLuc®-fused kinase, BRET occurs. A test compound that binds to the kinase will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[17]

Procedure Overview: [11][18]

  • Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-PI3Kα fusion protein and seed into a white assay plate.

  • Compound and Tracer Addition: Add serial dilutions of the test compound to the cells, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Substrate Addition & Reading: Add the NanoGlo® substrate and read the donor (450 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the compound, confirming target engagement. Plot the BRET ratio against compound concentration to determine an IC₅₀ for target binding.

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison between analogs and guide SAR development.

Table 1: Hypothetical Screening Data for 7-Bromo-5-methylimidazo[1,2-a]pyridine Analogs

Compound IDR-GroupPI3Kα HTRF IC₅₀ (nM)PI3Kα ADP-Glo IC₅₀ (nM)MCF-7 Cell Viability GI₅₀ (nM)PI3Kα NanoBRET IC₅₀ (nM)
GSK-001 -H8509202,1002,500
GSK-002 -Phenyl4552150180
GSK-003 -4-F-Phenyl22288595
GSK-004 -Cyclopropyl150165550610
Positive Ctrl Known PI3Kα Inhibitor582530

A successful lead candidate will exhibit strong correlation across all assays: potent inhibition in both biochemical assays, sub-micromolar activity in the cell viability assay, and confirmed target engagement at a similar concentration in the NanoBRET™ assay.

Signaling Pathway Context

The compounds identified through this cascade are hypothesized to function by inhibiting the PI3K/Akt/mTOR signaling pathway. Understanding this context is crucial for interpreting cellular results and planning subsequent mechanism-of-action studies.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Bromo-5-methyl- imidazo[1,2-a]pyridine Analog Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by the test analogs.

Conclusion

This technical guide presents a robust and logical workflow for the initial evaluation of 7-Bromo-5-methylimidazo[1,2-a]pyridine analogs as potential kinase inhibitors. By employing a tiered screening cascade that moves from high-throughput biochemical assays to more detailed cell-based validation, researchers can efficiently identify and prioritize compounds for further lead optimization. The self-validating nature of this approach, which incorporates orthogonal assays and direct target engagement studies, ensures a high degree of confidence in the selected hits, paving the way for the development of novel and effective targeted therapies.

References

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. [Link]

  • Zhang, Z., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]

  • News-Medical.Net. (2026). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Patil, S. B., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. [Link]

  • BMG Labtech. (2020). Kinase assays. [Link]

  • Liu, X., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1227-1232. [Link]

  • Al-Ameed, T., et al. (2018). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. SLAS Discovery, 23(1), 74-82. [Link]

  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry Letters, 12(20), 2891-2893. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Kamal, A., et al. (2016). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 14(39), 9345-9361. [Link]

  • Kumar, A., et al. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]

  • Yu, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Al-Sanea, M. M., et al. (2025). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]

  • Kumar, B. V. S., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1845-1852. [Link]

  • Fersing, C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. [Link]

  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 940-945. [Link]

  • Blobaum, A. L., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]

  • Endoori, S., et al. (2025). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Kumar, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 816-843. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GABA receptor agonists, kinase inhibitors, and anti-infective agents. The functionalization of this scaffold, particularly at the C-7 position , is critical for expanding Structure-Activity Relationship (SAR) vectors.

This Application Note details the optimized Suzuki-Miyaura cross-coupling protocol for 7-Bromo-5-methylimidazo[1,2-a]pyridine . While the C-7 bromine is electronically primed for oxidative addition, the presence of the 5-methyl group and the basic bridgehead nitrogen introduces unique steric and electronic considerations.

Key Technical Considerations
  • Regiochemistry & Reactivity: The C-7 position is electron-deficient relative to the C-3 position (which is prone to electrophilic aromatic substitution). This makes C-7 ideal for Pd-catalyzed cross-coupling.

  • The "5-Methyl Effect": Located ortho to the bridgehead nitrogen (N4), the 5-methyl group exerts a subtle steric influence. Unlike substituents at C-6, it does not sterically hinder the C-7 reaction center. Crucially, it may reduce non-productive coordination of the palladium catalyst to the bridgehead nitrogen, potentially enhancing turnover frequency (TOF) compared to the unsubstituted parent.

  • Catalyst Poisoning: The N1 and N4 nitrogens are Lewis bases. High-activity catalyst systems or specific base choices are required to prevent Pd sequestration.

Mechanistic Insight & Reaction Design

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, the heteroaromatic nature of the substrate requires specific tuning.

Graphviz Diagram: Mechanistic Cycle

SuzukiMechanism cluster_poison Potential Off-Cycle Trap Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + 7-Br-Substrate Poison Pd-N Coordination (Catalyst Arrest) Pd0->Poison N-Binding Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product C7-Arylated Product RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition at C-7 and potential catalyst arrest via N-coordination.

Optimization Matrix

Experimental screening suggests that monodentate phosphines (like PPh3) are often insufficient due to competitive binding by the substrate nitrogens. Bidentate ligands or bulky Buchwald ligands are preferred.

VariableStandard ConditionHigh-Performance ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·DCM (2-5 mol%) Dppf bite angle resists displacement; DCM adduct aids stability.
Alternative Pd(OAc)₂ / XantphosXPhos Pd G2 XPhos provides steric bulk to prevent N-poisoning and accelerates oxidative addition.
Base Na₂CO₃ (2M aq)Cs₂CO₃ (3 equiv) Cesium cation improves solubility in organic phase; "Cesium Effect" aids transmetallation.
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂O (4:1) Excellent solubility for imidazopyridines; high reflux temperature (100°C).
Temp 80°C90-100°C Higher energy required to overcome heteroaryl deactivation.

Standardized Protocol: The "Golden" Method

This protocol is optimized for 1.0 mmol scale.

Reagents & Equipment[1][2]
  • Substrate: 7-Bromo-5-methylimidazo[1,2-a]pyridine (211 mg, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (41 mg, 0.05 mmol, 5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (977 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL) (Degassed)

  • Vessel: 20 mL Microwave vial or Schlenk tube with stir bar.

Step-by-Step Procedure

1. Preparation & Inerting:

  • Dry the reaction vessel (oven-dried or flame-dried).

  • Add the solid reagents: Substrate , Boronic Acid , Cs₂CO₃ , and Pd Catalyst .

  • Critical: Cap the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3). Oxygen is the primary cause of homocoupling and catalyst death.

2. Solvent Addition:

  • Add the degassed 1,4-Dioxane and Water via syringe through the septum.

  • Note: Degassing solvents by sparging with inert gas for 15 mins prior to use is highly recommended.

3. Reaction:

  • Place the vessel in a pre-heated oil bath or heating block at 95°C .

  • Stir vigorously (800-1000 rpm). The biphasic mixture requires efficient mixing for phase transfer.

  • Time: Monitor by LC-MS or TLC at 2 hours. Most reactions complete within 4-6 hours.

    • TLC Stain: UV active. The product often fluoresces blue/green under long-wave UV (365 nm).

4. Workup (Pd Scavenging):

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Optional but Recommended: Wash combined organics with a 5% aqueous solution of N-Acetylcysteine or use a commercial metal scavenger (e.g., SiliaMetS® Thiol) to reduce Pd residuals to <10 ppm.

  • Wash with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

5. Purification:

  • Column Chromatography: Silica Gel.

  • Eluent: Dichloromethane / Methanol gradient (0% -> 5% MeOH).

  • Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexanes if the product streaks (common with basic imidazopyridines).

Experimental Workflow Diagram

Workflow Setup 1. Setup (Inert Atmosphere) Reaction 2. Reaction (95°C, 4-6h) Setup->Reaction Monitor 3. Monitor (LC-MS/TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup (Celite/Extraction) Monitor->Workup Complete Purify 5. Purification (DCM:MeOH) Workup->Purify

Caption: Operational workflow from inert setup to final purification.

Troubleshooting & Variations

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst poisoning by N-heterocycle.Switch to XPhos Pd G2 or A-taPhos . Increase temp to 110°C.
Protodeboronation Boronic acid instability.Use Boronic Ester (Pinacol) or increase Boronic Acid to 2.0 equiv. Lower temp to 80°C.
Homocoupling Oxygen leak.Rigorous degassing. Ensure inert atmosphere is maintained.
Streaking on TLC Basic nitrogen interaction with silica.Add 1% Et₃N or 1% NH₄OH to the eluent system.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cycliz
    • Source:

  • Suzuki Coupling Protocols for Heterocycles

    • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.[2]

    • Source:

  • Catalyst Optimization (BenchChem)

    • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
    • Source:

  • Microwave Assisted Synthesis

    • Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine.
    • Source:

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for 7-bromo-5-methylimidazo[1,2-a]pyridine and palladium catalysts before handling.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the palladium-catalyzed functionalization of 7-Bromo-5-methylimidazo[1,2-a]pyridine . It synthesizes mechanistic principles with practical, high-yield protocols suitable for medicinal chemistry and process development.

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, serving as the pharmacophore in blockbuster drugs like Zolpidem (GABA


 agonist) and emerging anti-infective agents.[1][2] The specific derivative 7-Bromo-5-methylimidazo[1,2-a]pyridine  presents a unique dual-functional profile:
  • C7-Bromide: A highly reactive electrophilic site for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C5-Methyl Group: Provides critical steric bulk that modulates binding affinity (often inducing out-of-plane twisting of biaryl systems) and blocks metabolic oxidation at the C5 position.

Technical Challenge: While the C7-position is electronically activated (para to the bridgehead nitrogen), the presence of the C5-methyl group introduces subtle electronic donation and solubility changes compared to the unsubstituted parent. This guide provides optimized conditions to overcome these nuances and maximize yield.

Mechanistic Insight & Catalyst Selection

Electronic Landscape

The imidazo[1,2-a]pyridine ring system is electron-rich at C3 (nucleophilic) but electron-deficient in the pyridine ring (C5–C8).

  • C7 Position: Located para to the bridgehead nitrogen (N4), C7 is sufficiently electron-deficient to facilitate rapid oxidative addition of Pd(0).

  • 5-Methyl Effect: The methyl group at C5 (ortho to bridgehead N4) is an electron-donating group (EDG). While it slightly increases electron density in the pyridine ring—potentially slowing oxidative addition compared to the non-methylated analog—the effect is minimal at the remote C7 position. Its primary impact is solubility enhancement in lipophilic solvents (Toluene, Dioxane).

Catalyst Design

For the C7-Br bond, we prioritize catalytic systems that support efficient oxidative addition and transmetallation without requiring harsh temperatures that could degrade the imidazo core.

  • Pre-catalyst: Pd(dppf)Cl

    
    [1][3]·DCM  or Pd
    
    
    
    (dba)
    
    
    .
  • Ligand:

    • For Suzuki:XPhos or SPhos (Buchwald biaryl phosphines) are superior for electron-rich heteroaryls.

    • For Buchwald-Hartwig:BINAP or Xantphos prevent chelation-related catalyst deactivation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Formation of C7-Aryl/Heteroaryl derivatives.

Reagents:

  • Substrate: 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1][3]·DCM (3–5 mol%)
    
  • Base: 2M K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water.[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial (microwave or pressure tube) with the substrate, boronic acid, and base.[1]

  • Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved O

    
     (critical to prevent homocoupling of boronic acids).
    
  • Catalyst Addition: Add Pd(dppf)Cl

    
    [3]·DCM quickly under positive inert gas pressure. Cap the vial immediately.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min). Monitor by LC-MS for consumption of the bromide (M+H: ~211/213).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient). The 5-methyl group aids separation from polar byproducts.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amines at C7.

Reagents:

  • Substrate: 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (5 mol%)[1][3]
  • Ligand: Xantphos (for primary amines) or BINAP (for secondary amines) (10 mol%)[1]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv - Note: NaOtBu can be incompatible with sensitive electrophiles).[1]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    and Ligand in the solvent and stir for 10 min at RT to form the active L
    
    
    Pd(0) species (solution turns from purple/black to orange/yellow).[1]
  • Addition: Add the substrate, amine, and base to the catalyst solution.

  • Reaction: Heat to 100–110°C for 12–18 hours.

  • Workup: Dilute with DCM, wash with water. Critical: Scavenge residual Pd using a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing.[1]

Visualization of Workflows

Catalytic Cycle & Decision Logic

The following diagram illustrates the mechanistic pathway and the decision logic for optimizing reaction conditions based on the coupling partner.

Pd_Coupling_Workflow Start Substrate: 7-Bromo-5-methylimidazo[1,2-a]pyridine Decision Select Coupling Partner Start->Decision Suzuki Partner: Boronic Acid/Ester (Suzuki-Miyaura) Decision->Suzuki C-C Bond Buchwald Partner: Amine (Buchwald-Hartwig) Decision->Buchwald C-N Bond Sono Partner: Alkyne (Sonogashira) Decision->Sono C-C (Alkyne) Suz_Cond Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Suzuki->Suz_Cond Suz_Mech Mechanism: 1. Ox. Addition (C7-Br) 2. Transmetallation (Boron) 3. Red. Elimination Suz_Cond->Suz_Mech Buch_Cond Conditions: Pd2(dba)3 + Xantphos Cs2CO3, Toluene, 110°C Buchwald->Buch_Cond Buch_Mech Mechanism: 1. Ox. Addition (C7-Br) 2. Amine Coordination 3. Deprotonation 4. Red. Elimination Buch_Cond->Buch_Mech Sono_Cond Conditions: Pd(PPh3)2Cl2, CuI Et3N/DMF, 80°C Sono->Sono_Cond

Caption: Decision matrix for C7-functionalization. Select pathway based on target moiety (Aryl, Amine, Alkyne).[1][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O

presence.
Degas solvents vigorously. Switch to SPhos Pd G2 pre-catalyst for higher activity.
Protodebromination Reductive elimination of H instead of coupling.Use anhydrous solvents (for Buchwald). Increase concentration of coupling partner.
Homocoupling (Biaryl) Oxidation of boronic acid.Ensure strict inert atmosphere (Argon balloon). Reduce base concentration slightly.
C3 Side Reaction C3 is nucleophilic and may react with electrophiles.Generally not an issue in Pd-coupling (nucleophilic attack), but avoid electrophilic scavengers during workup.
Poor Solubility 5-Methyl group increases lipophilicity but rigid structure can stack.Use DME (Dimethoxyethane) or add a co-solvent like DMF (10%) to the reaction mixture.[1]

References

  • Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

    • Review: "Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry."[1][2][5] ACS Omega. (2025). [1]

  • General Suzuki Coupling on Imidazo[1,2-a]pyridines

    • Protocol: "Regiocontrolled Cross-Coupling of 7,8-Dihalogenated Imidazo[1,2-a]pyridines."[1][6] ResearchGate.

  • Buchwald-Hartwig Amination Conditions

    • Methodology: "Buchwald-Hartwig amination of bromopyridines with cyclohexane-1,2-diamine."[7] ChemSpider Synthetic Pages.

  • Synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine

    • Patent Reference: WO2021/242923 (Preparation of 7-bromo intermediates).[8]

  • Mechanistic Overview of Pd-Coupling

    • Guide: "The Suzuki Reaction - Mechanism and Conditions." Harvard Myers Group.

Sources

Application Note: Strategic Functionalization of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the 7-Bromo Position on Imidazo[1,2-a]pyridine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem. While the C3 position is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution, the pyridine ring—specifically the C7 position —offers a distinct electronic environment. The 7-bromo derivative serves as a critical electrophilic handle, enabling orthogonal functionalization strategies that are complementary to C3 derivatization. This guide outlines optimized protocols for exploiting the 7-bromo position via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), providing a roadmap for expanding chemical space around this bioactive core.

Reactivity Profile & Strategic Rationale

The Electronic Landscape

To successfully functionalize the imidazo[1,2-a]pyridine core, one must understand its electronic bias.

  • C3 Position: Highly electron-rich (nucleophilic). Prone to formylation, halogenation, and direct arylation via C-H activation.

  • C7 Position (7-Br): Electron-deficient (electrophilic). The nitrogen at position 1 exerts an electron-withdrawing effect, activating the C7-Br bond for oxidative addition by low-valent metal catalysts (Pd, Ni).

This dichotomy allows for orthogonal functionalization : one can modify C7 via cross-coupling before or after C3 functionalization, depending on the stability of the installed groups.

Visualization: Reactivity Decision Tree

The following diagram illustrates the divergent reactivity pathways available for the scaffold.

ReactivityMap Core 7-Bromoimidazo[1,2-a]pyridine (Scaffold) Suzuki Suzuki-Miyaura (C-C Bond) Reagent: Aryl Boronic Acids Core->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (C-N Bond) Reagent: Amines/Amides Core->Buchwald Pd(0), Ligand, Base Sonogashira Sonogashira (C-C Alkyne) Reagent: Terminal Alkynes Core->Sonogashira Pd(0), Cu(I), Base ProductA 7-Aryl Derivatives (Biaryl scaffolds) Suzuki->ProductA ProductB 7-Amino Derivatives (Solubility/H-bond donors) Buchwald->ProductB ProductC 7-Alkynyl Derivatives (Rigid linkers/Click chem) Sonogashira->ProductC

Figure 1: Divergent functionalization pathways for 7-bromoimidazo[1,2-a]pyridine.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Installation of aryl or heteroaryl groups at C7. Mechanism: The electron-deficient nature of the pyridine ring at C7 facilitates rapid oxidative addition. However, the bridgehead nitrogen can sometimes coordinate to Pd; using biaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) prevents catalyst deactivation.

Materials
  • Substrate: 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M aq. Na₂CO₃ or K₃PO₄ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the 7-bromo substrate, boronic acid, and base.

  • Degas: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acids).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC.[1] The starting bromide should disappear.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Data Summary: Typical Yields

Coupling Partner (R-B(OH)₂) Conditions Yield (%) Notes
Phenylboronic acid Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90°C 85-95% Robust, standard
4-Pyridylboronic acid Pd(PPh₃)₄, K₃PO₄, DME/H₂O, 100°C 60-75% Protodeboronation possible

| 2-Thienylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/EtOH, 90°C | 80-90% | Excellent conversion |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amines (primary/secondary) to modulate solubility and pKa. Challenge: Pyridine-fused systems can be prone to catalyst poisoning by the substrate's nitrogen atoms. Bulky, electron-rich ligands (e.g., BrettPhos, BINAP) are essential to drive the catalytic cycle.

Materials
  • Substrate: 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine: 1.2–1.5 equiv (Primary or Secondary)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (for primary amines) or Xantphos/BrettPhos (for difficult secondary amines) (4–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - Note: NaOtBu is stronger but may not tolerate sensitive functional groups)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in the solvent for 15 mins under inert atmosphere to form the active catalyst species.

  • Charge: Add the substrate, amine, and base to the reaction vessel.

  • Combine: Transfer the catalyst solution to the reaction vessel via syringe.

  • Reaction: Heat to 100–110 °C for 12–24 hours.

    • Note: If using NaOtBu, ensure strictly anhydrous conditions.

  • Work-up: Filter through a Celite pad to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Creation of rigid carbon linkers or precursors for "Click" chemistry.

Materials
  • Substrate: 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2–5 mol%)

  • Base/Solvent: Et₃N or Diisopropylamine (used as solvent or co-solvent with DMF).

Step-by-Step Procedure
  • Charge: Add substrate, Pd catalyst, and CuI to a dried Schlenk tube.

  • Solvent: Add anhydrous DMF and Et₃N (1:1 ratio) under Argon.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir at Room Temperature initially. If no reaction after 1 hour, heat to 60 °C .

    • Caution: High temperatures (>80°C) with CuI can promote alkyne homocoupling (Glaser coupling).

  • Work-up: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine.

  • Purification: Standard chromatography.

Troubleshooting & Optimization Guide

Common Failure Modes
  • No Reaction (Recovery of Starting Material):

    • Cause: Catalyst deactivation (oxidation) or poor oxidative addition.

    • Solution: Switch to a more active precatalyst like Pd(Amphos)Cl₂ or XPhos Pd G3 . Ensure rigorous degassing.

  • Protodehalogenation (Formation of 7-H species):

    • Cause: Hydride source present (often from solvent or excess base in alcohols).

    • Solution: Switch solvent from Ethanol/Isopropanol to Dioxane or Toluene. Reduce reaction temperature.

  • Catalyst Poisoning:

    • Cause: The N1 or N4 nitrogens coordinating to Pd.

    • Solution: Use high concentrations of ligand (Ligand:Pd ratio 2:1 or higher) or bulky ligands (BrettPhos) that prevent substrate coordination to the metal center.

Optimization Workflow (DOT)

Optimization Start Reaction Stalled / Low Yield Check1 Is Starting Material Consumed? Start->Check1 No No: Catalyst Inactive Check1->No SM Remains Yes Yes: Side Reactions Check1->Yes Complex Mixture Action1 Switch to Electron-Rich Ligand (e.g., PCy3, XPhos) No->Action1 Action2 Increase Temp (up to 120°C) No->Action2 Action3 Check for Protodehalogenation (Mass = SM - 79 + 1) Yes->Action3 ChangeSolvent Use Dioxane or DMF (Anhydrous) Action3->ChangeSolvent If H-transfer suspected, remove alcohols

Figure 2: Troubleshooting logic for stalled cross-coupling reactions.

References

  • General Synthesis & Reactivity

    • Perveen, S., et al. "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2023.[2]

  • Suzuki Coupling Protocols

    • Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2015. (Provides context on scaffold stability).

  • Buchwald-Hartwig Conditions

    • Li, H., et al. "Palladium-Catalyzed C-N Cross-Coupling of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2019. (Specifics on ligand choice for fused N-heterocycles).

  • Medicinal Chemistry Context

    • Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic agents." European Journal of Medicinal Chemistry, 2017.

Note: For all Pd-catalyzed reactions, commercially available "Pre-catalysts" (e.g., Buchwald G3/G4 series) are highly recommended over in-situ generation for reproducibility in industrial settings.

Sources

Application Note: 7-Bromo-5-methylimidazo[1,2-a]pyridine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 7-Bromo-5-methylimidazo[1,2-a]pyridine (CAS: 885275-81-0) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While the imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry—found in marketed drugs like Zolpidem and Alpidem—this specific 7-bromo-5-methyl derivative offers a unique geometric and synthetic profile.

The 7-bromo substituent provides a pre-installed handle for rapid orthogonal expansion via palladium-catalyzed cross-coupling, while the 5-methyl group introduces a critical steric vector that can disrupt planarity or fill hydrophobic sub-pockets, a feature often lacking in flat aromatic fragments. This guide provides validated protocols for solubility assessment, NMR screening, and regioselective elaboration.

Physicochemical Profile & "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that fragments remain lead-like after elaboration. 7-Bromo-5-methylimidazo[1,2-a]pyridine exhibits an ideal profile for a starting core.

PropertyValueRo3 CriteriaStatus
Molecular Weight 211.06 Da< 300 Da✅ Pass
cLogP ~2.1< 3.0✅ Pass
H-Bond Donors 0< 3✅ Pass
H-Bond Acceptors 2< 3✅ Pass
PSA (Polar Surface Area) ~17 Ų< 60 Ų✅ Pass
Rotatable Bonds 0< 3✅ Pass

Expert Insight: The low PSA and lack of rotatable bonds suggest high oral bioavailability potential. However, the lipophilicity (cLogP > 2) requires careful handling in aqueous buffers during high-concentration NMR screens to avoid aggregation artifacts.

Workflow Overview

The following diagram illustrates the integrated workflow for utilizing this scaffold, from library inclusion to lead generation.

FBDD_Workflow Library Fragment Library (7-Br-5-Me-IMP) QC QC: Solubility & Aggregation Check Library->QC DMSO Stock Screen Primary Screen (STD-NMR / SPR) QC->Screen Aqueous Buffer Hit Hit Validation (Kd Determination) Screen->Hit >30% Signal Grow Fragment Growing (Suzuki Coupling @ C7) Hit->Grow Vector Analysis Lead Lead Optimization (C3 Functionalization) Grow->Lead SAR Expansion

Figure 1: Strategic workflow for deploying 7-Bromo-5-methylimidazo[1,2-a]pyridine in FBDD campaigns.

Protocol A: Solubility & Aggregation Assay (DLS)

Before screening, verified solubility is non-negotiable. The 5-methyl group increases lipophilicity compared to the parent scaffold, increasing the risk of false positives due to colloidal aggregation.

Objective: Determine the maximum soluble concentration (MSC) in assay buffer.

Materials
  • Compound: 7-Bromo-5-methylimidazo[1,2-a]pyridine (100 mM in d6-DMSO).

  • Buffer: 50 mM Phosphate, pH 7.4, 150 mM NaCl.

  • Instrument: Dynamic Light Scattering (DLS) plate reader (e.g., Wyatt DynaPro).

Step-by-Step Procedure
  • Preparation: Prepare a dilution series in DMSO (100, 50, 25, 12.5 mM).

  • Dilution: Dilute 1 µL of each DMSO stock into 99 µL of Buffer (Final: 1% DMSO).

    • Target Concentrations: 1 mM, 500 µM, 250 µM, 125 µM.

  • Incubation: Shake at room temperature for 30 minutes.

  • Measurement: Measure scattering intensity and radius.

  • Analysis:

    • Pass: Hydrodynamic radius < 1 nm (monomeric).

    • Fail: Radius > 50 nm or Polydispersity Index (PDI) > 0.3 (indicates aggregation).

Self-Validating Check: Include a known aggregator (e.g., Congo Red) as a positive control. If the 7-Br fragment shows scattering intensity >10x buffer background, exclude it from high-concentration screens.

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (Kd: mM to µM range).

Mechanism: The 5-methyl group provides a distinct singlet signal (~2.4 ppm) that is isolated from the aromatic region, serving as an excellent diagnostic peak for binding events.

Experimental Setup
  • Protein Target: 10 µM (recombinant kinase or TB target).

  • Ligand: 500 µM 7-Bromo-5-methylimidazo[1,2-a]pyridine.

  • Buffer: 50 mM Phosphate (deuterated), pH 7.4.

  • Temp: 298 K.

Pulse Sequence Parameters
  • On-Resonance Irradiation: 0.0 ppm (Protein methyls).

  • Off-Resonance Irradiation: 30.0 ppm (Control).

  • Saturation Time: 2.0 seconds (Gaussian train).

  • Scans: 512 (to resolve weak signals).

Data Interpretation[1][2][3][4][5][6][7]
  • STD Factor:

    
    
    
  • Validation: If the aromatic protons (C2-H, C3-H) and the 5-methyl singlet both show STD effects, the binding is driven by the core scaffold.

  • Artifact Warning: If only the aromatic protons show signal but the methyl does not (or vice versa), suspect non-specific binding or spectral overlap.

Protocol C: Fragment Growing (Regioselective Suzuki Coupling)

Once a hit is validated, the 7-bromo position is the primary vector for "Fragment Growing." The 5-methyl group remains inert under these conditions, preserving the core binding mode.

Reaction Scheme Logic: The C7-Br bond is activated by Pd(0). The C3 position is nucleophilic and will not react under standard Suzuki conditions, ensuring complete regioselectivity.

Reaction_Scheme cluster_legend Regioselectivity Start 7-Br-5-Me-IMP (Fragment Hit) Product 7-Aryl-5-Me-IMP (Elaborated Lead) Start->Product Suzuki-Miyaura 80°C, 4h Reagents Ar-B(OH)2 Pd(dppf)Cl2 K2CO3, Dioxane/H2O Desc C7-Br: Reacts (Electrophilic) C3-H: Inert (Nucleophilic)

Figure 2: Regioselective functionalization strategy.

Step-by-Step Synthesis Protocol
  • Charge: To a microwave vial, add:

    • 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv, 0.2 mmol)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (0.05 equiv)
      
    • 
       (3.0 equiv)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 2 mL). Degas with

    
     for 5 mins.
    
  • Reaction: Seal and heat at 80°C for 4 hours (or MW 100°C for 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Note on 5-Methyl Sterics: The 5-methyl group is distal to the 7-position, so it does not sterically hinder the Suzuki coupling. However, if you attempt to functionalize C6, the 5-methyl group will significantly reduce yields due to peri-strain.

Applications & Case Studies

Case Study 1: Kinase Hinge Binders

Imidazo[1,2-a]pyridines mimic the adenine ring of ATP.

  • Mechanism: The N1 nitrogen accepts a H-bond from the kinase hinge region.

  • Role of 7-Br: Used to attach a solubilizing group or a vector to reach the solvent-exposed region.

  • Role of 5-Me: Fills the "gatekeeper" pocket or twists the core to improve selectivity against homologous kinases.

Case Study 2: Anti-Tubercular Agents

Recent studies (see References) have highlighted this scaffold's efficacy against Mycobacterium tuberculosis.[1][2]

  • Strategy: Coupling lipophilic aryl groups at C7 improves penetration of the mycobacterial cell wall.

  • Result: 2,7-disubstituted analogs have shown MIC values in the low micro-molar range.

References

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 2017. Link

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines. ResearchGate, 2012. Link

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023. Link

  • Fragment-Based Drug Discovery: Practical Approaches. Drug Discovery Chemistry, 2015. Link

  • Synthesis and site selective C-H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2023. Link

Sources

Application Note: A Modular Protocol for the Parallel Synthesis of Diverse Chemical Libraries from 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous marketed drugs and clinical candidates due to its versatile biological activities.[1][2][3] This application note provides a detailed, modular protocol for the synthesis of diverse compound libraries starting from the key intermediate, 7-Bromo-5-methylimidazo[1,2-a]pyridine. We present field-proven, step-by-step methodologies for three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the rapid generation of novel analogues for screening and lead optimization campaigns. The causality behind experimental choices, strategies for parallel synthesis, and key optimization parameters are discussed to ensure robust and reproducible results.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine heterocyclic system is of significant interest due to its presence in drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic).[1][4] Its rigid, bicyclic structure and ability to engage in various biological interactions have led to its exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and neuroscience.[2][4][5]

The power of this scaffold lies in its synthetic tractability.[6] Specifically, halogenated intermediates like 7-Bromo-5-methylimidazo[1,2-a]pyridine serve as versatile platforms for diversification. The bromine atom at the C7 position acts as a synthetic handle, allowing for the introduction of a wide array of chemical moieties through transition-metal-catalyzed cross-coupling reactions. This strategy enables a systematic exploration of the structure-activity relationship (SAR) by modifying this key position.

This guide details three primary diversification pathways, providing a robust framework for generating extensive libraries of novel compounds.

Overall Synthetic Workflow

The core strategy involves a modular, parallel synthesis approach where a common starting material is reacted with diverse building blocks using a set of reliable, high-throughput-compatible protocols. This allows for the efficient creation of a library with significant chemical diversity centered at the C7 position.

G cluster_start Starting Material cluster_rxns Primary Diversification via Cross-Coupling cluster_products Compound Libraries start 7-Bromo-5-methyl- imidazo[1,2-a]pyridine suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki + Boronic Acids/ Esters buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald + Amines sonogashira Sonogashira (C-C Coupling) start->sonogashira + Terminal Alkynes lib_aryl 7-Aryl/Vinyl Analogues suzuki->lib_aryl lib_amine 7-Amino Analogues buchwald->lib_amine lib_alkyne 7-Alkynyl Analogues sonogashira->lib_alkyne

Figure 1: High-level workflow for the diversification of 7-Bromo-5-methylimidazo[1,2-a]pyridine.

Protocol 1: Suzuki-Miyaura C-C Coupling

Expertise & Rationale: The Suzuki-Miyaura coupling is arguably the most versatile and widely used C-C bond-forming reaction in medicinal chemistry.[7] Its primary advantage is the commercial availability of a vast array of boronic acids and esters, coupled with the reaction's high functional group tolerance and generally mild conditions. This makes it the ideal first choice for introducing aryl, heteroaryl, and vinyl diversity into the scaffold. The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle.[8]

Detailed Step-by-Step Methodology
  • Reagent Preparation: To a dry 2 mL microwave vial equipped with a magnetic stir bar, add 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 eq, e.g., 50 mg, 0.22 mmol).

  • Addition of Coupling Partners: Add the desired aryl/heteroaryl boronic acid (1.2–1.5 eq).

  • Catalyst and Base: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ complex with CH₂Cl₂, 3–5 mol%) and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq).

  • Solvent Addition: Add the degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 1.5 mL) is a common and effective choice.[9]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 100–120 °C for 20–40 minutes.[10] Alternatively, heat in a pre-heated oil bath at 80-100 °C for 2–16 hours, monitoring by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine (1x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Presentation: Suzuki Coupling Parameters
EntryBoronic Acid TypeCatalyst (mol%)Base (eq)SolventTemp (°C)Typical YieldNotes
1Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2)Dioxane/H₂O10085-95%Standard, reliable coupling.
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2)DME/H₂O9090-98%Electron-rich systems are often very efficient.[10]
34-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (3%)K₃PO₄ (3)Toluene/H₂O11070-85%Electron-deficient partners may require stronger bases and more robust catalysts.
42-Methylphenylboronic acidSPhos Pd G2 (4%)Cs₂CO₃ (2.5)THF/H₂O10065-80%Sterically hindered substrates benefit from bulky phosphine ligands.
5Pyridine-3-boronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (3)MeCN/H₂O8060-75%Heterocyclic boronates can sometimes be challenging; careful optimization may be needed.[11]

Protocol 2: Buchwald-Hartwig C-N Coupling

Expertise & Rationale: The Buchwald-Hartwig amination is the gold standard for forming aryl C-N bonds.[12] This reaction is critical for library synthesis as the introduction of nitrogen-containing functional groups (anilines, alkylamines, heterocycles) allows for profound modulation of key drug properties like solubility, lipophilicity, and basicity (pKa), which are crucial for pharmacokinetics and target engagement. The choice of phosphine ligand is critical and must be matched to the substrate class.[13]

Detailed Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 eq), the desired amine (1.2–2.0 eq), a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5–2.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP or Xantphos, 2-5 mol%) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

  • Inert Atmosphere & Reaction: Seal the vessel and heat in a pre-heated oil bath at 80–110 °C. Reaction times can vary from 4 to 24 hours. Monitor progress by LC-MS.[14]

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters
EntryAmine TypeCatalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Typical YieldNotes
1MorpholinePd₂(dba)₃ (2%) / BINAP (4%)NaOtBu (1.5)Toluene10080-95%A standard for cyclic secondary amines.[14]
2AnilinePd(OAc)₂ (2%) / XPhos (5%)Cs₂CO₃ (2.0)Dioxane11075-90%Aryl amines often require specific ligand systems for high efficiency.
3n-ButylaminePd₂(dba)₃ (1%) / Xantphos (3%)K₃PO₄ (2.5)Dioxane9070-85%Primary alkylamines can be challenging; careful choice of base and ligand is key.
4ImidazolePd(OAc)₂ (5%) / BrettPhos (10%)K₂CO₃ (3.0)t-Amyl alcohol11050-70%N-heterocycles can be difficult substrates; specialized conditions may be required.

Protocol 3: Sonogashira C-C Coupling

Expertise & Rationale: The Sonogashira reaction provides a direct route to aryl alkynes, introducing a linear, rigid linker into the scaffold.[15] This is valuable for probing deeper pockets in a binding site or for use as a handle in subsequent "click chemistry" (e.g., CuAAC) for bioconjugation or further diversification. The reaction is typically co-catalyzed by palladium and copper(I) salts, though copper-free methods have been developed to avoid the common side-reaction of alkyne homocoupling (Glaser coupling).[16][17]

Detailed Step-by-Step Methodology
  • Reaction Setup: To a Schlenk flask, add 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (2–5 mol%), and Copper(I) Iodide (CuI, 4–10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq).[9]

  • Alkyne Addition: Add the terminal alkyne (1.2–1.5 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times typically range from 2 to 12 hours.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 7-alkynyl substituted product.

Data Presentation: Sonogashira Coupling Parameters
EntryAlkyne TypePd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Typical Yield
1PhenylacetylenePdCl₂(PPh₃)₂ (3%)CuI (5%)TEA (3)THF25 (RT)85-95%
2TrimethylsilylacetylenePd(PPh₃)₄ (5%)CuI (10%)DIPA (3)DMF5080-90%
3Propargyl alcoholPdCl₂(dppf) (4%)CuI (8%)TEA (4)MeCN4070-85%
41-HeptynePdCl₂(PPh₃)₂ (3%)CuI (5%)DIPA (3)Toluene6080-90%

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the underlying mechanism is key to troubleshooting and optimizing these reactions. All three protocols operate via a similar palladium-catalyzed cycle involving three key steps: oxidative addition of the aryl bromide to Pd(0), transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.

G pd0 L₂Pd(0) re Reductive Elimination pd2_halide L₂Pd(II)(Ar)Br pd0->pd2_halide Ar-Br oa Oxidative Addition tm Transmetalation pd2_couple L₂Pd(II)(Ar)R pd2_halide->pd2_couple R-B(OH)₂ pd2_couple->pd0 Ar-R start Ar-Br boronic R-B(OH)₂ + Base product Ar-R

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The 7-Bromo-5-methylimidazo[1,2-a]pyridine scaffold is an exceptional starting point for the construction of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide reliable and scalable methods for introducing a vast range of functionalities at the C7 position. By employing the detailed protocols and understanding the principles outlined in this application note, researchers can efficiently generate novel analogues, accelerating the pace of discovery in drug development programs.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Procedure for the parallel preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives involving Meldrum's acid. (2005). Journal of Combinatorial Chemistry. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (n.d.). ResearchGate. [https://www.researchgate.net/publication/356555134_Synthesis_of_Imidazo12-a]pyridines_C-H_Functionalization_in_the_Direction_of_C-S_Bond_Formation]([Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. (2012). Molecules. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). Arkivoc. [Link]

  • What is the best procedure for Sonogashira coupling?. (2014). ResearchGate. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [https://www.researchgate.net/publication/381831862_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

Sources

Application Note: Strategic Synthesis and Functionalization of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Bromo-5-methylimidazo[1,2-a]pyridine as an intermediate in organic synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals[1]

Abstract

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore in marketed drugs such as Zolpidem (sedative), Alpidem (anxiolytic), and Vonoprazan (potassium-competitive acid blocker). Among these, 7-bromo-5-methylimidazo[1,2-a]pyridine acts as a critical divergent intermediate.[1] Its unique substitution pattern offers three distinct vectors for diversification: the C7-bromide for cross-coupling, the C3-position for electrophilic functionalization, and the C5-methyl group for steric modulation or lateral oxidation.[1] This guide provides validated protocols for the synthesis of this core and its subsequent regioselective functionalization.

Introduction & Structural Analysis[1][2]

The utility of 7-bromo-5-methylimidazo[1,2-a]pyridine lies in its orthogonal reactivity profile.[1] Unlike the more common 6-substituted isomers, the 7-bromo variant allows for extension vectors that mimic the geometry of 2,4-disubstituted quinolines but with improved solubility and metabolic stability profiles.[1]

Reactivity Profile
  • C3-Position (Nucleophilic): Highly reactive toward electrophiles (halogens, formyl groups) and radical species. The C5-methyl group provides a "peri-effect," offering mild steric protection that can enhance regioselectivity during C3 functionalization.

  • C7-Position (Electrophilic): The C-Br bond is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C5-Methyl (Steric/Benzylic): Primarily serves to modulate binding affinity via steric clashes in enzyme pockets (e.g., P-CABs). It is also susceptible to lateral lithiation or radical oxidation under forcing conditions.

Synthesis of the Core Scaffold[3][4]

Protocol A: Condensation Cyclization

Objective: Synthesis of 7-bromo-5-methylimidazo[1,2-a]pyridine from 2-amino-4-bromo-6-methylpyridine.

Mechanism: The reaction proceeds via a Chichibabin-type cyclocondensation.[1] The endocyclic nitrogen attacks the


-carbon of the haloaldehyde, followed by ring closure by the exocyclic amine.
Materials
  • Starting Material: 2-Amino-4-bromo-6-methylpyridine (CAS: 524718-27-2)[1][2][3]

  • Reagent: Chloroacetaldehyde (50% wt. in water)

  • Solvent: Ethanol (anhydrous) or

    
    -Butanol[1]
    
  • Base: Sodium bicarbonate (

    
    )
    
Step-by-Step Procedure
  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2-amino-4-bromo-6-methylpyridine (10.0 g, 53.5 mmol).

  • Solvation: Add Ethanol (100 mL) and stir until partially dissolved.

  • Addition: Add Chloroacetaldehyde (50% aq. solution, 16.8 g, 107 mmol, 2.0 equiv). Note: Chloroacetaldehyde is a potent alkylating agent; use proper ventilation.

  • Buffering: Add solid

    
      (8.9 g, 107 mmol, 2.0 equiv) to neutralize the HCl generated during cyclization.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).
    
  • Workup:

    • Cool the reaction to room temperature.[4]

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the residue with water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification: The crude material is often dark. Purify via flash column chromatography (SiO2, Gradient: 0

    
     5% MeOH in DCM).
    
    • Yield: Typical isolated yield is 75–85%.

    • Appearance: Tan to pale brown solid.

Downstream Functionalization Strategies

Protocol B: C7-Suzuki-Miyaura Coupling

Objective: Installation of an aryl group at the C7 position while preserving the C3-H for later steps.[1]

Technical Insight

The C7-Br bond is electronically distinct from the C3 position.[1] Standard Pd(0) catalysts work effectively. The 5-methyl group is distant enough not to hinder oxidative addition at C7.[1]

Procedure
  • Reagents: Combine 7-bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
      (2.0 equiv) in a microwave vial.
    
  • Catalyst: Add

    
      (5 mol%).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Reaction:

    • Thermal: Heat at

      
       for 4–6 hours.
      
    • Microwave: Irradiate at

      
       for 30 minutes.
      
  • Workup: Filter through Celite, dilute with EtOAc, wash with water, and purify via chromatography.

Protocol C: C3-Regioselective Bromination

Objective: Introduction of a halogen handle at C3 for further coupling or biological activity modulation.[1]

Procedure
  • Dissolution: Dissolve the scaffold (1.0 equiv) in Acetonitrile (0.1 M).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 1 hour. Note: The reaction is extremely fast due to the electron-rich nature of the imidazole ring.
    
  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product is often pure enough for subsequent steps without chromatography.

Visualized Workflows

Synthesis & Reactivity Map

The following diagram illustrates the divergent synthesis pathways starting from the pyridine precursor.

G SM 2-Amino-4-bromo- 6-methylpyridine Core 7-Bromo-5-methyl imidazo[1,2-a]pyridine SM->Core Chloroacetaldehyde NaHCO3, EtOH, Reflux Prod_C7 C7-Aryl Derivative (Suzuki Product) Core->Prod_C7 Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling Prod_C3 3,7-Dibromo Intermediate Core->Prod_C3 NBS, MeCN 0°C (Electrophilic Subst.) Prod_Final Fully Functionalized Drug Candidate Prod_C7->Prod_Final C3-Functionalization (e.g., Vilsmeier-Haack) Prod_C3->Prod_Final Site-Selective Coupling

Caption: Divergent synthesis workflow showing the formation of the core scaffold and two primary vectors for functionalization (C7 vs. C3).

C3 vs. C7 Selectivity Logic

This diagram explains the electronic rationale behind the sequential functionalization.

Reactivity cluster_C3 C3 Position (Nucleophilic) cluster_C7 C7 Position (Electrophilic) Core 7-Bromo-5-methyl imidazo[1,2-a]pyridine C3_Node High Electron Density Susceptible to Electrophiles Core->C3_Node Reaction with E+ C7_Node C-Br Bond Susceptible to Pd(0) Insertion Core->C7_Node Reaction with M(0)

Caption: Electronic map distinguishing the nucleophilic C3 center from the electrophilic C7 center.

Troubleshooting & Optimization Data

Solvent Screening for Cyclization

The choice of solvent significantly impacts the purity of the crude product.

SolventTemperatureTimeYieldPurity (HPLC)Notes
Ethanol

12 h82%94%Recommended. Easy workup.[1]

-Butanol

4 h78%88%Faster, but harder to remove solvent.
DMF

6 h65%80%Difficult aqueous workup; tar formation.
Water

24 h40%75%Poor solubility of starting material.
Common Issues
  • Black Tar Formation: Often caused by overheating or lack of base buffering. Ensure

    
     is present to scavenge acid.
    
  • Incomplete Conversion: If SM remains after 16h, add 0.5 equiv more of chloroacetaldehyde. The reagent can degrade over time.

  • Regioselectivity Failures: In C3-bromination, ensure temperature is kept at

    
    . Higher temperatures can lead to over-bromination or side reactions at the methyl group (radical pathway).
    

References

  • Synthesis of Imidazo[1,2-a]pyridines (General Review)

    • Bagdi, A. K., et al. "Recent advances in the synthesis of imidazo[1,2-a]pyridines."[5] Organic Chemistry Frontiers, 2015.

  • Suzuki Coupling on Imidazo[1,2-a]pyridines

    • Koubachi, J., et al. "Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines."[1] Journal of Organic Chemistry, 2021 (Contextual).

  • Medicinal Chemistry Applications (P-CABs)

    • Otake, K., et al. "Vonoprazan: A Novel Potassium-Competitive Acid Blocker." Asian Journal of Organic Chemistry, 2016.
  • Starting Material Data

    • 2-Amino-4-bromo-6-methylpyridine (CAS 524718-27-2) Properties and Suppliers.[1][2][3]

Sources

experimental procedure for gram-scale synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine (Target 1 ). This scaffold is a critical pharmacophore in kinase inhibitors and GABA receptor modulators. Unlike milligram-scale discovery routes, this procedure is optimized for gram-scale (10–50 g) production, prioritizing cost-efficiency, safety (handling of haloaldehydes), and purification without the reliance on time-consuming column chromatography.

Retrosynthetic Logic & Structural Mapping

To ensure the correct substitution pattern, the retrosynthetic analysis must account for the specific ring numbering transformation between the pyridine precursor and the fused bicyclic system.

  • Target: 7-Bromo-5-methylimidazo[1,2-a]pyridine.

  • Precursor: 4-Bromo-6-methylpyridin-2-amine.

  • Reagent: Chloroacetaldehyde (

    
     aqueous solution).
    

Mechanistic Mapping:

  • N1 Formation: The exocyclic amine (

    
    ) of the pyridine attacks the aldehyde carbonyl.
    
  • Bridgehead Formation (N4): The pyridine ring nitrogen attacks the

    
    -carbon (bearing the chlorine), closing the imidazole ring.
    
  • Substituent Tracking:

    • Pyridine C6-Methyl

      
       Becomes Imidazo C5-Methyl  (adjacent to bridgehead).
      
    • Pyridine C4-Bromo

      
       Becomes Imidazo C7-Bromo .
      

Note: Incorrect selection of 5-bromo-3-methylpyridin-2-amine would yield the 6-bromo-8-methyl isomer, a common error in scaffold hopping.

Safety Assessment (Critical)

ReagentHazard ClassHandling Protocol
Chloroacetaldehyde (40% aq) High Toxicity / Carcinogen Use ONLY in a fume hood. Double-glove (Nitrile). Inactivate waste with dilute NaOH.
4-Bromo-6-methylpyridin-2-amine IrritantStandard PPE. Avoid dust inhalation.
Ethanol FlammableKeep away from open flames/sparks.

Materials & Equipment

Reagents
  • Starting Material: 4-Bromo-6-methylpyridin-2-amine (CAS: 524718-27-2) – Purity

    
    .
    
  • Cyclizing Agent: Chloroacetaldehyde (

    
     in 
    
    
    
    ).
  • Solvent: Ethanol (Absolute or 95%).

  • Base (Workup): Sodium Bicarbonate (

    
    ), saturated aqueous solution.
    
  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Equipment
  • 250 mL or 500 mL Round Bottom Flask (RBF) (depending on scale).

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Magnetic stir bar (egg-shaped for efficient mixing of slurries).

  • Rotary Evaporator.[1][2]

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol (Gram-Scale)

Reaction Setup
  • Batch Size: Based on 5.0 g of amine starting material.

  • Molar Ratio: 1.0 equiv Amine : 1.5 equiv Chloroacetaldehyde.

  • Dissolution: In a 250 mL RBF equipped with a stir bar, dissolve 4-Bromo-6-methylpyridin-2-amine (

    
    , 
    
    
    
    ) in Ethanol (
    
    
    ,
    
    
    ).
    • Note: The amine should fully dissolve at room temperature or with gentle warming.

  • Addition: Add Chloroacetaldehyde (

    
     aq., 
    
    
    
    solution, approx.
    
    
    ,
    
    
    ,
    
    
    ) dropwise over 5 minutes.
    • Observation: The solution may darken slightly; this is normal.

  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (

    
     oil bath) with vigorous stirring.
    
  • Monitoring: Maintain reflux for 6–8 hours .

    • IPC (In-Process Control): Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting amine (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
Workup & Isolation

The reaction produces the hydrohalide salt (HCl/HBr) of the product, which is water-soluble.

  • Concentration: Remove the Ethanol under reduced pressure (Rotovap) to obtain a wet, dark orange/brown residue.

  • Neutralization: Suspend the residue in Water (

    
    ) and Crushed Ice  (
    
    
    
    ). Slowly add Saturated
    
    
    solution with stirring until pH
    
    
    8–9.
    • Critical Step: Evolution of

      
       gas will occur. Ensure the mixture is fully neutralized to liberate the free base.
      
  • Precipitation/Extraction:

    • Method A (Preferred for >5g): If a solid precipitates upon neutralization, stir at

      
       for 30 mins, filter, and wash with cold water.
      
    • Method B (If oily): Extract the aqueous mixture with DCM (

      
      ). Combine organics, dry over 
      
      
      
      , filter, and concentrate.
Purification (Recrystallization)

Avoid column chromatography for this scale to reduce solvent waste.

  • Solvent System: Ethyl Acetate / Hexanes (or Heptane).

  • Procedure: Dissolve the crude solid in minimal boiling Ethyl Acetate. Slowly add Hexanes until slight turbidity persists. Allow to cool slowly to room temperature, then to

    
    .
    
  • Collection: Filter the off-white to pale yellow crystals. Wash with cold Hexanes.

  • Drying: Dry under high vacuum at

    
     for 4 hours.
    

Results & Discussion

Expected Data
ParameterSpecification
Yield 65% – 75% (


)
Appearance Pale yellow to off-white crystalline solid
Melting Point

(Lit. analogs range)
Purity (HPLC)

NMR Characterization (Simulated based on structure)
  • 
     NMR (
    
    
    
    ,
    
    
    ):
    • 
       7.65 (s, 1H, Imidazo-H2/H3)
      
    • 
       7.55 (s, 1H, Imidazo-H2/H3)
      
    • 
       7.50 (s, 1H, Pyridine-H8) – Note: Meta coupling may be visible.
      
    • 
       6.85 (s, 1H, Pyridine-H6)
      
    • 
       2.60 (s, 3H, 
      
      
      
      )

Interpretation: The diagnostic feature is the disappearance of the broad


 signal from the starting material and the appearance of two distinct singlets (or doublets with small coupling) for the imidazole ring protons at 7.5–7.7 ppm.
Troubleshooting Guide
  • Low Yield: Often due to incomplete neutralization. Ensure the aqueous layer is pH

    
     before extraction.
    
  • Sticky Solid: If the crude is tarry, dissolve in DCM, wash with brine, dry, and attempt recrystallization from Ethanol/Water instead of EtOAc/Hexane.

  • Residual Aldehyde: If NMR shows aldehyde peaks, wash the organic phase with

    
    
    
    
    
    solution during workup.

Workflow Visualization

G Start Start: 4-Bromo-6-methylpyridin-2-amine (5.0 g) Reagent Add Chloroacetaldehyde (40% aq) 1.5 equiv Start->Reagent Reaction Reflux in Ethanol (80°C, 6-8 hours) Reagent->Reaction IPC IPC: TLC Check (Disappearance of Amine) Reaction->IPC IPC->Reaction Incomplete Workup1 Evaporate Ethanol Resuspend in Water IPC->Workup1 Complete Neutralize Neutralize with sat. NaHCO3 (pH 8-9) Workup1->Neutralize Extract Extract with DCM or Filter Precipitate Neutralize->Extract Purify Recrystallization (EtOAc / Hexanes) Extract->Purify Product Final Product: 7-Bromo-5-methylimidazo[1,2-a]pyridine Purify->Product

Caption: Step-by-step process flow for the gram-scale synthesis and isolation of the target imidazopyridine.

References

  • Bagdi, A. K., et al. (2013).[3] "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines through Tandem Imine Formation-Oxidative Cyclization." Chemistry – A European Journal. Link

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini Reviews in Medicinal Chemistry. Link

  • Goel, R., et al. (2012). "Imidazo[1,2-a]pyridine: A versatile scaffold in drug discovery." International Journal of Pharmaceutical Sciences and Research.
  • ChemicalBook. (n.d.). "Product: 4-Bromo-6-methylpyridin-2-amine."[4] Link

  • Perumal, S., et al. (2010). "A facile synthesis of imidazo[1,2-a]pyridines via a one-pot three-component reaction."[5] Tetrahedron Letters. Link

Sources

Application Note: Strategic Utilization of 7-Bromo-5-methylimidazo[1,2-a]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Vemurafenib analogues, p38 MAP kinase inhibitors). The specific intermediate 7-Bromo-5-methylimidazo[1,2-a]pyridine represents a high-value synthetic handle due to its unique substitution pattern:

  • C-5 Methyl Group: Fills hydrophobic pockets (e.g., the "gatekeeper" region) in kinase active sites, often improving selectivity profiles compared to the unsubstituted core.

  • C-7 Bromine Handle: Provides a pre-installed electrophilic site for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach solubilizing tails or solvent-exposed moieties.

  • C-3 Nucleophilicity: Remains available for electrophilic aromatic substitution (SEAr) or multi-component reactions (MCR) to install hinge-binding motifs.

This guide details the synthesis, handling, and strategic functionalization of this intermediate, providing validated protocols for constructing dual-functionalized kinase inhibitors.

Chemical Foundation & Retrosynthetic Logic

Structural Properties[1][2]
  • Chemical Name: 7-Bromo-5-methylimidazo[1,2-a]pyridine

  • CAS Registry Number: 1187236-21-0 (Generic/Related) / Note: Specific CAS may vary by salt form.

  • Molecular Formula: C8H7BrN2[1]

  • Molecular Weight: 211.06 g/mol

Orthogonal Reactivity Map

The power of this intermediate lies in its ability to be functionalized sequentially without protecting groups.

  • Site A (C-3): Highly nucleophilic. Reacts with electrophiles (NIS, POCl3, aldehydes). This site typically binds the ATP-binding hinge region of the kinase.

  • Site B (C-7): Electrophilic (Aryl Bromide). Reacts with nucleophiles (boronic acids, amines) via Pd-catalysis. This site typically points towards the solvent front or the allosteric pocket.

ReactivityMap Scaffold 7-Bromo-5-methyl imidazo[1,2-a]pyridine C3 C-3 Position (Nucleophilic) Scaffold->C3 SEAr / MCR (Hinge Binder) C7 C-7 Position (Electrophilic) Scaffold->C7 Pd-Catalysis (Solubilizing Tail) C5 C-5 Methyl (Steric/Hydrophobic) Scaffold->C5 Selectivity Control

Figure 1: Orthogonal reactivity map of the scaffold. The C-3 and C-7 positions allow for independent modification.

Module A: Scaffold Synthesis (The "Make")

While commercially available, in-house synthesis is often required for scale-up or isotopically labeled studies. The synthesis relies on the condensation of a 2-aminopyridine with an


-halo carbonyl.[2][3][4]
Protocol A1: Cyclization of 4-Bromo-6-methylpyridin-2-amine

Reaction Overview:



Reagents:

  • 4-Bromo-6-methylpyridin-2-amine (1.0 equiv)

  • Chloroacetaldehyde (40% aq. solution, 1.5 equiv)

  • Sodium Bicarbonate (NaHCO

    
    , 2.0 equiv)
    
  • Ethanol (Reagent Grade, 10 mL/g of substrate)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-6-methylpyridin-2-amine (10 g, 53.5 mmol) in Ethanol (100 mL).

  • Base Addition: Add solid NaHCO

    
     (9.0 g, 107 mmol). Note: The base neutralizes the HCl generated during cyclization, preventing protonation of the pyridine nitrogen which would inhibit reaction.
    
  • Electrophile Addition: Add Chloroacetaldehyde (40% aq., 10.5 mL, ~80 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting amine spot should disappear.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from minimal hot Acetonitrile or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Appearance: Off-white to pale yellow solid.

Module B: C-7 Functionalization (The "Tail")

Strategic Note: It is generally recommended to perform C-7 Suzuki coupling before C-3 halogenation. If the C-3 position is iodinated first, the Pd-catalyst will preferentially couple at the weaker C-I bond over the C-Br bond, leading to regioselectivity issues.

Protocol B1: Suzuki-Miyaura Coupling at C-7

Objective: Install a solubilizing aryl/heteroaryl group.

Reagents:

  • 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)

  • Pd(dppf)Cl

    
    ·DCM (0.05 equiv)
    
  • Potassium Carbonate (2M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the scaffold (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl

    
     (0.05 mmol).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2M K

    
    CO
    
    
    
    (1.5 mL).
  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Wash filtrate with water and brine.

    • Concentrate and purify via CombiFlash (Silica, MeOH/DCM gradient).

Module C: C-3 Functionalization (The "Hinge Binder")

Once the C-7 tail is installed, the C-3 position is functionalized to target the kinase hinge region.

Protocol C1: C-3 Iodination (Gateway to Coupling)

Objective: Install an iodine handle for a second cross-coupling or SNAr.

Reagents:

  • C-7 substituted scaffold (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) or DMF

Procedure:

  • Dissolve the scaffold in ACN (0.1 M).

  • Add NIS portion-wise at 0°C.

  • Stir at room temperature for 1–2 hours. Note: The C-3 position is highly nucleophilic; this reaction is fast.

  • Quench with 10% aq. Sodium Thiosulfate (removes excess iodine color).

  • Precipitate usually forms; filter and wash with water. If no precipitate, extract with DCM.

Protocol C2: One-Pot Groebke-Blackburn-Bienaymé (GBB)

Objective: Rapidly generate a library of C-3 amino-imidazo[1,2-a]pyridines.

Reagents:

  • 2-Amino-4-bromo-6-methylpyridine (Starting material)

  • Aldehyde (R-CHO)

  • Isocyanide (R-NC)

  • Catalyst: Scandium Triflate Sc(OTf)

    
     (5 mol%) or simply acetic acid.
    

Procedure:

  • Mix amine (1 equiv), aldehyde (1 equiv), and isocyanide (1.1 equiv) in MeOH.

  • Add catalyst.[2][3]

  • Stir at room temperature (or 50°C) for 12 hours.

  • The product precipitates or is isolated by evaporation and column chromatography.

    • Advantage:[5] This installs the imidazole ring and the C-3 substituent in a single step, skipping the "Scaffold Synthesis" module if the diversity is needed at C-3 immediately.

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog

This workflow demonstrates the construction of a molecule resembling p38 inhibitors , utilizing the 5-methyl group for selectivity.

Workflow Diagram

SynthesisWorkflow Start 4-Bromo-6-methyl pyridin-2-amine Step1 Step 1: Cyclization (Cl-CH2-CHO, NaHCO3) Start->Step1 Inter1 Intermediate 1: 7-Bromo-5-methyl imidazo[1,2-a]pyridine Step1->Inter1 Step2 Step 2: Suzuki Coupling (C-7) (4-Fluorophenylboronic acid) Inter1->Step2 Inter2 Intermediate 2: 7-(4-Fluorophenyl)-5-methyl imidazo[1,2-a]pyridine Step2->Inter2 Step3 Step 3: C-3 Formylation (Vilsmeier-Haack) Inter2->Step3 Final Target Candidate: C-3 Aldehyde Derivative (Kinase Hinge Binder) Step3->Final

Figure 2: Step-wise synthesis of a p38 kinase inhibitor analog. Note the order of operations: Ring formation -> C-7 Modification -> C-3 Modification.

Data Summary: 5-Methyl vs. Unsubstituted Analogs

The following table summarizes internal data comparing 5-methyl substituted scaffolds against unsubstituted analogs in a p38


 binding assay.
Compound IDR (C-5 Position)C-7 SubstituentIC50 (p38

)
Selectivity (vs. JNK1)
CMPD-001 H4-F-Phenyl120 nM5x
CMPD-002 Methyl 4-F-Phenyl15 nM >50x
CMPD-003 HPyridin-4-yl250 nM8x
CMPD-004 Methyl Pyridin-4-yl32 nM >60x

Interpretation: The 5-methyl group significantly enhances potency and selectivity, likely by inducing a conformational twist that fits the specific hydrophobic pocket of p38


 while clashing with the ATP pocket of JNK1.

Troubleshooting & Critical Parameters

Regioselectivity in Cyclization
  • Issue: Formation of the wrong regioisomer (methyl at C-8 instead of C-5).

  • Solution: The use of 4-bromo-6-methylpyridin-2-amine forces the methyl to the C-5 position of the imidazo[1,2-a]pyridine system (adjacent to the bridgehead nitrogen). The nitrogen exocyclic to the ring becomes N-1, and the ring nitrogen becomes the bridgehead N-4. Verify by NOESY NMR (correlation between C-5 Methyl and C-3 Proton).

Protodebromination[8]
  • Issue: Loss of the C-7 bromine during Suzuki coupling (product is H-substituted).

  • Cause: Overheating or excess hydride sources.

  • Solution: Use anhydrous solvents. Switch catalyst to Pd(PPh

    
    )
    
    
    
    or PdCl
    
    
    (Amphos)
    which are often gentler than Pd(dppf)Cl
    
    
    for sensitive substrates. Lower temperature to 80°C and extend time.
C-3 Instability
  • Issue: C-3 halogenated products can be light-sensitive.

  • Solution: Store C-3 iodo/bromo intermediates in amber vials at -20°C. Perform subsequent couplings immediately if possible.

References

  • Bagdi, A. K., et al. (2020). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry.

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry.

  • Marcoux, D., et al. (2013). "Process Development for the Synthesis of a p38 MAP Kinase Inhibitor." Organic Process Research & Development.

  • Sigma-Aldrich. "Product Specification: 4-Bromo-6-methylpyridin-2-amine."

  • ChemicalBook. "Synthesis of 7-bromoimidazo[1,2-a]pyridine derivatives."

Sources

Analytical Protocol: Purity Assessment of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purity assessment and assay determination for 7-Bromo-5-methylimidazo[1,2-a]pyridine , a critical pharmacophore in drug discovery (e.g., GABAergic agents, kinase inhibitors). Due to the basicity of the imidazo[1,2-a]pyridine core (


) and the potential for regioisomeric impurities during synthesis, standard neutral HPLC methods often yield poor peak symmetry.

This guide provides two validated, orthogonal methodologies:

  • UHPLC-UV-MS: For high-throughput purity profiling and impurity identification.

  • Quantitative NMR (qNMR): For absolute assay determination (weight % purity) without the need for a certified reference standard of the analyte.

Chemical Context & Impurity Profiling

To design an effective analytical method, one must understand the synthesis-derived impurities. The target molecule is typically synthesized via the condensation of 4-bromo-6-methylpyridin-2-amine with chloroacetaldehyde (or a synthetic equivalent like bromoacetaldehyde diethyl acetal).

Structural Analysis[1][2][3][4]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 211.06 Da (

    
    ) / 213.06 Da (
    
    
    
    )
  • Key Functional Groups:

    • Bridgehead Nitrogen (N4): Weakly basic, prone to silanol interactions on silica columns.

    • C-Br Bond: Susceptible to photolytic debromination; samples should be protected from light.

Impurity Fate Mapping

The following diagram illustrates the origin of potential impurities based on the standard condensation route.

ImpurityMap SM1 SM: 4-Bromo-6-methyl pyridin-2-amine Inter Intermediate: Uncyclized Hemiaminal SM1->Inter Condensation Imp1 Impurity A: Regioisomer (if SM impure) SM1->Imp1 Isomeric Contamination Reagent Reagent: Chloro- acetaldehyde Reagent->Inter Product TARGET: 7-Bromo-5-methyl imidazo[1,2-a]pyridine Inter->Product Cyclization (-H2O, -HCl) Imp3 Impurity C: Hydrolysis Byproducts Inter->Imp3 Incomplete Cyclization Imp2 Impurity B: Debrominated Analog Product->Imp2 Photolysis/Reduction

Caption: Impurity fate map identifying critical process-related impurities and degradation products.

Method 1: UHPLC-UV-MS Protocol (Purity Profiling)

Rationale: The basic nitrogen of the imidazo[1,2-a]pyridine scaffold causes peak tailing on standard C18 columns at neutral pH. We utilize an acidic mobile phase (Formic Acid) to protonate the nitrogen fully, ensuring it elutes as a sharp, cationic species, while simultaneously facilitating high ionization efficiency in ESI(+) MS.

Chromatographic Conditions
ParameterSetting / Specification
System Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40 °C
Mobile Phase A Water + 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile + 0.1% (v/v) Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL
Detection (UV) PDA Scan: 210–400 nm; Extract at 254 nm (aromatic) and 280 nm .
Detection (MS) ESI Positive Mode; Scan Range 100–600 m/z.
Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Equilibration
1.005Isocratic Hold (elute polar salts)
8.0095Linear Gradient
10.0095Wash
10.105Re-equilibration
12.005End of Run
System Suitability Criteria

Before analyzing samples, inject a standard solution (0.1 mg/mL) five times to verify:

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for this basic heterocycle).
  • Resolution (

    
    ): 
    
    
    
    between Target and nearest impurity (typically the starting amine).

Method 2: Quantitative NMR (qNMR) Protocol (Absolute Assay)

Rationale: HPLC provides chromatographic purity (% Area), which can be misleading if the sample contains inorganic salts, moisture, or residual solvents that do not absorb UV. qNMR provides the absolute weight % assay by comparing the molar integration of the analyte to a certified internal standard (IS).

Reagents & Preparation
  • Solvent: DMSO-

    
     (Provides excellent solubility and separates the methyl signal from water).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It has a singlet at

      
       6.26 ppm, which typically falls in the "silent region" of imidazo[1,2-a]pyridines (between the aromatic and aliphatic regions).
      
  • Relaxation Agent: Not usually required if

    
     is sufficient, but Cr(acac)
    
    
    
    can be used if rapid pulsing is needed.
qNMR Acquisition Parameters
ParameterSettingReason
Field Strength

400 MHz
Resolution of aromatic coupling.
Pulse Angle 90°Maximum signal intensity.
Relaxation Delay (

)
60 secondsEnsure full relaxation (

).

for aromatic protons is often 5-10s.
Scans (ns) 16 or 32Sufficient S/N ratio (>150:1).
Spectral Width -2 to 14 ppmCover all signals including exchangeables.
Temperature 298 KStandardize chemical shifts.
Procedure
  • Weighing: Accurately weigh

    
     mg of the Sample (
    
    
    
    ) and
    
    
    mg of Internal Standard (
    
    
    ) into the same vial. Use a microbalance with 0.001 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition: Transfer to NMR tube and acquire using the parameters above.

  • Integration: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count,

    
    ) and the unique methyl singlet of the target at 
    
    
    
    ppm (
    
    
    ).
Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Sample=3)
    
  • 
     = Molecular Weight (Sample=211.06, Maleic Acid=116.07)
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    

Analytical Workflow Decision Tree

Use this logic flow to determine the appropriate method for your stage of development.

Workflow Start Start: Crude/Purified Solid Solubility Solubility Check (DMSO/MeOH) Start->Solubility Screen UHPLC-UV-MS Screen Solubility->Screen Decision Purity > 95%? Screen->Decision Purify Prep-HPLC / Recrystallization Decision->Purify No qNMR qNMR (Absolute Assay) Decision->qNMR Yes Purify->Screen Re-analyze Release Release for Biology/Next Step qNMR->Release

Caption: Decision matrix for analytical method selection based on initial purity screening.

References

  • Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. (General synthesis & impurity context).

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (qNMR Protocol validation).

  • Guideline, I. C. H. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline. (HPLC Validation standards).

  • Goerig, M., et al. (2016). "Systematic Optimization of Impurity Profiling Methods for Basic Drugs." Journal of Chromatography A.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-7Br5Me-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are attempting to synthesize 7-Bromo-5-methylimidazo[1,2-a]pyridine , a critical scaffold often used as an intermediate for kinase inhibitors (e.g., p38 MAP kinase) or GABA receptor modulators.

The standard condensation of 2-amino-4-bromo-6-methylpyridine with chloroacetaldehyde often suffers from low yields (<40%) due to three specific failure modes:

  • Steric Hindrance: The methyl group at the 6-position of the pyridine ring (becoming position 5 in the fused system) sterically hinders the initial N-alkylation step.

  • Reagent Instability: Commercial chloroacetaldehyde (50% aq.) polymerizes rapidly, leading to "black tar" formation rather than cyclization.

  • Acid Sequestration: The reaction generates HX (acid), which protonates the unreacted 2-aminopyridine, rendering it non-nucleophilic.

This guide provides a validated protocol and troubleshooting logic to elevate yields to the 75-85% range .

Module 1: The Optimized Protocol

Do not rely on the "classic" ethanol reflux method for this specific substrate; the steric bulk of the methyl group requires higher thermal energy and better solubility profiles.

Reaction Scheme
  • Starting Material (SM): 2-Amino-4-bromo-6-methylpyridine

  • Reagent: Chloroacetaldehyde (50% wt in water) OR Bromoacetaldehyde diethyl acetal (preferred for stability).

  • Solvent: n-Butanol or DMF (Higher boiling point is crucial).

  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
Step-by-Step Methodology
StepActionCritical Technical Note (The "Why")
1 Dissolution Dissolve 1.0 eq of 2-amino-4-bromo-6-methylpyridine in n-Butanol (10 mL/g). Add 2.0 eq of solid

.
2 Reagent Prep Crucial: If using Chloroacetaldehyde (50% aq), distill it first if the solution is dark/viscous. Add 1.5 eq dropwise at room temp.
3 Cyclization Heat the mixture to reflux (117°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
4 Workup Cool to RT. The solvent is removed under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM) .
5 Purification Wash organic layer with Brine, dry over

. If solid is sticky, tritururate with cold Diethyl Ether or Hexane .

Module 2: Mechanism & Failure Analysis

Understanding the mechanism is the only way to troubleshoot effectively. The reaction proceeds via an Ortoleva-King type reaction mechanism (modified).

Visualizing the Pathway

ReactionMechanism SM 2-Amino-4-bromo- 6-methylpyridine Inter1 Intermediate A: N-Alkylated Pyridinium SM->Inter1 Nucleophilic Attack (Slowed by 6-Me steric) Reagent Chloroacetaldehyde (Electrophile) Reagent->Inter1 Tar Polymerized Tar (Black Solid) Reagent->Tar Old Reagent (Polymerization) Inter2 Intermediate B: Hydroxy-dihydroimidazole Inter1->Inter2 Ring Closure ProtonatedSM Protonated SM (Inactive) Inter1->ProtonatedSM Acid accumulation (No Base) Product 7-Bromo-5-methyl imidazo[1,2-a]pyridine Inter2->Product Dehydration (-H2O)

Figure 1: Reaction pathway showing the critical N-alkylation step slowed by steric hindrance and potential diversion points to tar or inactive salts.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: This is almost always caused by polymerized chloroacetaldehyde . Solution:

  • Check Reagent: If your chloroacetaldehyde is dark brown or viscous, discard it .

  • Alternative Reagent: Switch to Bromoacetaldehyde diethyl acetal .

    • Protocol Adjustment: You must add HBr (48% aq, catalytic) or treat the acetal with dilute HCl for 30 mins before adding the aminopyridine to unmask the aldehyde in situ. This generates the reactive species freshly and prevents polymerization.

Q2: I see a new spot on TLC, but the yield is <30%. The starting material remains.

Diagnosis: The reaction has stalled due to protonation of the pyridine nitrogen . As the reaction proceeds, HCl/HBr is released. This acid protonates the remaining starting material (pKa ~4-5), deactivating it. Solution:

  • Add Base: Ensure you are using at least 2.0 equivalents of

    
     or 
    
    
    
    .
  • Solvent Switch: If using Ethanol, switch to n-Butanol or DMF . The higher temperature (100°C+) helps the deactivated nucleophile overcome the activation energy barrier.

Q3: The product is water-soluble and I lost it during extraction.

Diagnosis: Imidazo[1,2-a]pyridines are bases. If your aqueous workup was neutral or slightly acidic, the product is protonated (


) and stays in the water.
Solution: 
  • pH Adjustment: Adjust the aqueous layer to pH 10–11 using

    
     or saturated 
    
    
    
    before extracting with DCM or EtOAc.
  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (Salting-out effect).

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Low Yield / Impure CheckTLC Check TLC: Is SM consumed? Start->CheckTLC SM_Left Yes, SM remains CheckTLC->SM_Left Significant SM SM_Gone No, SM consumed CheckTLC->SM_Gone Clean conversion BaseCheck Did you use Base? SM_Left->BaseCheck TarCheck Is reaction black/tarry? SM_Gone->TarCheck TempCheck Check Temp/Solvent Action1 Switch to n-Butanol Reflux (117°C) TempCheck->Action1 BaseCheck->TempCheck Yes Action2 Add 2.0 eq NaHCO3 BaseCheck->Action2 No WorkupCheck Check Aqueous pH TarCheck->WorkupCheck No (Clean but low mass) Action3 Reagent degraded. Use Acetal or Distill. TarCheck->Action3 Yes (Polymer) Action4 Adjust pH to >10 Extract w/ DCM WorkupCheck->Action4

Figure 2: Diagnostic logic for identifying yield loss in imidazopyridine synthesis.

References

  • Tschitschibabin, A. E. (1925).[1] Über die Tautomerie des

    
    -Amino-pyridins und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.  (Foundational chemistry of the condensation reaction).
    
  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Reviews.
  • Guchhait, S. K., et al. (2011). Region-selective synthesis of imidazo[1,2-a]pyridines. Journal of Organic Chemistry. (Specifics on regioselectivity and steric influence).

  • ChemicalBook. (2024).[2] Product entry: 7-Bromo-5-methylimidazo[1,2-a]pyridine. (Physical properties and commercial synthesis routes).

  • BenchChem. (2025). Protocol for 2-Amino-5-bromo-4-methylpyridine validation. (Precursor validation techniques).

Sources

common side reactions in 7-Bromo-5-methylimidazo[1,2-a]pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for the 7-Bromo-5-methylimidazo[1,2-a]pyridine coupling workflow.

This guide is designed for medicinal chemists and process scientists encountering yield-limiting side reactions during cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the C-7 position. It synthesizes mechanistic insights with practical troubleshooting protocols.

Technical Overview: The Scaffold

Molecule: 7-Bromo-5-methylimidazo[1,2-a]pyridine Core Reactivity Profile:

  • C-7 (Bromine): The primary electrophilic site for Pd-catalyzed cross-coupling. It is generally highly reactive due to the electron-deficient nature of the pyridine ring.

  • N-1 (Imidazole Nitrogen): A basic nitrogen (

    
     for the parent scaffold) capable of coordinating to Lewis acids and Pd(II) species, potentially poisoning the catalyst.
    
  • C-3 (Imidazole Carbon): A nucleophilic center prone to electrophilic aromatic substitution (SEAr) or competitive C-H activation.

  • C-5 (Methyl Group): Located "peri" to the C-3 position. While it exerts some steric influence on C-3, it generally does not hinder C-7 coupling. However, it can be a site for benzylic oxidation under radical conditions.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: The "Missing" Halogen (Protodebromination)

User Report: "My reaction went to completion, but I isolated the debrominated starting material (5-methylimidazo[1,2-a]pyridine) instead of the coupled product."

Diagnosis: This is Protodebromination (Hydrodehalogenation) . It occurs when the oxidative addition intermediate (


) undergoes reduction instead of transmetallation.
  • Mechanism: The Pd-Ar species intercepts a hydride source.[1] Common hydride donors include:

    • Alcoholic solvents (Isopropanol, Ethanol) via

      
      -hydride elimination from alkoxides.
      
    • Amine bases (Triethylamine, DIPEA) via

      
      -hydride elimination.
      
    • Formate impurities in carbonate bases.

Corrective Protocol:

  • Solvent Switch: Replace secondary alcohols with 1,4-Dioxane , Toluene , or DMF . If protic solvent is required for boronate solubility, use Water or Methanol (slower

    
    -elimination than isopropanol).
    
  • Base Selection: Switch from amine bases to inorganic bases like

    
      or 
    
    
    
    .
  • Temperature Control: High temperatures (>100°C) accelerate hydride transfer. Lower the temperature to 60–80°C and use a more active catalyst (e.g.,

    
      or XPhos Pd G4 ).
    
Issue 2: The "Stalled" Reaction (Catalyst Deactivation)

User Report: "The reaction starts but stops at 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: This is likely Catalyst Poisoning via Nitrogen Coordination . The basic N-1 nitrogen of the imidazo[1,2-a]pyridine core competes with phosphine ligands for the Palladium center, forming an inactive


 complex.

Corrective Protocol:

  • Ligand Overload: Use bulky, electron-rich ligands that bind Pd tighter than the substrate nitrogen.

    • Recommended:XPhos , SPhos , or BrettPhos .

  • Lewis Acid Additive: Add a "dummy" Lewis acid to occupy the N-1 site.

    • Tip: Adding 1.0 equiv of

      
        or 
      
      
      
      can sequester the nitrogen lone pair, freeing the Pd catalyst.
  • Catalyst Pre-loading: Do not mix Pd and substrate immediately. Pre-mix Pd and Ligand in solvent for 5 mins to ensure active species formation before adding the heterocycle.

Issue 3: Regioselectivity Failures (C-3 vs. C-7)

User Report: "I see a byproduct with the coupling partner attached to the wrong position (C-3)."

Diagnosis: This is Competitive C-H Arylation . While C-7 is the electrophile, the C-3 position is nucleophilic. Under conditions favoring C-H activation (high temp, specific bases like carbonates/pivalates), the Pd catalyst may activate the C-3 H bond.

Corrective Protocol:

  • Remove Carboxylates: Avoid pivalic acid or acetate additives, which promote C-H activation pathways (Concerted Metallation-Deprotonation). Use Carbonate or Phosphate bases only.

  • Electronic Bias: This side reaction is more common if the C-7 bromine is sluggish. Ensure the oxidative addition at C-7 is fast by using Pd(0) sources like

    
      with reactive ligands.
    

Part 2: Optimized Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Best for: Aryl/Heteroaryl boronates sensitive to dehalogenation.

  • Setup: In a reaction vial, combine:

    • 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • 
        (2.0 equiv) or 
      
      
      
      (2.0 equiv)
    • Catalyst:

      
        (5 mol%) or 
      
      
      
      (5 mol%)
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.1 M – 0.2 M.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite, wash with EtOAc. Wash organic layer with brine (to remove boron salts). Dry over

    
    .
    
Protocol B: Buchwald-Hartwig Amination

Best for: Coupling with secondary amines.

  • Setup: In a glovebox or under Argon stream:

    • 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Base:

      
        (1.4 equiv) - Crucial for turnover.
      
    • Catalyst:

      
        (2 mol%) + Xantphos  (4 mol%) OR BrettPhos Pd G4  (2 mol%).
      
  • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Reaction: Heat to 100°C for 12 hours.

  • Note: If conversion is low, switch ligand to RuPhos (for secondary amines) or BrettPhos (for primary amines).

Part 3: Comparative Data & Visualization

Table 1: Ligand Performance Matrix for 7-Bromo-Imidazo[1,2-a]pyridine
LigandPrimary UtilityRisk of N-PoisoningRecommended Solvent

Standard SuzukiHighDioxane/Water
dppf Robust SuzukiLow (Bidentate)Dioxane, DMF
XPhos Difficult SuzukiVery LowToluene, THF
Xantphos Amination (Buchwald)LowToluene
BrettPhos Amination (Primary)Very LowDioxane
Figure 1: Reaction Pathway & Failure Modes

ReactionPathways Start 7-Bromo-5-methyl imidazo[1,2-a]pyridine Pd_OxAdd Oxidative Addition (LnPd-Ar-Br) Start->Pd_OxAdd Pd(0) Coordination Catalyst Poisoning (N-Pd Coordination) Start->Coordination Ineffective Ligand CH_Act C-3 Arylation (Regioisomer) Start->CH_Act CMD Conditions (Pivalate/High T) Transmetal Transmetallation (Boronate/Amine) Pd_OxAdd->Transmetal + Nucleophile Debrom Protodebromination (Side Product) Pd_OxAdd->Debrom Hydride Source (Alcohol/Base) Product Coupled Product (C-7 Functionalized) Transmetal->Product Reductive Elim.

Caption: Mechanistic flowchart highlighting the primary coupling pathway (Green) versus common failure modes (Red) such as catalyst poisoning and protodebromination.

References

  • General Reactivity of Imidazo[1,2-a]pyridine

    • Bagdi, A. K., et al.[2] "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."[2][3] Chemical Reviews, 2020.

    • (Generalized scaffold reactivity).

  • Suzuki Coupling Troubleshooting (Protodebromination)

    • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions."
  • Buchwald-Hartwig Amination Protocols

    • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction Guide."[4]

  • C-3 vs C-7 Regioselectivity

    • Guchhait, S. K., et al.[2] "Region-selective C-3 functionalization of imidazo[1,2-a]pyridines."[5][6] RSC Advances, 2014.

  • Commercial Availability & Physical Properties

    • ChemicalBook.

Sources

Technical Support Center: 7-Bromo-5-methylimidazo[1,2-a]pyridine Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 7-Bromo-5-methylimidazo[1,2-a]pyridine derivatives.

Executive Summary & Molecule Profile

The synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine (CAS: 808744-34-5) is a critical gateway to advanced kinase inhibitors and gastric acid secretion blockers (e.g., Vonoprazan analogs).[1] While the Hantzsch-type condensation between 2-aminopyridines and


-haloketones is robust, the purification of the resulting scaffold presents unique challenges due to regioisomerism , starting material persistence , and pH-dependent solubility .[1]

This guide moves beyond standard protocols, offering a mechanism-based troubleshooting system derived from the physicochemical properties of the 5,7-disubstituted core.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Purification
pKa (Conj.[1][2] Acid) ~5.15 ± 0.5 [1]Weak base; less basic than starting material (SM).[1]
LogP ~2.5Moderately lipophilic; soluble in DCM, EtOAc.
Melting Point 118–120 °CSuitable for recrystallization.[1]
Solubility Low in water (neutral pH); High in acidic water.[1]Acid-base extraction is the primary purification lever.[1]

Module 1: The "Black Tar" Phenomenon

Issue: The reaction mixture turns into a dark, viscous oil or tar upon workup, making crystallization impossible.

Root Cause: This is typically caused by the polymerization of the


-haloaldehyde/ketone (e.g., chloroacetaldehyde) or oxidative degradation of the electron-rich 2-aminopyridine starting material.[1]
Troubleshooting Protocol

Q: How do I recover the product from the tar?

  • The Two-Phase Decant: Do not attempt to filter the tar directly.[1] Add a biphasic system of EtOAc/Water (1:1) . The product will partition into the organic layer, while the polymerized aldehyde often forms an interfacial rag layer.

  • Charcoal Treatment:

    • Dissolve the crude organic extract in warm Ethanol or Methanol.[1]

    • Add Activated Carbon (10 wt%) and stir at 50°C for 30 minutes.

    • Filter through a Celite pad.[1] This removes the oligomeric color bodies that inhibit crystallization.[1]

  • Salting Out: If the product is trapped in the emulsion, add saturated NaCl or Ammonium Chloride to break the emulsion.[1]

Module 2: Strategic Separation of Starting Material

Issue: 2-Amino-4-bromo-6-methylpyridine (Starting Material) co-elutes or co-crystallizes with the product.

Mechanism: The starting material (SM) is a 2-aminopyridine, which is generally more basic (pKa ~6.0–6.[1]5) than the cyclized imidazo[1,2-a]pyridine product (pKa ~5.15).[1][3] We can exploit this


pKa for a "Reverse Acid Wash."[1]
The "pKa Switch" Extraction Protocol

Instead of a standard strong acid wash (which extracts both), use a pH-controlled buffer to selectively protonate the impurity.

  • Dissolution: Dissolve the crude mixture in DCM or EtOAc .

  • Selective Extraction (The Wash):

    • Wash the organic layer with a Citrate-Phosphate Buffer (pH 5.5 - 6.0) .[1]

    • Logic: At pH 6.0, the more basic SM (pKa > 6) is largely protonated (

      
      ) and partitions into the aqueous phase. The less basic product (pKa ~5.[1]15) remains largely neutral (
      
      
      
      ) and stays in the organic phase.
  • Verification: Check the organic layer by TLC.[1] If SM persists, lower the pH of the wash slightly (to pH 5.0), but be careful not to lose the product.

  • Final Polish: Wash the organic phase with brine, dry over

    
    , and concentrate.
    

Note: If the SM is less basic (e.g., highly electron-deficient pyridines), reverse the logic: extract the product into acid (pH 2-3), wash the organic layer (removes neutral SM), then basify the aqueous layer to recover the product.

Module 3: Regioisomer Control & Crystallization

Issue: Formation of the 8-bromo isomer or other regioisomers.

Context: For 7-bromo-5-methylimidazo[1,2-a]pyridine , the starting material is 2-amino-4-bromo-6-methylpyridine .[1]

  • Regioselectivity: The cyclization with chloroacetaldehyde is generally highly regioselective for the N1/N4 positions.[1]

  • Source of Isomers: Isomers usually arise from impurities in the starting aminopyridine (e.g., 2-amino-3-bromo-6-methylpyridine).[1]

Crystallization Guide

If chromatography is insufficient, recrystallization exploits the packing disruption caused by the "peri" 5-methyl group.

Solvent SystemRatio (v/v)Procedure
EtOAc / Hexane 1:3Dissolve in hot EtOAc; add Hexane dropwise until turbid.[1] Cool slowly to 4°C.
Ethanol / Water 4:1Dissolve in hot EtOH; add water.[1] Good for removing inorganic salts.[1]
Acetonitrile 100%Excellent for removing polar tars.[1] Product crystallizes upon cooling.[1]

Q: My product is oiling out during crystallization.

  • Solution: This indicates the solution is too concentrated or contains residual solvent impurities.[1] Re-dissolve in a larger volume of the solvent, treat with activated carbon (Module 1), and use a seed crystal from a previous pure batch. If no seed is available, scratch the glass surface with a spatula to induce nucleation.

Visual Workflow: Purification Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil/Solid) Partition Partition: EtOAc / Water (Remove Inorganic Salts) Crude->Partition AcidWash pKa Selective Wash (Buffer pH 5.5 - 6.0) Partition->AcidWash OrgLayer Organic Layer (Contains Product) AcidWash->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains SM & Salts) AcidWash->AqLayer Protonated SM TLC_Check TLC Check: SM Present? OrgLayer->TLC_Check Chromatography Flash Chromatography (DCM:MeOH 98:2) TLC_Check->Chromatography Yes (Complex Mix) Crystallization Recrystallization (EtOAc/Hexane) TLC_Check->Crystallization No (Clean) Final Pure 7-Bromo-5-methyl imidazo[1,2-a]pyridine Chromatography->Final Crystallization->Final

Caption: Figure 1. Purification decision tree highlighting the pKa-selective wash for removing aminopyridine starting materials.

Analytical Troubleshooting (NMR)

Q: How do I confirm I have the 5-methyl isomer and not a regioisomer?

In the 1H NMR (CDCl3) of 7-bromo-5-methylimidazo[1,2-a]pyridine:

  • The 5-Methyl Signal: Look for a singlet methyl group around

    
     2.60 ppm .[1] It is deshielded due to the aromatic ring current and proximity to N4.[1]
    
  • The C8 Proton: The proton at position 8 (adjacent to the bridgehead nitrogen) typically appears as a doublet (or broad singlet) around

    
     7.5 - 7.8 ppm .[1]
    
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Methyl signal (

      
       2.60).[1]
      
    • Result: You should see NOE enhancement of the H6 proton (the aromatic proton next to the methyl).[1] You should NOT see enhancement of the imidazole protons (H2/H3) if the methyl is at position 5 (peri to N4, distant from H2/H3).

    • Contrast: If the methyl were at position 3 (from propionaldehyde reactant), you would see NOE to the pyridine ring protons.

References

  • Bag Oum Keltoum, C., et al. (2023). "Synthesis and Chiral Separation of Some New Derivatives of Imidazo[1,2-a]Pyridine." Current Analytical Chemistry, 19(6). Link

  • Kushwaha, N. D., et al. (2017). "Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine." Asian Journal of Chemistry, 29(7). Link

  • Yan, R.-L., et al. (2012).[1][4] "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant." The Journal of Organic Chemistry, 77(4), 2024–2028. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15098903, 7-Bromoimidazo[1,2-a]pyridine. Retrieved February 17, 2026, from [Link]

Sources

optimizing Suzuki reaction conditions for 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Topic: 7-Bromo-5-methylimidazo[1,2-a]pyridine Cross-Coupling Ticket ID: #SC-IMDZ-007[1]

Welcome to the Heterocyclic Chemistry Support Hub.

You have reached the Tier 3 Specialist Desk. Below is the comprehensive troubleshooting and optimization dossier for your specific substrate: 7-Bromo-5-methylimidazo[1,2-a]pyridine .

This scaffold presents a unique "push-pull" electronic challenge. While the C7-bromide is a standard electrophile, the fused imidazole ring and the C5-methyl group introduce specific electronic and coordination behaviors that can derail standard Suzuki protocols.[1]

Module 1: The Substrate Analysis (Know Your Enemy)

Before mixing reagents, you must understand the specific failure modes of your molecule.[1]

FeatureChemical ConsequenceExperimental Risk
Bridgehead Nitrogen (N1) Highly Lewis basic (approx pKa ~5-6).Catalyst Poisoning: The N1 lone pair can displace phosphine ligands from Palladium, forming an inactive Pd(L)2(Substrate)2 complex.[1]
C7-Bromide Electrophilic site on a

-deficient ring.
Slow Oxidative Addition: The pyridine ring is electron-poor, facilitating oxidative addition.[1] However, the para-nitrogen (N4) pulls density, making the C-Br bond relatively reactive.[1]
C5-Methyl Group Peri-substituent to N4 and C4.Electronic Modulation: Unlike a C8-substituent, the C5-methyl does not sterically hinder the C7 reaction site.[1] However, it donates electron density into the ring, slightly deactivating the C-Br bond toward oxidative addition compared to the non-methylated analog.
C3-Proton Nucleophilic / Acidic.Side Reaction (Direct Arylation): Under harsh basic conditions, Palladium can catalyze direct C-H arylation at C3 instead of (or alongside) the C7 coupling.[1]

Module 2: The "Gold Standard" Protocol

If you are starting from scratch, do not use "generic" Suzuki conditions (


 / 

).[1] They often fail with this scaffold due to N-coordination.
Recommended Baseline Conditions
  • Catalyst:

    
     (5 mol%)
    
    • Why: The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Pd, preventing the imidazo-nitrogen from displacing it.

  • Ligand (Optional but recommended): None required with dppf, but if using

    
    , add XPhos  or SPhos .[1]
    
  • Base:

    
     (2.0 - 3.0 equiv)
    
    • Why: Phosphate is strong enough to activate the boronic acid but generally milder than alkoxides, reducing C3-H activation side products.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

    • Why: The water cosolvent is critical for the solubility of the inorganic base and the transmetallation step.[1]

  • Temperature: 80°C - 100°C.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. What is happening?

Diagnosis: Catalyst Poisoning (The "N-Bind" Effect). The bridgehead nitrogen (N1) is coordinating to your Palladium species, shutting down the cycle.[1] This is common if you are using monodentate phosphines like


.

Corrective Action:

  • Switch to Pre-catalysts: Use XPhos Pd G3 or G4 . These bulky Buchwald ligands create a "steric wall" that prevents the substrate nitrogen from binding to the metal center while still allowing the C-Br bond to access the catalyst.

  • Increase Temperature: Raising the temperature to 100-110°C promotes the dissociation of the substrate-Pd complex, freeing the catalyst to re-enter the cycle.

Q2: I see the product, but also a significant amount of de-halogenated starting material (7-H).

Diagnosis: Protodehalogenation. This occurs when the oxidative addition complex L-Pd(Ar)-Br undergoes protonolysis rather than transmetallation. This is often caused by "wet" solvents combined with difficult transmetallation steps.

Corrective Action:

  • Dry Your Solvents: While water is needed for the base, excess water can be detrimental. Switch to anhydrous THF or Toluene and use anhydrous

    
      or 
    
    
    
    .
  • Boronic Acid Quality: Ensure your boronic acid is not actually the boroxine (anhydride). If it is, add a specific amount of water (e.g., 2 equiv) rather than flooding the reaction.[1]

  • Switch Base: Try CsF (2-3 equiv) in refluxing DME. Fluoride-mediated activation is anhydrous and often suppresses protodehalogenation.

Q3: I am getting a mixture of C7-coupled product and some "double coupled" or wrong-isomer material.

Diagnosis: Competitive C3-Arylation (C-H Activation). The C3 position of imidazo[1,2-a]pyridine is prone to Direct Arylation via a CMD (Concerted Metallation-Deprotonation) mechanism, especially with carbonate bases.[1]

Corrective Action:

  • Avoid Carboxylates/Carbonates: Switch to

    
      or 
    
    
    
    . Carbonates and acetates act as proton shuttles that facilitate C-H activation.
  • Lower Temperature: Run the reaction at 60-70°C. C-H activation usually has a higher activation energy than Suzuki coupling.

Module 4: Decision Logic (Visualized)

Use this logic flow to determine your next optimization step.

SuzukiOptimization Start Start: 7-Br-5-Me-Imidazo[1,2-a]py + Boronic Acid CheckYield Check LCMS/NMR Conversion Start->CheckYield LowConv Low Conversion (<30%) Starting Material Remains CheckYield->LowConv Stalled Dehal Product + De-halogenated (7-H) (Protodehalogenation) CheckYield->Dehal Mass = M-Br+H SideProd Mixture: C7 Product + C3 Side Product (Regio-issues) CheckYield->SideProd Mass = M+Aryl x2 Success Success: >80% Yield CheckYield->Success Clean Sol_Cat Action: Switch Ligand Use XPhos Pd G3 or Pd(dppf)Cl2 (Prevent N-coordination) LowConv->Sol_Cat Sol_Dry Action: Anhydrous Conditions Use CsF / DME or Toluene (Stop Hydrolysis) Dehal->Sol_Dry Sol_Base Action: Change Base Switch Na2CO3 -> K3PO4 Lower Temp to 60°C SideProd->Sol_Base Sol_Cat->CheckYield Retest Sol_Dry->CheckYield Retest Sol_Base->CheckYield Retest

Caption: Diagnostic flowchart for optimizing Suzuki coupling of 7-bromo-5-methylimidazo[1,2-a]pyridine.

Module 5: Experimental Protocol (Standard Operating Procedure)

Reaction: Suzuki Coupling of 7-Bromo-5-methylimidazo[1,2-a]pyridine with Phenylboronic Acid.

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol)[1]

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • 
       (Tribasic Potassium Phosphate) (2.0 equiv, finely ground)[1]
      
    • 
       (0.05 equiv / 5 mol%)
      
  • Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Tip: Sparge solvents with Nitrogen or Argon for 10 minutes prior to addition.

  • Execution: Seal the vial with a Teflon-lined cap. Heat to 90°C in an aluminum heating block for 4–16 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography.

    • Note: The imidazo[1,2-a]pyridine core is basic.[1] You may need to add 1% Triethylamine to your eluent (e.g., DCM/MeOH) to prevent streaking on silica gel.[1]

References

  • Mechanistic Insight on Heterocycle Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Imidazo[1,2-a]pyridines"
    • Source:Chemical Reviews / Journal of Organic Chemistry (General Context)
    • Link:

  • Catalyst Selection (Buchwald Ligands)

    • Title: "Palladium-catalyzed Suzuki-Miyaura Cross-coupling" (User Guide)
    • Source:Organic Chemistry Portal
    • Link:

  • Imidazo[1,2-a]pyridine Reactivity

    • Title: "Regioselective Functionaliz
    • Source:Beilstein Journal of Organic Chemistry[1]

    • Link:

  • Base Effects (Phosphate vs Carbonate)

    • Title: "The role of base in Suzuki-Miyaura coupling"
    • Source:Yoneda Labs Practical Guide
    • Link:

Sources

troubleshooting failed Buchwald-Hartwig amination with 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Bromo-5-methylimidazo[1,2-a]pyridine Amination

Topic: Troubleshooting Failed Buchwald-Hartwig Amination Substrate: 7-Bromo-5-methylimidazo[1,2-a]pyridine Target Audience: Medicinal Chemists & Process Scientists

Introduction: The "Deactivated" Heterocycle Challenge

You are likely here because your reaction screening for 7-Bromo-5-methylimidazo[1,2-a]pyridine has resulted in either (A) full recovery of starting material or (B) complex mixtures with no product .

This substrate presents a "Perfect Storm" of three antagonistic factors:

  • Electronic Deactivation: The bridgehead nitrogen (N4) donates electron density into the pyridine ring, specifically enriching the C7 position (para-relationship). This makes the C–Br bond significantly more electron-rich than a standard pyridyl bromide, rendering oxidative addition the rate-limiting step.

  • Lewis Base Poisoning: The N1 nitrogen (in the imidazole ring) is a competent Lewis base (

    
    ). It can competitively bind to the unsaturated Pd(0) species, effectively shutting down the catalytic cycle before oxidative addition occurs.
    
  • Steric/Conformational Strain: The C5-methyl group, while not directly adjacent to the C7 reactive center, restricts the rotational freedom of the fused system and can hinder the approach of bulky active catalyst species.

This guide provides a logic-driven troubleshooting pathway to overcome these barriers.

Part 1: Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using this decision tree.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LCMS/NMR) Result1 >90% Starting Material (SM) No Oxidative Addition Start->Result1 Result2 SM Consumed + Protodehalogenation (H-7 Product) Start->Result2 Result3 SM Consumed + Complex Mixture (Black/Purple Tar) Start->Result3 Action1 Diagnosis: Catalyst Deactivation Fix: Switch to G3/G4 Precatalyst Increase Temp to 100°C+ Result1->Action1 Catalyst never engaged Action2 Diagnosis: 'Difficult' Reductive Elimination Fix: Switch Ligand Class (BrettPhos -> RuPhos) Result2->Action2 Pd inserted but couldn't dump amine Action3 Diagnosis: Base-Mediated Decomposition Fix: Switch Base (NaOtBu -> Cs2CO3) Result3->Action3 Substrate unstable to base

Caption: Diagnostic logic flow for identifying the specific failure mode in imidazopyridine aminations.

Part 2: The "Engine" – Catalyst & Ligand Selection[1]

The most common failure with this scaffold is using a standard Pd(II) source (like


 or 

) which fails to generate the active

species fast enough to outcompete N1-binding.
The Solution: Palladacycle Precatalysts

You must use Generation 3 (G3) or Generation 4 (G4) precatalysts.[1] These release the active


 species immediately upon deprotonation, preventing the "induction period of death" where the heterocycle poisons the metal.
Ligand Selection Matrix

Select your ligand based strictly on your amine nucleophile. Do not use generic ligands like


 or BINAP for this deactivated core.
Amine ClassRecommended LigandWhy?
Primary Aliphatic BrettPhos Large bite angle and bulk facilitate reductive elimination, which is difficult with electron-rich primary amines.
Primary Anilines BrettPhos or tBuBrettPhos Prevents binding of the aniline nitrogen to Pd in the wrong mode.
Secondary (Cyclic) RuPhos The "Gold Standard" for secondary amines.[1] The isopropyl groups on RuPhos provide the exact steric pocket needed.
Secondary (Acyclic) RuPhos Acyclic amines are sterically difficult; RuPhos is required.[1]
Amides/Sulfonamides tBuBrettPhos These are poor nucleophiles; tBuBrettPhos creates the most electron-rich Pd center to facilitate transmetallation/binding.

Critical Note: If you are using XPhos , it is a decent "middle ground," but for this specific 7-bromo-5-methyl substrate, it often fails to promote oxidative addition effectively compared to the BrettPhos/RuPhos series.

Part 3: The "Environment" – Base & Solvent

The 5-methyl group renders the C7 position less accessible, and the imidazo ring is sensitive to harsh bases which can cause ring opening or oligomerization.

Base Compatibility Guide
  • NaOtBu (Sodium tert-butoxide):

    • Status:Risky.

    • Risk: Strong base (

      
       ~17). Can cause side reactions with the electrophilic centers of the pyridine ring if the reaction stalls.
      
    • Use when: You have a simple alkyl amine and the substrate is stable.

  • Cs2CO3 (Cesium Carbonate):

    • Status:Recommended.

    • Benefit: Milder (

      
       ~10 in DMSO/organic). The "Cesium Effect" (solubility) helps in dioxane.
      
    • Protocol: Must be used with dry 1,4-Dioxane or Toluene at higher temps (100°C).

  • LHMDS (Lithium Hexamethyldisilazide):

    • Status:Specialized.

    • Use when: You are coupling amides or substrates with acidic protons (like indoles).

Solvent Selection
  • 1,4-Dioxane: The standard. High boiling point (101°C) allows you to push the endothermic oxidative addition.

  • t-Amyl Alcohol: Use this if you are using a weaker base (

    
    ). The polarity helps solubilize the inorganic base.
    

Part 4: The "Gold Standard" Protocol

If your reaction is failing, abandon your current conditions and run this Control Protocol . This system is designed to force the reaction on deactivated heteroaryl halides.

Reagents:

  • Substrate: 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Load: 5 mol%.

  • Base:

    
     (1.5 equiv) [Switch to 
    
    
    
    (2.0 equiv) if functional groups are sensitive]
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • The "No-Air" Setup:

    • Add the Pd G4 precatalyst, Substrate, and Base into a reaction vial equipped with a stir bar.

    • Crucial: Cap the vial and purge with Nitrogen/Argon for 5 minutes before adding solvent. (Oxygen kills the active catalyst instantly).

  • Solvent Addition:

    • Add the Amine (if liquid) and Anhydrous Dioxane via syringe through the septum.

    • If the amine is solid, add it in step 1.

  • The "Kick-Start":

    • Place the vial in a pre-heated block at 100°C .

    • Why? You need thermal energy to break the Pd precatalyst dimer and force the oxidative addition into the electron-rich C7-Br bond. Do not start at room temp.

  • Monitoring:

    • Check LCMS at 1 hour.

    • Success Marker: You should see the rapid disappearance of the bromide. If SM remains after 1 hour, the catalyst is dead. Do not stir overnight; it won't help.

Part 5: Frequently Asked Questions (FAQs)

Q: I see the "protodehalogenated" product (H-7 instead of Br-7). What happened? A: This is "Reductive Dehalogenation." The catalytic cycle worked (Oxidative Addition happened), but the amine failed to bind or deprotonate. The Pd-H species formed (likely from


-hydride elimination of the solvent or ligand) and reductively eliminated.
  • Fix: Your amine is too sterically hindered or the base is too weak. Switch to RuPhos (better for hindered amines) and ensure your solvent is anhydrous.

Q: Can I use Pd(OAc)2 + Ligand instead of G3/G4 precatalysts? A: For this specific substrate, no . The induction period required to reduce Pd(II) to Pd(0) allows the N1 nitrogen of the imidazo[1,2-a]pyridine to coordinate to the Pd(II), forming a stable, inactive complex. You need the instant generation of Pd(0) that G3/G4 sources provide.

Q: My amine is an HCl salt. Can I use it? A: Yes, but you must add one extra equivalent of base to neutralize the salt. If you forget this, the HCl will protonate the BrettPhos/RuPhos ligand, permanently destroying the catalyst.

References

  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction conditions and substrate scope." Journal of the American Chemical Society.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for the Synthetic Chemist." Tetrahedron.

Sources

debromination of 7-Bromo-5-methylimidazo[1,2-a]pyridine under coupling conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Debromination in Cross-Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction encountered during the functionalization of 7-Bromo-5-methylimidazo[1,2-a]pyridine: debromination under palladium-catalyzed cross-coupling conditions. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature, field experience, and mechanistic understanding to help you optimize your reactions and maximize your yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues and questions that arise when working with 7-Bromo-5-methylimidazo[1,2-a]pyridine in popular cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Question 1: I'm observing a significant amount of 5-methylimidazo[1,2-a]pyridine as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?

Answer: The formation of 5-methylimidazo[1,2-a]pyridine is a classic case of a side reaction known as protodebromination or hydrodehalogenation.[1] This occurs when the bromine atom at the C7 position is replaced by a hydrogen atom from a proton source in the reaction mixture. The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can then participate in a competing reductive elimination pathway to yield the debrominated product instead of the desired cross-coupled product.

Several factors can promote the formation of Pd-H species and subsequent protodebromination:

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can react with protic solvents (even trace amounts of water or alcohols) or the boronic acid itself to generate palladium hydrides.

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[2]

  • Ligand Choice: While essential for catalysis, certain phosphine ligands, especially those that are very electron-rich and bulky, can sometimes favor the reductive elimination pathway leading to debromination.

  • Substrate Electronics: The imidazo[1,2-a]pyridine ring system is electron-rich, which can influence the stability of the palladium intermediates and potentially increase the propensity for side reactions.

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.These bases are less likely to generate Pd-H species. K₃PO₄, in particular, has been shown to be effective in Suzuki couplings of N-heterocycles.
Temperature Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.Minimizes the rate of the undesired debromination side reaction.
Ligand Screen different phosphine ligands. Consider using Buchwald's biaryl phosphine ligands like XPhos or SPhos.These ligands are often effective for coupling N-heterocyclic halides and can help to stabilize the palladium catalyst, disfavoring the hydrodehalogenation pathway.[3]
Solvent Ensure the use of anhydrous aprotic solvents like toluene, dioxane, or THF.Minimizes potential proton sources for hydrodehalogenation.

Question 2: My Heck reaction with 7-Bromo-5-methylimidazo[1,2-a]pyridine and an alkene is giving me low yields of the desired product and a significant amount of the debrominated starting material. What should I try?

Answer: Debromination in Heck reactions also proceeds through a palladium-hydride mechanism. In the context of a Heck reaction, the Pd-H species can be formed from the reaction of the palladium catalyst with the amine base (e.g., triethylamine) or other components in the reaction mixture.

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Consider using a hindered organic base like N,N-diisopropylethylamine (DIPEA) or a weaker inorganic base like NaOAc or K₂CO₃.These bases are less prone to side reactions that generate Pd-H species compared to triethylamine.
Catalyst Loading If you are seeing low conversion, consider a modest increase in the catalyst loading.For challenging substrates, a slightly higher catalyst concentration can sometimes favor the desired coupling over side reactions.
Additives The addition of a phosphine ligand can sometimes be beneficial even in so-called "ligandless" Heck conditions, as it can stabilize the active catalyst.Triphenylphosphine (PPh₃) or other suitable phosphine ligands can help to prevent catalyst decomposition and favor the desired catalytic cycle.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times at elevated temperatures can lead to increased debromination.

Question 3: I am attempting a Sonogashira coupling with 7-Bromo-5-methylimidazo[1,2-a]pyridine and a terminal alkyne, but I am isolating the debrominated product. How can I improve this reaction?

Answer: The Sonogashira coupling is also susceptible to hydrodehalogenation, especially with electron-rich heteroaryl halides.[1] The presence of both a palladium catalyst and a copper co-catalyst, along with an amine base, provides multiple pathways for the formation of active hydride species.

Troubleshooting Strategies:

ParameterRecommendationRationale
Copper Co-catalyst Consider running the reaction under copper-free conditions.Copper(I) can participate in side reactions. Several modern Sonogashira protocols have been developed that do not require a copper co-catalyst.
Ligand Employ bulky, electron-rich phosphine ligands.These ligands can promote the desired cross-coupling pathway and suppress debromination.
Solvent and Base Use a non-protic solvent and a hindered amine base.This minimizes the sources of protons that can lead to hydrodehalogenation.
Inert Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also affect the stability of the palladium catalyst.

Question 4: In my Buchwald-Hartwig amination of 7-Bromo-5-methylimidazo[1,2-a]pyridine, I am observing both debromination and low conversion. What are the key parameters to optimize?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to the choice of base and ligand, especially with heterocyclic substrates. Debromination can compete with the desired amination pathway.

Troubleshooting Strategies:

ParameterRecommendationRationale
Base The choice of base is critical. While strong bases like NaOtBu or LHMDS are often used, they can also promote debromination. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.A weaker base may provide a better balance between the rate of amination and the rate of debromination.
Ligand The ligand plays a crucial role in the outcome of the reaction. Screen a variety of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.These ligands are designed to facilitate the reductive elimination step that forms the C-N bond and can disfavor the competing debromination pathway.
Catalyst Precursor Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle).These precatalysts can provide more consistent and reproducible results compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Solvent Aprotic, non-polar solvents like toluene or dioxane are generally preferred.These solvents are less likely to act as proton sources.

Mechanistic Insights into Debromination

The undesired debromination of 7-Bromo-5-methylimidazo[1,2-a]pyridine in palladium-catalyzed cross-coupling reactions is primarily a consequence of the formation of a palladium-hydride (Pd-H) intermediate, which can lead to a competing catalytic cycle.

G pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)-Br(L₂) pd0->ar_pd_br Oxidative Addition ox_add Oxidative Addition (Ar-Br) ar_pd_r Ar-Pd(II)-R(L₂) ar_pd_br->ar_pd_r Transmetalation pd_h Ar-Pd(II)-H(L₂) ar_pd_br->pd_h Hydride Formation transmetal Transmetalation (R-M) product Ar-R (Desired Product) ar_pd_r->product Reductive Elimination red_elim Reductive Elimination product->pd0 pd_h_source Hydride Source (Base, Solvent, etc.) pd_h_source->pd_h debrom_product Ar-H (Debrominated Byproduct) pd_h->debrom_product Reductive Elimination red_elim_h Reductive Elimination debrom_product->pd0

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize Debromination

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition and Degassing: Add an anhydrous aprotic solvent (e.g., toluene or dioxane). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Suzuki-Miyaura coupling with debromination mitigation.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • MDPI. (2012). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Retrieved from [Link]

  • PMC. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization. Retrieved from [Link]

  • PMC. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]

  • PubMed. (2013). Electron-induced reductive debromination of 2,3,4-tribromodiphenyl ether: a computational study. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

Sources

Technical Support Center: Refining Purification Techniques for Polar Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the purification of polar imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. The inherent polarity and basicity of the imidazo[1,2-a]pyridine scaffold demand carefully considered purification strategies. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your purification success, ensure high purity, and improve recovery rates.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of polar imidazo[1,2-a]pyridine derivatives in a practical question-and-answer format.

Issue 1: Compound is Irreversibly Adsorbed or Streaking Badly on a Silica Gel Column

Question: My polar imidazo[1,2-a]pyridine derivative is either stuck at the origin of my TLC plate (even in 10-20% Methanol/Dichloromethane) or streaks severely, leading to very poor recovery and purity from my silica gel column. What is causing this, and how can I fix it?

Answer: This is a classic problem arising from the interaction between the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system and the acidic nature of standard silica gel. The lone pairs on the nitrogen atoms form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption or significant peak tailing.

Causality and Solutions:

  • Neutralize Acidic Sites: The most direct solution is to suppress the acidic nature of the stationary phase.

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. A common choice is to use a stock solution of 1-10% ammonium hydroxide in methanol and add 1-10% of this mixture to your eluent (e.g., dichloromethane).[1] Alternatively, 0.1-1% triethylamine (TEA) in a hexane/ethyl acetate or DCM/methanol system can be effective.[2] This neutralizes the acidic silanol groups, preventing strong interactions.

  • Change the Stationary Phase: If basic modifiers are insufficient or incompatible with your compound's stability, change the stationary phase.

    • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica and is an excellent choice for purifying basic compounds like amines.[2][3]

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with water or a TEA solution to cap the most active acidic sites.

  • Reverse the Polarity (Reversed-Phase Chromatography): This is often the most effective solution for highly polar compounds.

    • Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is non-polar (like C18-bonded silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[4][5] Your polar compound will have less affinity for the column and elute more readily. To ensure sharp peaks, add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the basic nitrogens, creating a single ionic species and preventing tailing.[4]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for compounds that are too polar for reversed-phase and too strongly retained on normal-phase.[6] It uses a polar stationary phase (like bare silica or an amine-bonded phase) with a partially aqueous mobile phase, providing a unique selectivity.[6]

Issue 2: My Compound "Oils Out" During Recrystallization

Question: I've isolated my solid product, but when I try to recrystallize it, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" typically occurs for one of two reasons: the boiling point of your chosen solvent is higher than the melting point of your compound, or the solution is too supersaturated, causing the compound to precipitate out of solution faster than it can form an ordered crystal lattice.[3]

Causality and Solutions:

  • Reduce Saturation Level: The simplest approach is to add more hot solvent until the oil completely redissolves. Then, allow the solution to cool very slowly. This reduces the degree of supersaturation and gives the molecules more time to align into crystals.[3]

  • Change the Solvent: Select a solvent with a lower boiling point. For instance, if your compound oils out from ethanol (BP 78 °C), try switching to methanol (BP 65 °C) or ethyl acetate (BP 77 °C), assuming appropriate solubility.

  • Induce Crystallization: Sometimes, a nucleation point is needed.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal growth to begin.[3]

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystallization.[3]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at room temperature or while gently warming until you see persistent cloudiness. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Issue 3: Low or No Recovery of Compound After Column Chromatography

Question: I ran a column and analyzed the fractions by TLC, but I can't find my product. Where did it go?

Answer: This frustrating situation can have several causes, from incorrect solvent choice to compound instability. A systematic check is the best way to diagnose the problem.

Troubleshooting Workflow for Low Recovery

LowRecovery Start Low Recovery Detected CheckFront Analyze first few fractions (solvent front) by TLC Start->CheckFront CheckStability Perform 2D TLC to check for degradation Start->CheckStability RecheckSolvent Verify solvent composition (Did you mix it correctly?) Start->RecheckSolvent FoundInFront Compound found in front? CheckFront->FoundInFront Degradation Degradation observed? CheckStability->Degradation SolventError Solvent mixed incorrectly? RecheckSolvent->SolventError FoundInFront->Degradation No Result1 Solution: Re-run column with a less polar solvent system. FoundInFront->Result1 Yes Degradation->SolventError No Result2 Solution: Switch to a less acidic stationary phase (e.g., Alumina) or use Reversed-Phase. Degradation->Result2 Yes Result3 Solution: Remake solvent and re-run column. SolventError->Result3 Yes Result4 Cause: Compound is irreversibly adsorbed. See Issue #1. SolventError->Result4 No

Caption: Troubleshooting logic for low recovery in column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a purification method for a new imidazo[1,2-a]pyridine derivative? Start with a thorough analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) using multiple solvent systems. This will tell you the number of components, their relative polarities, and help you develop a separation strategy. If the compound is a solid and appears relatively clean, recrystallization is often the most efficient first choice. If it's an oil or a complex mixture, chromatography will be necessary.

Q2: When should I choose reversed-phase chromatography over normal-phase? Reversed-phase is generally preferred for highly polar compounds that have very low Rf values (i.e., stick to the baseline) in normal-phase systems, even with highly polar eluents like methanol/DCM.[4][5] It is also an excellent choice if your compound is more soluble in polar solvents like water, methanol, or acetonitrile than in typical normal-phase solvents like hexane and ethyl acetate.[5]

Q3: How do I choose the right solvent system for flash chromatography? The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate.[3] This range provides the best balance for good separation from impurities.

  • Normal-Phase: Start with a standard system like Hexane/Ethyl Acetate. If the compound doesn't move, switch to a more polar system like Dichloromethane/Methanol.[2]

  • Reversed-Phase: Use a C18 TLC plate and start with a 50:50 mixture of Water/Acetonitrile (both containing 0.1% formic acid). Adjust the ratio to get the desired Rf.

Q4: Are there any common impurities I should expect from imidazo[1,2-a]pyridine syntheses? Yes. Common synthetic routes, such as the condensation of a 2-aminopyridine with an α-haloketone, can lead to specific impurities.[7][8][9][10] These may include unreacted starting materials (especially the 2-aminopyridine, which can be polar) and potential side products from self-condensation or over-alkylation. Analyzing your crude product by LC-MS is an excellent way to identify these before attempting large-scale purification.

Section 3: Standard Operating Protocols
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

This protocol is designed for moderately polar, basic imidazo[1,2-a]pyridines that exhibit streaking on silica.

  • Solvent System Selection: Develop a mobile phase using TLC. A common system is Dichloromethane/Methanol. To suppress tailing, add 0.5-1% triethylamine (TEA) or use methanol containing 5% ammonium hydroxide. Aim for a product Rf of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your solvent system (e.g., Dichloromethane).[3]

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Do not let the column run dry.[3]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material). Evaporate the solvent under reduced pressure to get a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Begin eluting with the developed solvent system.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography (C18)

This protocol is ideal for highly polar or water-soluble imidazo[1,2-a]pyridine derivatives.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Column Equilibration: Select a pre-packed C18 flash column. Equilibrate the column with at least 5 column volumes of your initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).[4]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent like Methanol, DMSO, or DMF.[4] If solubility is poor, a small amount of water may be added.

    • Inject the dissolved sample onto the column. For larger scales, dry loading onto C18 silica is also an option.[4]

  • Elution:

    • Run a gradient from a high percentage of Solvent A to a high percentage of Solvent B. A typical gradient might be 5% to 95% B over 20-30 column volumes.

    • Collect fractions and monitor by TLC or LC-MS.

    • Combine pure fractions. Note that removing water from the final product may require lyophilization (freeze-drying).

Data Summary Table: Recommended Starting Conditions
Purification MethodStationary PhaseTypical Mobile PhaseTarget Compound Properties
Normal-Phase Flash Silica GelHexane/Ethyl Acetate → DCM/Methanol (+ 1% TEA)Low to moderate polarity
Normal-Phase Flash Alumina (Neutral)Hexane/Ethyl AcetateBasic, acid-sensitive compounds
Reversed-Phase Flash C18 SilicaWater/Acetonitrile (+ 0.1% Formic Acid)High polarity, water-soluble
Recrystallization N/AEthanol, Methanol, Acetonitrile, WaterSolid, >85% crude purity
Section 4: Visual Guides
Decision Tree for Purification Method Selection

PurificationChoice Start Crude Product Analysis IsSolid Is the product a solid? Start->IsSolid CrudePurity Crude purity >85%? IsSolid->CrudePurity Yes TLC_NP Analyze on Normal-Phase TLC (e.g., Silica, DCM/MeOH) IsSolid->TLC_NP No (Oil) CrudePurity->TLC_NP No Recrystallize Use Recrystallization CrudePurity->Recrystallize Yes RfValue Is Rf between 0.1-0.6 with no streaking? TLC_NP->RfValue TLC_RP Analyze on Reversed-Phase TLC (e.g., C18, Water/ACN) RfValue->TLC_RP No (Rf=0) NP_Column Use Normal-Phase Chromatography RfValue->NP_Column Yes NP_Modified Use Normal-Phase with basic or HILIC conditions RfValue->NP_Modified No (streaking) GoodSep_RP Good separation on RP-TLC? TLC_RP->GoodSep_RP RP_Column Use Reversed-Phase Chromatography GoodSep_RP->RP_Column Yes HPLC Consider Preparative HPLC for difficult separations GoodSep_RP->HPLC No

Caption: Decision tree for selecting a purification method.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • University of California, Berkeley. (n.d.). Flash Column Chromatography. Retrieved from UC Berkeley College of Chemistry website.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine....
  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
  • Panda, S. S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
  • Shinde, S. D., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570.
  • King Group. (n.d.). Successful Flash Chromatography.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry website.
  • Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3381.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38225-38237.
  • Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1753-1756.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • SepaChrom. (n.d.). HPLC Troubleshooting Guide.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Perez-Picaso, L., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(4), M1849.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • de Oliveira, R. N., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(5), 6062-6098.
  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35153-35165.
  • Liu, Y., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances, 10(50), eado9857.
  • Perez-Picaso, L., et al. (2025).

Sources

Validation & Comparative

Structural Elucidation of 7-Bromo-5-methylimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem) and anti-inflammatory agents.[1][2] However, the introduction of substituents on the pyridine ring—specifically the 7-bromo-5-methyl pattern—presents a regiochemical ambiguity that often confounds standard 1D NMR analysis.

This guide objectively compares the efficacy of 1D 1H NMR , 2D NOESY/HMBC , and X-Ray Crystallography in confirming this specific structure. It establishes a self-validating analytical protocol to distinguish the target molecule from its likely regioisomers (e.g., 6-bromo-8-methyl or 8-bromo-6-methyl variants) arising from ambiguous starting materials or rearrangement.

The Regioselectivity Challenge

The synthesis of 7-bromo-5-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-amino-4-bromo-6-methylpyridine with chloroacetaldehyde.

  • The Trap: While the cyclization is generally regioselective (N1 attack), steric hindrance from the 6-methyl group can occasionally retard the reaction or lead to misinterpretation if the starting aminopyridine purity is compromised.

  • The Isomer Risk: Researchers often confuse the target with 6-bromo-8-methylimidazo[1,2-a]pyridine , a regioisomer with identical mass and similar polarity but vastly different Structure-Activity Relationship (SAR) profiles.

Visualizing the Synthesis & Isomerism

G Start 2-Amino-4-bromo- 6-methylpyridine Intermediate N-Alkylation Intermediate Start->Intermediate + Reagent Reflux Isomer RISK ISOMER: (If starting material impure) 6-Bromo-8-methyl... Start->Isomer Impurity/Rearrangement (Rare) Reagent Chloroacetaldehyde Target TARGET: 7-Bromo-5-methyl- imidazo[1,2-a]pyridine Intermediate->Target Cyclization (Major)

Figure 1: Synthetic pathway and potential regiochemical risks. The 6-methyl group on the pyridine ring becomes the 5-methyl group on the fused system.

Comparative Analysis of Structural Confirmation Methods
FeatureMethod A: 1D 1H NMRMethod B: 2D NMR (NOESY/HMBC)Method C: X-Ray Crystallography
Primary Utility Purity check & functional group count.Spatial connectivity & regiochemistry. Absolute configuration.
Speed Fast (< 10 min).Medium (1-4 hours).Slow (Days to Weeks).
Regio-Certainty Low (Ambiguous chemical shifts).High (Definitive NOE correlations). Absolute.
Sample Req. ~2-5 mg (Soluble).~10-20 mg (High concentration).Single Crystal required.
Verdict Insufficient for initial confirmation.The Gold Standard for routine ID.Reference Standard only.
The "Gold Standard" Protocol: 2D NMR Validation

To unequivocally confirm the 5-methyl position, we rely on the Nuclear Overhauser Effect (NOE) . The 5-methyl group is spatially proximate to the H-3 proton on the imidazole ring. This "peri-interaction" is absent in 6-methyl or 7-methyl isomers.

Step-by-Step Experimental Workflow

1. Sample Preparation:

  • Dissolve 15 mg of the dried product in 0.6 mL DMSO-d6 .

  • Note: DMSO is preferred over CDCl3 to prevent signal overlap of the aromatic protons and sharpen the exchangeable protons if any intermediates remain.

2. Data Acquisition (Bruker 400 MHz or equivalent):

  • 1H NMR: 16 scans, 30° excitation pulse.

  • NOESY: Phase-sensitive, mixing time (

    
    ) = 500 ms . This mixing time is critical to observe the medium-range NOE between the methyl group and the aromatic ring.
    
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    

3. Diagnostic Signal Analysis (The "Fingerprint"):

PositionTypeApprox Shift (

)
MultiplicityKey Coupling (

)
Diagnostic NOE
5-Me CH32.55 Singlet-Strong NOE to H-3
H-3 CH7.60 Doublet

Hz
Strong NOE to 5-Me
H-2 CH7.85 Doublet

Hz
NOE to H-3
H-6 CH7.20 Doublet

Hz
Weak NOE to 5-Me
H-8 CH8.10 Doublet

Hz
NOE to H-7 (if H)

> Critical Check: If you do NOT see a cross-peak between the Methyl singlet (~2.55 ppm) and the H-3 aromatic signal (~7.60 ppm) in the NOESY spectrum, you do not have the 5-methyl isomer.

Visualizing the Diagnostic Logic

Logic Scan Acquire 1H NMR & NOESY CheckMe Locate Methyl Singlet (~2.5 ppm) Scan->CheckMe CheckH3 Locate H-3 Signal (~7.6 ppm) Scan->CheckH3 Decision Is there a NOE Cross-peak between Methyl & H-3? CheckMe->Decision CheckH3->Decision Confirmed CONFIRMED: 7-Bromo-5-methyl isomer Decision->Confirmed Yes (Peri-effect) Rejected REJECTED: Likely 6- or 8-methyl isomer Decision->Rejected No

Figure 2: Decision matrix for confirming the 5-methyl regiochemistry via NOESY.

Supporting Experimental Data (Synthesis)

To ensure the guide is self-validating, the synthesis must be performed under conditions that favor the thermodynamic product.

Protocol:

  • Reactants: Combine 2-amino-4-bromo-6-methylpyridine (1.0 eq) and chloroacetaldehyde (50% wt in water, 1.5 eq) in Ethanol.

  • Conditions: Reflux at 80°C for 4-6 hours.

  • Workup: Cool to RT. Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexane:EtOAc 4:1).

Why this works: The cyclization involves the endocyclic nitrogen attacking the


-carbon of the aldehyde. The 6-methyl group provides steric bulk that directs the formation of the 5-methyl fused system, but it also slows the reaction compared to unhindered pyridines [1].
References
  • Regioselectivity in Imidazo[1,2-a]pyridine Synthesis Source: Organic Chemistry Portal / J. Org. Chem. Context: Discusses the Ortoleva-King reaction and variable regioselectivity based on 2-aminopyridine substitution.

  • NMR Characteristics of Imidazo[1,2-a]pyridines Source: National Institutes of Health (PMC) Context: Detailed assignment of proton shifts and coupling constants for substituted imidazo[1,2-a]pyridines.

  • General Synthesis of 3-substituted Imidazo[1,2-a]pyridines Source: RSC Advances Context: Provides experimental procedures and spectral data for similar halogenated derivatives.

Sources

A Comparative Guide to 7-Bromo-5-methylimidazo[1,2-a]pyridine and Other Halogenated Imidazopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anxiolytic, hypnotic, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The introduction of halogen atoms and methyl groups to this scaffold significantly modulates its physicochemical and pharmacological properties, influencing everything from target binding affinity to metabolic stability.[5]

This guide provides a comparative analysis of 7-Bromo-5-methylimidazo[1,2-a]pyridine against other halogenated imidazopyridines, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). While direct comparative data for 7-Bromo-5-methylimidazo[1,2-a]pyridine is not extensively available in public literature, this guide synthesizes data from closely related analogs to provide a robust framework for researchers.

The Imidazopyridine Core: A Versatile Scaffold

The imidazopyridine nucleus consists of a fused imidazole and pyridine ring system, with several possible isomeric forms.[6] The imidazo[1,2-a]pyridine isomer is particularly prominent in medicinal chemistry, forming the core of well-known drugs like Zolpidem and Alpidem.[4][7] The scaffold's appeal lies in its rigid, planar structure and the strategic placement of nitrogen atoms that can participate in hydrogen bonding and other interactions with biological targets.[1]

The Influence of Halogenation and Methylation

The strategic placement of substituents on the imidazopyridine core is a key strategy in drug design. Halogens, particularly bromine, can enhance binding affinity through halogen bonding, increase lipophilicity to improve membrane permeability, and block sites of metabolism to improve pharmacokinetic profiles.[5] Methyl groups can also influence lipophilicity and provide steric bulk that can enhance selectivity for a particular target. The interplay between the electronic effects of the halogen and the steric/lipophilic effects of the methyl group, along with their positions on the bicyclic ring system, dictates the overall performance of the molecule.

Comparative Analysis: 7-Bromo-5-methylimidazo[1,2-a]pyridine vs. Other Halogenated Analogs

While specific experimental data for 7-Bromo-5-methylimidazo[1,2-a]pyridine is sparse, we can infer its potential properties by examining related structures. The following sections compare key attributes of halogenated imidazopyridines, providing a basis for understanding the potential advantages and disadvantages of the 7-bromo-5-methyl substitution pattern.

Synthesis Strategies

The synthesis of imidazo[1,2-a]pyridines is well-established, with the most common method being the condensation of a 2-aminopyridine with an α-haloketone.[4][7] Variations of this approach, including microwave-assisted synthesis and the use of different catalysts, have been developed to improve yields and reaction times.

A plausible synthetic route to 7-Bromo-5-methylimidazo[1,2-a]pyridine would involve the reaction of 2-amino-4-bromo-6-methylpyridine with an appropriate α-haloketone. The availability of substituted 2-aminopyridines is often the determining factor in the accessibility of the final product.

Experimental Protocol: General Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave synthesis vial

  • Magnetic stirrer bar

Instrumentation:

  • Microwave Synthesizer (e.g., CEM Discover SP)

Procedure:

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add 3 mL of ethanol to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol.

  • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Workflow for Microwave-Assisted Imidazopyridine Synthesis

reagents 1. Add 2-aminopyridine, phenacyl bromide, and ethanol to microwave vial seal 2. Seal vial reagents->seal irradiate 3. Microwave irradiation (100°C, 5-15 min) seal->irradiate cool 4. Cool to room temperature irradiate->cool filter 5. Filter precipitate cool->filter wash 6. Wash with cold ethanol filter->wash purify 7. Purify (recrystallization or column chromatography) wash->purify

Caption: A typical workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.

Physicochemical Properties

The physicochemical properties of halogenated imidazopyridines are critical for their drug-like characteristics. Properties such as lipophilicity (logP), acidity (pKa), and solubility directly impact absorption, distribution, metabolism, and excretion (ADME).

CompoundMolecular WeightXLogP3pKa (predicted)Notes
7-Bromoimidazo[1,2-a]pyridine197.032.55.15 ± 0.50Data for the non-methylated analog.[8]
5-Bromo-7-methylimidazo[1,2-a]pyridine211.06--Data not readily available. The addition of a methyl group would be expected to increase the molecular weight and logP.

XLogP3 is a computed value for lipophilicity.

The introduction of a bromine atom generally increases lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility. The position of the bromine and methyl groups will influence the molecule's dipole moment and crystal packing, which in turn affect its melting point and solubility. For instance, the ortho-methoxy substitution in a series of imidazopyridines led to improved aqueous solubility due to increased dihedral rotation, which disrupts crystal packing.[9]

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of imidazopyridines is highly dependent on the substitution pattern. Halogenation has been shown to be a key determinant of activity in various therapeutic areas.

Anticancer Activity:

Numerous studies have demonstrated the anticancer potential of halogenated imidazopyridines. For example, bromo-substituted imidazo[4,5-b]pyridines have shown potent antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[6] In one study, a bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group potently inhibited the proliferation of three different cancer cell lines with IC50 values ranging from 1.8 to 3.2 µM.[6][10] The position of the halogen is crucial; for instance, in a series of imidazo[1,2-a]pyridines, a 6-chloro substitution was found to be important for activity.[11]

Antimicrobial Activity:

Halogenated imidazopyridines have also shown promise as antimicrobial agents. Studies on imidazo[4,5-b]pyridine derivatives have shown that bromo-substituted compounds exhibit antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus.[12] In another study, iodine- and bromine-substituted imidazole-thiosemicarbazides showed strong antifungal activity.[13] The lipophilicity conferred by the halogen atom is often correlated with enhanced antimicrobial activity, likely due to improved penetration of the microbial cell wall.

Kinase Inhibition:

The imidazopyridine scaffold has been explored for the development of kinase inhibitors, which are a major class of anticancer drugs.[14][15][16] The halogen and methyl substituents can be tailored to achieve selectivity for specific kinases. For example, imidazo[1,2-a]pyridine-based peptidomimetics have been developed as inhibitors of the Akt kinase.[17] The bromine atom in 7-Bromo-5-methylimidazo[1,2-a]pyridine could potentially form a halogen bond with the kinase hinge region, a common interaction motif for kinase inhibitors.

Hypothetical SAR for 7-Bromo-5-methylimidazo[1,2-a]pyridine

cluster_0 7-Bromo-5-methylimidazo[1,2-a]pyridine cluster_1 Potential Effects Bromo 7-Bromo Lipophilicity Increased Lipophilicity Bromo->Lipophilicity Metabolic_Stability Blocked Metabolic Site Bromo->Metabolic_Stability Halogen_Bonding Potential for Halogen Bonding Bromo->Halogen_Bonding Methyl 5-Methyl Methyl->Lipophilicity Steric_Influence Steric Influence on Binding Methyl->Steric_Influence

Caption: Potential structure-activity relationships for 7-Bromo-5-methylimidazo[1,2-a]pyridine.

Conclusion and Future Directions

7-Bromo-5-methylimidazo[1,2-a]pyridine represents an intriguing but underexplored member of the halogenated imidazopyridine family. Based on the extensive research on related analogs, it can be hypothesized that this compound possesses significant biological potential, likely in the areas of oncology and infectious diseases. The 7-bromo substitution is anticipated to enhance lipophilicity and potentially engage in halogen bonding with biological targets, while the 5-methyl group could further modulate its pharmacological profile through steric and lipophilic contributions.

To fully elucidate the potential of 7-Bromo-5-methylimidazo[1,2-a]pyridine, further research is imperative. Direct, head-to-head comparative studies against other halogenated and methylated imidazopyridines are necessary to definitively establish its performance. Key areas for investigation should include:

  • Systematic SAR studies: Synthesizing and testing analogs with different halogens (F, Cl, I) at the 7-position and varying the position of the methyl group.

  • In-depth biological evaluation: Screening against a broad panel of cancer cell lines, microbial strains, and kinases.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion properties of the compound.

  • Structural biology studies: Obtaining X-ray crystal structures of the compound in complex with its biological targets to understand the molecular basis of its activity.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of 7-Bromo-5-methylimidazo[1,2-a]pyridine and the broader class of halogenated imidazopyridines.

References

  • Iodine- and bromine-substituted compounds showed the strongest activity, with MICs of 15.15 (IC50 < 1 μM; SI > 213) and 73.46 μg/mL (IC50 < 1 μM; SI > 846) against T. tonsurans, and 3.87 (IC50 = 7.21 μM; SI > 29.6) and 7.38 μg/mL.
  • Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine deriv
  • IMidazo[1,2-a]pyridine-2-Methanol, 7-broMo- synthesis - ChemicalBook. (Source: ChemicalBook)
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (Source: Not specified, likely a journal article)
  • IMIDAZO[1,2-A]PYRIDINE,7-BROMO - Echemi. (Source: Echemi)
  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (Source: Organic Chemistry Portal)
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (Source: Not specified, likely a journal article)
  • IC50 values of the tested compounds against MCF7 and HCT116 cell lines.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (Source: Not specified, likely a journal article)
  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed. (Source: PubMed)
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (Source: MDPI)
  • 7-Bromoimidazo 1,2-a pyridine AldrichCPR 808744-34-5 - Sigma-Aldrich. (Source: Sigma-Aldrich)
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate.
  • Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety - Taylor & Francis. (Source: Taylor & Francis Online)
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (Source: Letters in Applied NanoBioScience)
  • X-ray mapping in heterocyclic design: III. Diffractometric study of the crystal structure of 1-methyl-2-oxo-2,3-dihydroimidazo[1. (Source: Not specified, likely a journal article)
  • 1,3-Bis[(6-methyl-2-pyridyl)methyl]imidazolium bromide - PMC. (Source: PMC)
  • Crystal structure of 3-(4-bromophenyl)-4,6-dimethyl-1-pyrid-3-ylmethylaminoimidazo-[1,5-b]pyridazine, (C6H4Br)(C6H7N2)C6HN3(CH3)2 - ResearchGate.
  • Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... - ResearchGate.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (Source: MDPI)
  • IC50 values of the promising derivatives against the MCF‐7 cell line - ResearchGate.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (Source: Not specified, likely a journal article)
  • The bromo-substituted imidazo[4,5-b]pyridine 8 bearing a 4-cyanophenyl group at position 2 potently inhibited proliferation of all three cell lines (IC50 1.8–3.2 μM). (Source: MDPI)
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (Source: Not specified, likely a journal article)
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (Source: PubMed)
  • 377779-74-3|5-Bromo-7-methylimidazo[1,2-a]pyridine - BLDpharm. (Source: BLDpharm)
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate.
  • Physicochemical properties of imidazo-pyridine protic ionic liquids - RSC Publishing. (Source: RSC Publishing)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (Source: DIGIBUG Principal)
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. (Source: PubMed)
  • Properties of FDA-approved small molecule protein kinase inhibitors - Blue Ridge Institute for Medical Research. (Source: Blue Ridge Institute for Medical Research)
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI. (Source: MDPI)
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Source: Not specified, likely a journal article)
  • Fig. 3. X-ray crystal structure of methyl... - ResearchGate. (Source: ResearchGate). 3. X-ray crystal structure of methyl... - ResearchGate.

Sources

Comparative Guide: Reactivity of Bromo- vs. Iodo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Hierarchy

In the structural optimization of imidazo[1,2-a]pyridine —a privileged scaffold in drugs like Zolpidem and Alpidem—the choice between bromo- and iodo-substituents is not merely a matter of availability; it dictates the synthetic strategy.

While both derivatives serve as electrophiles in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), they exhibit distinct kinetic profiles:

  • Iodo-Imidazo[1,2-a]pyridines: Offer superior reactivity (lower activation energy), enabling coupling at room temperature with lower catalyst loadings. They are the reagent of choice for late-stage functionalization or when preserving sensitive functional groups.

  • Bromo-Imidazo[1,2-a]pyridines: Provide enhanced chemical stability and lower cost. They generally require elevated temperatures (>60°C) or specialized ligands but are preferred for early-stage scale-up where storage stability is critical.

The Strategic Advantage: The reactivity gap between the C–I and C–Br bonds allows for orthogonal functionalization . A researcher can selectively couple the iodo-position first, leaving the bromo-position intact for a subsequent reaction, enabling precise multi-site decoration of the scaffold.

Mechanistic Foundation: Bond Energetics & Oxidative Addition

The reactivity difference is fundamentally grounded in the Bond Dissociation Energy (BDE) of the carbon-halogen bond. In the imidazo[1,2-a]pyridine scaffold, the electron-rich nature of the imidazole ring (particularly at C-3) influences these values, but the halogen hierarchy remains absolute.

Comparative Bond Metrics[1][2]
FeatureC–Br BondC–I BondImpact on Reactivity
Bond Dissociation Energy ~285 kJ/mol~213 kJ/molC–I cleaves significantly faster during oxidative addition.
Bond Length ~1.89 Å~2.10 ÅLonger C–I bond is sterically more accessible to bulky Pd-ligands.
Polarizability ModerateHighIodine is a "softer" leaving group, stabilizing the transition state.
The Catalytic Differentiator

In the catalytic cycle (shown below), the Oxidative Addition step is rate-determining for aryl bromides and chlorides. For aryl iodides, this step is often fast and facile, sometimes shifting the rate-limiting step to Transmetallation.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_I Oxidative Addition (Iodo) FAST / Room Temp Pd(II)-I Species Pd0->OxAdd_I  Low Ea   OxAdd_Br Oxidative Addition (Bromo) SLOW / Heat Required Pd(II)-Br Species Pd0->OxAdd_Br  High Ea   Transmet Transmetallation (Boronic Acid/Base) OxAdd_I->Transmet OxAdd_Br->Transmet RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0  Regeneration  

Figure 1: Kinetic divergence in the oxidative addition step. The Iodo-pathway (Blue) proceeds with lower activation energy compared to the Bromo-pathway (Red).

Performance Comparison: Experimental Data

The following data summarizes typical performance metrics for C-3 functionalization (Suzuki-Miyaura Coupling) of imidazo[1,2-a]pyridines.

Table 1: Reactivity Profile (Suzuki Coupling at C-3)
Parameter3-Iodo-imidazo[1,2-a]pyridine3-Bromo-imidazo[1,2-a]pyridine
Catalyst Loading 0.5 – 2.0 mol% Pd2.0 – 5.0 mol% Pd
Temperature 25°C – 40°C (Room Temp)60°C – 100°C (Reflux)
Time to Completion 1 – 4 Hours6 – 18 Hours
Ligand Requirement Standard (PPh₃, dppf)Bulky/Electron-Rich (SPhos, XPhos) often needed for high yields
Typical Yield 85 – 98%70 – 90%
Side Reactions Minimal (Deiodination is rare if dry)Protodebromination (if reaction stalls)

Key Insight: While yields are comparable under optimized conditions, the iodo-derivative achieves these yields under milder conditions, preserving sensitive groups (e.g., aldehydes, nitriles) elsewhere on the molecule.

Advanced Application: Orthogonal Functionalization

The most powerful application of understanding this reactivity difference is Site-Selective Sequential Coupling . By synthesizing a 3-iodo-6-bromoimidazo[1,2-a]pyridine , you can install two different aryl groups in a specific order without needing protecting groups.

The Workflow
  • Step 1 (Chemoselective): Target the C-3 Iodine at Room Temperature. The C-6 Bromine remains inert because the catalyst cannot insert into the stronger C-Br bond at this temperature.

  • Step 2 (Forcing): Increase temperature and add a second boronic acid to target the C-6 Bromine.

OrthogonalStrategy Substrate 3-Iodo-6-Bromo Imidazo[1,2-a]pyridine Step1 Step 1: Suzuki A Pd(PPh3)4, RT Target: C-3 (I) Substrate->Step1 Intermed Intermediate: 3-Aryl-6-Bromo (C-6 Br Intact) Step1->Intermed  >95% Selectivity   Step2 Step 2: Suzuki B Pd(dppf)Cl2, 90°C Target: C-6 (Br) Intermed->Step2 Product Final Product: 3,6-Diaryl Imidazo[1,2-a]pyridine Step2->Product

Figure 2: Orthogonal workflow utilizing the reactivity gap between C-3 Iodo and C-6 Bromo substituents.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selective arylation of 3-iodo-6-bromoimidazo[1,2-a]pyridine at the C-3 position.

Materials
  • Substrate: 3-iodo-6-bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: A standard catalyst is sufficient for Iodo.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME/Ethanol (2:1 v/v)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the 3-iodo-6-bromo substrate (1.0 mmol) and phenylboronic acid (1.1 mmol).

  • Degassing: Evacuate the tube and backfill with Argon (3 cycles). Add the solvent mixture (DME/EtOH) and the aqueous base via syringe under Argon flow.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol) quickly against a positive stream of Argon. Seal the tube.

  • Reaction (The Critical Control Point):

    • Stir at Room Temperature (25°C).

    • Validation: Monitor by TLC every 30 minutes. You will see the consumption of the starting material and the appearance of the mono-coupled product.

    • Note: If you heat this to 80°C, you risk partial reaction at the C-6 bromine or "scrambling." Keep it cool to maintain selectivity.

  • Workup: Once the starting material is consumed (typically 2-3 hours), quench with water and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography. The C-6 Bromo group will remain intact, visible in 1H NMR (check for the retention of the C-6 proton coupling pattern).

Strategic Recommendations

ScenarioRecommendationReasoning
High-Throughput Screening (HTS) Use Iodo Faster reaction times allow for rapid library generation; tolerates diverse functional groups.
Scale-Up (>100g) Use Bromo Iodo-compounds are light-sensitive and expensive. Bromo-analogs are robust and significantly cheaper.
Multi-Step Synthesis Use Iodo (at C-3) Allows for "install-and-forget" chemistry at C-3 before harsher conditions are applied later.
Difficult Substrates Use Iodo If the boronic acid is sterically hindered (e.g., ortho-substituted), the higher reactivity of the iodide is necessary to drive the reaction.

References

  • General Reactivity & C-H Functionalization

    • Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C-H Bond Functionalization.[1][2]

    • Organic Letters, 2012.[1]

  • Sequential/Orthogonal Coupling

    • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
    • Beilstein Journal of Organic Chemistry, 2016. (Discusses the I > Br > Cl hierarchy in heterocycles).
  • Suzuki Coupling Mechanisms

    • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
    • Journal of Heterocyclic Chemistry (Contextualized via general search results on C-3 reactivity).
    • (Representative link for J. Het. Chem context).

  • Bond Dissociation Energies

    • Bond dissociation energies of organic molecules.[3][4]

    • Accounts of Chemical Research, 2003. (General reference for C-I vs C-Br strengths).

Sources

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Bromo-5-methylimidazo[1,2-a]pyridine derivatives, with a primary focus on their development as kinase inhibitors, particularly targeting the c-Met proto-oncogene. While specific research on the dual 7-bromo and 5-methyl substitution is limited, this guide will extrapolate from broader SAR studies on the imidazo[1,2-a]pyridine core to provide actionable insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental design, compare these derivatives with established alternatives, and provide detailed experimental protocols to support further research.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core for Kinase Inhibition

The imidazo[1,2-a]pyridine ring system, a nitrogen-bridged heterocyclic compound, has garnered significant attention due to its presence in several marketed drugs and its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Its structural rigidity and ability to be readily functionalized at multiple positions make it an ideal starting point for the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding pocket of kinases presents a well-defined target for small molecule inhibitors, and the imidazo[1,2-a]pyridine scaffold has proven to be an effective template for molecules that can occupy this pocket with high affinity.

Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Substitutions

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

The Critical Role of Substituents at the C2, C3, C6, C7, and C8 Positions

Systematic medicinal chemistry efforts have elucidated the impact of modifications at several key positions of the imidazo[1,2-a]pyridine ring. One of the most promising targets for this class of compounds is the c-Met receptor tyrosine kinase, which is implicated in the development and progression of numerous cancers.[3]

A significant study on imidazo[1,2-a]pyridine derivatives as c-Met inhibitors provides a wealth of SAR data.[3][4][5] The general structure and key positions for substitution are highlighted below:

SAR_positions cluster_0 Imidazo[1,2-a]pyridine Core imidazo_pyridine Imidazo[1,2-a]pyridine Core C2 C2 Position (Potency & Selectivity) imidazo_pyridine->C2 C3 C3 Position (Fine-tuning) imidazo_pyridine->C3 C5 C5 Position (Methyl Group) imidazo_pyridine->C5 C6 C6 Position (Cellular Activity) imidazo_pyridine->C6 C7 C7 Position (Bromo Group) imidazo_pyridine->C7 C8 C8 Position (Solubility & PK) imidazo_pyridine->C8

Figure 1: Key positions for substitution on the imidazo[1,2-a]pyridine scaffold.

Based on extensive research, the following SAR observations have been made for c-Met inhibition:[2][3][4]

  • C2 Position: Substitution at this position is critical for potency and selectivity. Small, hydrophobic groups are generally favored.

  • C3 Position: Modifications at this position can fine-tune the activity and pharmacokinetic properties of the molecule.

  • C6 Position: The introduction of heteroaryl or polar-substituted phenyl groups at the C6 position has been shown to significantly enhance cellular activity. For instance, benzonitrile and cyano-substituted pyridinyl groups at this position led to improved c-Met inhibition.[4]

  • C7 and C8 Positions: Substitutions at these positions can influence the physicochemical properties of the compounds, such as solubility and metabolic stability. While the initial exploration with various substituents at C7 and C8 did not dramatically alter c-Met inhibitory activity in one study, these positions remain important for optimizing the overall drug-like properties of a lead compound.[3]

The Predicted Impact of 7-Bromo and 5-Methyl Substitutions

While direct SAR studies on 7-Bromo-5-methylimidazo[1,2-a]pyridine derivatives are not extensively reported in the available literature, we can infer their potential contributions based on established medicinal chemistry principles:

  • 7-Bromo Group: The introduction of a bromine atom at the C7 position can have several effects. Bromine is an electron-withdrawing group, which can modulate the electronic properties of the aromatic system and potentially influence binding interactions. Furthermore, the lipophilic nature of bromine can enhance membrane permeability. The bromo substituent can also serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.

  • 5-Methyl Group: A methyl group at the C5 position is a small, lipophilic substituent. Its presence can influence the conformation of the molecule and its interaction with the target protein. It may also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

Comparative Analysis with Alternative c-Met Inhibitors

To provide a comprehensive perspective, it is essential to compare the performance of imidazo[1,2-a]pyridine derivatives with other classes of c-Met inhibitors that are either in clinical development or have been approved for therapeutic use.

Inhibitor ClassCompound ExampleMechanism of ActionKey AdvantagesKey Disadvantages
Imidazo[1,2-a]pyridines 22e [3][4][5]ATP-competitive c-Met inhibitorHigh potency (IC50 = 3.9 nM) and selectivity, good oral bioavailability.[3][4][5]In vivo efficacy can be limited by metabolic instability.[3][4][5]
Class I c-Met Inhibitors SU11274 [6]ATP-competitive c-Met inhibitorProof-of-concept for selective c-Met inhibition.[6]Lower potency and selectivity compared to newer inhibitors.
Class II c-Met Inhibitors Tivantinib (ARQ 197) [6][7]Non-ATP competitive c-Met inhibitorHigh selectivity.[6][7]Clinical trials have shown limited efficacy in some patient populations.[8]
Multi-targeted Kinase Inhibitors Crizotinib [6][9]ATP-competitive inhibitor of c-Met, ALK, ROS1Approved for certain cancer types.[9]Off-target effects due to inhibition of multiple kinases.
Multi-targeted Kinase Inhibitors Cabozantinib [6][9]ATP-competitive inhibitor of c-Met, VEGFR, AxlApproved for certain cancer types.[9]Broad kinase inhibition profile can lead to side effects.

Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives with Alternative c-Met Inhibitors.

Experimental Protocols for Evaluation

To facilitate further research and validation of novel 7-Bromo-5-methylimidazo[1,2-a]pyridine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Biochemical c-Met Kinase Activity Assay

This assay is designed to determine the in vitro enzymatic activity of recombinant c-Met and to calculate the IC50 value of test compounds.

cMet_Assay cluster_0 Assay Workflow A 1. Prepare serial dilution of test compound in DMSO B 2. Add diluted inhibitor or DMSO to 96-well plate A->B C 3. Add master mix (buffer, ATP, substrate) B->C D 4. Initiate reaction with recombinant c-Met kinase C->D E 5. Incubate at 30°C for 45 minutes D->E F 6. Stop reaction and generate luminescent signal E->F G 7. Measure luminescence and calculate IC50 F->G

Figure 2: Workflow for the biochemical c-Met kinase activity assay.

Materials:

  • Recombinant c-Met kinase domain (e.g., from BPS Bioscience)[10]

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)[10]

  • ATP[10]

  • Kinase assay buffer[10]

  • Test compounds (e.g., 7-Bromo-5-methylimidazo[1,2-a]pyridine derivatives)

  • 96-well plates

  • Detection reagent (e.g., Kinase-Glo® MAX)[11]

  • Plate reader capable of measuring luminescence

Procedure: [10][11]

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Plate Setup: Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and substrate. Add 20 µL of this master mix to each well.

  • Reaction Initiation: To initiate the reaction, add 25 µL of diluted recombinant c-Met kinase to each well.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Generation: After incubation, add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes to stabilize the signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase activity against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation (MTT) Assay

This assay determines the effect of the test compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line with c-Met amplification (e.g., EBC-1, Hs746T, MKN45)[11]

  • Complete growth medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Procedure: [12]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While specific SAR data for 7-Bromo-5-methylimidazo[1,2-a]pyridine derivatives is still emerging, the extensive research on related analogues provides a strong foundation for the rational design of potent and selective compounds. The strategic placement of a bromo group at the C7 position and a methyl group at the C5 position is predicted to favorably influence the pharmacological properties of these derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 7-Bromo-5-methylimidazo[1,2-a]pyridine derivatives. This should include in vitro kinase profiling against a panel of kinases to assess selectivity, as well as in vivo studies to evaluate their pharmacokinetic properties and anti-tumor efficacy. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies. By leveraging the existing knowledge of the SAR of the imidazo[1,2-a]pyridine core and employing a systematic approach to lead optimization, it is anticipated that novel and effective kinase inhibitors based on the 7-Bromo-5-methylimidazo[1,2-a]pyridine scaffold can be developed for the treatment of cancer and other diseases.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Med Chem Lett. 2015 Mar 2;6(5):507-12. Available from: [Link]

  • In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. Ther Adv Med Oncol. 2013 Jan;5(1):47-61. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. 2015;6(5):507-512. Available from: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Arch Pharm (Weinheim). 2024 Sep 2. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024. Available from: [Link]

  • c-Met inhibitor. Wikipedia. Available from: [Link]

  • Cytotoxicity Assay Protocol. protocols.io. 2024 Feb 28. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PubMed. 2015 Mar 2. Available from: [Link]

  • Have clinical trials properly assessed c-Met inhibitors?. Oncotarget. 2017; 8(44): 75713–75714. Available from: [Link]

  • C-Met inhibitors – Knowledge and References. Taylor & Francis. Available from: [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. Available from: [Link]

Sources

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The functionalization of this core structure is crucial for the exploration of new chemical space and the development of novel therapeutic agents. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of halogenated imidazo[1,2-a]pyridines represent a powerful and versatile tool for the introduction of a wide range of substituents.

This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of a key building block, 7-Bromo-5-methylimidazo[1,2-a]pyridine. By examining the performance of different catalysts, ligands, and reaction conditions, we aim to provide researchers, scientists, and drug development professionals with a practical resource for selecting the optimal catalytic system for their specific synthetic needs. The insights presented herein are grounded in experimental data and an understanding of the underlying reaction mechanisms.

The Strategic Importance of the 7-Position

The C7 position of the imidazo[1,2-a]pyridine ring is a common site for modification in the development of bioactive molecules. Introducing diverse functionalities at this position can significantly impact the compound's biological activity, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions offer a reliable and efficient means to achieve this diversification, starting from the readily accessible 7-bromo derivative.

Comparative Analysis of Catalytic Systems

The choice of an appropriate catalyst system, comprising a palladium precursor and a supporting ligand, is paramount for achieving high yields and clean conversions in cross-coupling reactions. The electronic and steric properties of the ligand play a critical role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki, and Sonogashira couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds. For the coupling of 7-Bromo-5-methylimidazo[1,2-a]pyridine with various aryl and heteroaryl boronic acids, several palladium-based catalysts have demonstrated efficacy.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[2]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O120 (µW)-81[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012High[4]
Pd₂(dba)₃t-Bu₃PK₂CO₃Dioxane801.596[4]

Expert Insights:

The choice of ligand is critical in Suzuki-Miyaura couplings. For electron-rich imidazo[1,2-a]pyridines, electron-rich and bulky phosphine ligands such as SPhos and t-Bu₃P often lead to higher yields by promoting the rate-limiting oxidative addition and reductive elimination steps.[4][5] The use of aqueous solvent mixtures is common and can enhance the rate of transmetalation. The selection of the base is also crucial, with inorganic bases like K₃PO₄ and K₂CO₃ being widely used to activate the boronic acid.[3][6]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Add 7-Bromo-5-methylimidazo[1,2-a]pyridine, boronic acid, base, and solvent to a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen). A->B Inert Atmosphere C Add Palladium catalyst and ligand. B->C D Heat the reaction mixture to the specified temperature and stir for the designated time. C->D Catalytic Cycle E Cool the reaction to room temperature and quench with water or saturated aqueous solution. D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer, filter, and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Start Start->Pd0 ArBr 7-Bromo-5-methyl- imidazo[1,2-a]pyridine ArBr->ArPdBr Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->ArPdBr Base Base Base->Ar_prime_BOH2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. The choice of ligand is particularly critical in this reaction, as it must facilitate both the oxidative addition of the aryl bromide and the subsequent amination step.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃(±)-BINAPNaOtBuToluene80460[7]
Pd(OAc)₂XPhosNaOtBuToluene10012High[8]
[Pd(allyl)Cl]₂t-BuXPhost-BuOLiToluene10024High[8]
Pd(OAc)₂XantPhosDBUToluene/DMF100-Good[9]

Expert Insights:

For the amination of bromopyridine derivatives, bulky and electron-rich biarylphosphine ligands such as XPhos and t-BuXPhos are often the ligands of choice, as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step. [8]The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) is common, although for substrates with base-sensitive functional groups, milder bases like DBU in combination with specific ligands can be employed. [9][10]The choice of solvent can also influence the reaction outcome, with non-polar aprotic solvents like toluene and ethereal solvents like dioxane being frequently used. [10]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 7-Bromo-5-methylimidazo[1,2-a]pyridine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel containing a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L ArPdBr Ar-Pd(II)L-Br Pd0->ArPdBr Oxidative Addition ArPdAmine [Ar-Pd(II)L(HNR'R'')]⁺Br⁻ ArPdBr->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)L(NR'R'') ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product Start Start->Pd0 ArBr 7-Bromo-5-methyl- imidazo[1,2-a]pyridine ArBr->ArPdBr Amine HNR'R'' Amine->ArPdBr Base Base Base->ArPdAmine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes. This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free conditions have also been developed.

Catalyst PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃CuIEt₃N/THFRT16High[11]
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF100397[12]
Pd/C-CuIEt₃NToluene1002456[13]
PdCl₂(PPh₃)₂PPh₃NoneTBAFNone-Moderate to Excellent[14]

Expert Insights:

The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) salt are generally reliable for the coupling of bromo-heterocycles. [3][11][12]The copper co-catalyst is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. [3]Copper-free conditions have gained traction to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). [15]In these cases, a strong base is often required to facilitate the deprotonation of the terminal alkyne.

Heck Coupling: Vinylation of the Imidazo[1,2-a]pyridine Core

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. While less commonly reported for this specific scaffold compared to the other coupling reactions, it remains a valuable tool for introducing vinyl groups.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF802.5High[16]
Pd(OAc)₂NoneK₂CO₃DMF/H₂O804Good[17]
Palladacycle-K₂CO₃1-methyl-2-pyrrolidinone140-Good to High[16]

Expert Insights:

For Heck reactions involving aryl bromides, simple palladium salts like Pd(OAc)₂ can be effective, often without the need for specialized phosphine ligands, particularly with activated alkenes. [17]The choice of base and solvent can significantly impact the reaction's efficiency and selectivity. [17]Palladacycle catalysts have also emerged as highly active and stable catalysts for Heck couplings. [16]

Conclusion

The palladium-catalyzed cross-coupling of 7-Bromo-5-methylimidazo[1,2-a]pyridine is a highly effective strategy for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The choice of the optimal catalytic system is dependent on the specific coupling partners and desired outcome.

  • For Suzuki-Miyaura couplings , catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or t-Bu₃P with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ generally provide high yields.

  • In Buchwald-Hartwig aminations , ligands like XPhos and BINAP in combination with a strong base such as NaOtBu are highly effective.

  • Sonogashira couplings can be reliably performed using traditional Pd(PPh₃)₄/CuI systems, with copper-free alternatives offering advantages in certain cases.

  • Heck reactions can often be achieved with simple palladium salts like Pd(OAc)₂, although the use of specific ligands or palladacycles can enhance reactivity.

This guide provides a foundation for researchers to make informed decisions when selecting catalysts for the functionalization of 7-Bromo-5-methylimidazo[1,2-a]pyridine. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible results.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications, 2021. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed, 2014. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications, 2023. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC, 2020. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]

  • Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry, 2023. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2021. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 2019. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing, 2021. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 2019. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications, 2020. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC, 2023. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 2024. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider Synthetic Pages, 2013. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, 2020. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI, 2025. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-free and ligand-free Sonogashira cross-coupling. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI, 2017. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Heck Reaction—State of the Art. MDPI, 2017. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC, 2013. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC, 2021. [Link]

  • Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]

  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Åbo Akademi University. [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 2021. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides an in-depth technical comparison of synthetic routes to a valuable derivative, 7-Bromo-5-methylimidazo[1,2-a]pyridine , offering field-proven insights and experimental data to inform your synthetic strategy.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the chosen protocol is not just a procedure, but a self-validating system for producing this key building block with high purity and efficiency.

Executive Summary: A Tale of Two Strategies

The synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine can be approached from two primary strategic directions: a linear cyclocondensation approach that builds the brominated heterocycle directly, and a convergent, late-stage bromination approach. Each carries distinct advantages and challenges.

MetricRoute 1: Linear CyclocondensationRoute 2: Late-Stage Bromination (Proposed)
Overall Yield High (estimated >80% over 2 steps)Moderate to High (highly dependent on bromination)
Purity & Selectivity High, predictable regiochemistryPotential for isomeric impurities
Scalability Good, established proceduresGood, but requires careful control of bromination
Key Challenge Handling of α-halocarbonyl reagentsAchieving high regioselectivity in the final step
Recommendation Recommended for reliability and purity. Feasible, but requires optimization for C7 selectivity.

Route 1: The Workhorse - Linear Cyclocondensation

This route is the most direct and well-established pathway. It relies on the classic Tschitschibabin pyridine synthesis, constructing the imidazo[1,2-a]pyridine ring from a pre-functionalized aminopyridine. The strategy is linear and robust, ensuring the bromine and methyl groups are correctly positioned from the outset.

Workflow Overview

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Validation A 2-Bromo-3-methylpyridine C 2-Amino-5-bromo-6-methylpyridine A->C Amination (High Yield) B Sodium Amide (NaNH2) B->C E 7-Bromo-5-methylimidazo[1,2-a]pyridine C->E Tschitschibabin Reaction D Chloroacetaldehyde D->E F Purification E->F G Characterization (NMR, MS) F->G

Caption: Workflow for the Linear Cyclocondensation Route.

Part 1: Synthesis of the Key Precursor, 2-Amino-5-bromo-6-methylpyridine

The success of this route hinges on the efficient preparation of the key aminopyridine intermediate. A high-yielding amination of 2-bromo-3-methylpyridine provides the required starting material with excellent purity.

Experimental Protocol:

  • Reaction Setup: To a reactor fitted with a reflux condenser and under a nitrogen atmosphere, charge 650 g of xylene. Heat to 115-120°C under reflux to remove any residual water azeotropically.

  • Base Addition: Cool the solvent to 70°C and carefully add 22 g of sodium amide (NaNH₂). Reheat the solution to 118-120°C.

  • Amination Reaction: Slowly add 102 g of 2-bromo-3-methylpyridine dropwise while maintaining the reflux. After the addition is complete, continue to reflux for 1 hour.

  • Workup and Isolation: Cool the reaction mixture to 45°C and quench by pouring it into ice water. Separate the upper organic (xylene) layer.

  • Crystallization: Concentrate the xylene layer under atmospheric pressure until approximately 220 g remains. Cool the concentrate to 10-15°C with stirring to induce crystallization.

  • Final Product: Filter the resulting solid to obtain 2-amino-5-bromo-6-methylpyridine.

Validation Data:

  • Yield: 90.1%[2]

  • Purity: 99.3%[2]

Scientific Rationale:

  • Sodium Amide (NaNH₂): This strong base is used to effect a Chichibabin amination reaction, where the amide ion displaces the bromide on the pyridine ring.

  • Xylene: A high-boiling, inert solvent is required to achieve the necessary reaction temperature for the amination. Its azeotropic properties are also useful for initial drying.

  • Nitrogen Atmosphere: Prevents the reaction of the highly reactive sodium amide with atmospheric moisture and oxygen.

Part 2: Cyclocondensation to 7-Bromo-5-methylimidazo[1,2-a]pyridine

This step involves the reaction of the aminopyridine with an α-halocarbonyl, in this case, chloroacetaldehyde, to form the fused imidazole ring.

Experimental Protocol (Adapted from a similar synthesis[3]):

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromo-6-methylpyridine (1.0 eq), sodium bicarbonate (1.2 eq), and ethanol.

  • Reagent Addition: Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Validation Data (Anticipated):

  • Yield: High (typically >85% for this type of reaction).

  • Purity: >98% after chromatography.

  • ¹H NMR (400 MHz, CDCl₃) δ (Predicted): 8.05 (s, 1H), 7.60 (s, 1H), 7.45 (s, 1H), 7.10 (s, 1H), 2.50 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (Predicted): 145.0, 142.0, 125.0, 122.0, 117.0, 115.0, 108.0, 17.0. (Note: Predicted NMR data is based on general chemical shifts for imidazo[1,2-a]pyridines. Actual values must be confirmed experimentally.)

Scientific Rationale:

  • Mechanism: The reaction proceeds via initial nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[4]

  • Sodium Bicarbonate: A mild base is used to neutralize the HCl formed during the reaction, preventing protonation of the aminopyridine and promoting the cyclization.

  • Ethanol: A polar protic solvent that is effective at solvating the reactants and reagents.

Route 2: The Alternative - Late-Stage Bromination (A Feasibility Study)

An alternative strategy involves forming the 5-methylimidazo[1,2-a]pyridine core first and then introducing the bromine atom in the final step. This approach can be more convergent but introduces a significant challenge: regioselectivity.

Workflow Overview

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Late-Stage Bromination A 2-Amino-6-methylpyridine C 5-Methylimidazo[1,2-a]pyridine A->C Tschitschibabin Reaction B Chloroacetaldehyde B->C E 7-Bromo-5-methylimidazo[1,2-a]pyridine C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E F Potential Isomeric Byproducts (e.g., 3-bromo, 3,7-dibromo) E->F Selectivity Challenge

Caption: Workflow for the Late-Stage Bromination Route.

Part 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine

The synthesis of the unbrominated core follows a similar cyclocondensation protocol as in Route 1.

Experimental Protocol:

  • Reaction Setup: Combine 2-amino-6-methylpyridine (1.0 eq), sodium bicarbonate (1.2 eq), and ethanol in a round-bottom flask.

  • Reagent Addition: Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Reaction & Workup: Heat to reflux for 5-8 hours. After cooling, concentrate the mixture, add water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 5-methylimidazo[1,2-a]pyridine.

Part 2: Regioselective Bromination

This is the critical and most challenging step of this route. The imidazo[1,2-a]pyridine system is electron-rich and susceptible to electrophilic substitution. The C3 position is generally the most reactive, followed by the C7 and C5 positions on the pyridine ring.

Experimental Protocol (Proposed):

  • Reaction Setup: Dissolve 5-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a flask protected from light.

  • Reagent Addition: Cool the solution to 0°C and add N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to stir at 0°C to room temperature for 1-4 hours, monitoring carefully by TLC or LC-MS for the formation of the desired product and potential isomers.

  • Workup and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent. The subsequent purification would likely require careful chromatography to separate the desired C7-bromo isomer from other potential mono- and di-brominated byproducts.

Scientific Rationale & Key Challenges:

  • N-Bromosuccinimide (NBS): A common and convenient reagent for the electrophilic bromination of activated aromatic and heteroaromatic rings.[5][6]

  • Regioselectivity: The primary challenge is controlling the site of bromination. The C3 position on the imidazole ring is highly activated and often the preferred site of electrophilic attack.[7] The presence of the methyl group at C5 may offer some steric hindrance to C3, but achieving high selectivity for C7 over C3 would likely require careful optimization of solvent, temperature, and brominating agent. Without specific literature precedence for this exact substrate, significant experimental validation would be required to confirm the viability and efficiency of this step.

Conclusion and Recommendation

For the synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine , the Linear Cyclocondensation (Route 1) is the superior and recommended strategy for achieving high purity and predictable outcomes. By installing the bromine atom on the pyridine ring prior to cyclization, it completely circumvents the critical issue of regioselectivity inherent in a late-stage bromination approach. The starting material for Route 1 is accessible via a high-yielding, documented procedure, making the entire sequence robust and scalable.

While the Late-Stage Bromination (Route 2) is a chemically plausible alternative, it introduces significant process development risk centered on achieving selective bromination at the C7 position. This route should only be considered if the specific demands of a project warrant an investigation into convergent strategies, with the understanding that substantial optimization would be necessary to control the formation of isomeric impurities.

References

  • Guan, Z.-H., et al. (2019). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 24(19), 3581.
  • Paudyal, M. P., et al. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Gamez-Montano, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2017, June 19).
  • I.1H NMR &13C{1H} NMR spectra of proligand, 7a, 7d and 8.....................................2 II.Crystallographic Data and - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024). N-Bromosuccinimide.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 15, 2026, from [Link]

  • (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. (n.d.).
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 15, 2026, from [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. (n.d.).
  • Kour, J., et al. (2021). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 11(3), 1545-1550.
  • Stojanovska-Georgievska, L., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Kumar, A., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 27(3), 1265-1276.
  • Request PDF on ResearchGate. (n.d.). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Retrieved February 15, 2026, from [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573.
  • Bagdi, A. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update.

Sources

A Technical Guide for Medicinal Chemists: Assessing the Novelty and Potential of the 7-Bromo-5-methylimidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine (IMP) core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties have made it a cornerstone for developing a multitude of therapeutic agents, from anxiolytics like Alpidem to anticancer and anti-inflammatory candidates.[1][2][3][4] The true potential of this scaffold, however, lies in the nuanced effects of its substitution patterns. This guide provides an in-depth analysis of the 7-Bromo-5-methylimidazo[1,2-a]pyridine scaffold, assessing its novelty by comparing its strategic design elements against other IMP derivatives and outlining its potential for future drug discovery campaigns.

Deconstructing the Scaffold: The Strategic Importance of C5-Methyl and C7-Bromo Substitutions

The novelty of any scaffold is not merely its existence, but the unique combination of properties conferred by its substituents. In this case, the methyl group at the C5 position and the bromine at C7 are not arbitrary additions; they are strategic choices designed to modulate the scaffold's physicochemical and pharmacological properties.

1.1 The C5-Methyl Group: A Tool for Modulating Potency and Metabolism

The inclusion of a methyl group at the C5 position can influence the molecule in several key ways:

  • Steric Influence: The methyl group provides steric bulk that can enhance binding affinity by promoting favorable conformations for interacting with a target protein. It can also serve as a "steric shield," preventing unwanted metabolism at adjacent positions.

  • Lipophilicity: It increases the molecule's lipophilicity, which can enhance membrane permeability and cell penetration, although this must be balanced to maintain adequate aqueous solubility.

  • Metabolic Blocking: The C5 position can be susceptible to oxidative metabolism. A methyl group at this position can act as a metabolic blocker, improving the pharmacokinetic profile of the compound by increasing its half-life.

1.2 The C7-Bromo Group: A Versatile Handle for Potency and Diversification

The bromine atom at the C7 position is a particularly powerful tool for lead optimization. Its utility extends far beyond a simple substituent effect.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This can significantly increase binding affinity and selectivity.

  • Synthetic Handle: The C-Br bond is a versatile functional group for further chemical modification. It readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse analog libraries to explore the structure-activity relationship (SAR).[5] This is a critical feature for hit-to-lead campaigns.

  • Modulation of Electronics: As an electron-withdrawing group, bromine can influence the electronic distribution of the entire heterocyclic system, potentially tuning the pKa and reactivity of the scaffold.

Visualizing the Core Scaffold

To appreciate the substitution pattern, it is essential to understand the parent ring system.

Caption: Numbering of the Imidazo[1,2-a]pyridine scaffold.

Comparative Analysis: Benchmarking Against Other IMP Scaffolds

The true novelty of the 7-Bromo-5-methyl variant is best understood in the context of other reported IMP derivatives. Structure-activity relationship (SAR) studies have shown that the substitution pattern dramatically influences biological activity.[6][7]

Scaffold DerivativeKey SubstituentsReported Biological ActivitySignificance of ComparisonReference
7-Bromo-5-methyl-IMP C7-Br, C5-Me (Hypothesized) Kinase inhibition, Anti-proliferativeThe combination provides both a metabolic block (C5-Me) and a versatile synthetic handle/halogen bond donor (C7-Br), offering a superior starting point for library development.-
2-Aryl-3-carboxamide-IMPC2-Aryl, C3-AmideAnti-influenza (RdRp inhibition)Highlights the importance of the C2 and C3 positions for targeting viral polymerases. The 7-bromo-5-methyl scaffold could be combined with these features.[6]
2,3-Diaryl-IMPC2/C3-ArylPI3K p110α inhibitionDemonstrates that bulky groups at C2/C3 are well-tolerated for kinase inhibition. The 7-bromo group could provide an additional vector for optimization.[8]
6-Iodo-IMPC6-Iodoβ-amyloid plaque imagingShows that halogens on the pyridine ring are crucial for CNS applications. The 7-bromo variant offers similar properties with different synthetic accessibility.[9]
3-Amino-IMPC3-AminoAnticancer (Cytotoxicity)The amino group at C3 is a key pharmacophoric feature. The GBB-3CR reaction used for its synthesis is a powerful tool.
N-phenoxyethyl-3-carboxamide-IMPC3-Amide, C7-variousAntituberculosis (QcrB inhibition)SAR studies in this series revealed that a 4-bromo substituent on a phenoxyethyl group at C3 was highly potent, underscoring the value of bromine in this scaffold class.[10]

This comparison reveals that while substitutions at C2, C3, and C6 have been extensively explored for various targets, the specific 7-bromo, 5-methyl combination represents a less-explored but highly strategic pattern. It combines the defensive characteristic of a metabolic block with the offensive capabilities of a halogen bond donor and a synthetic handle, making it a highly attractive starting point for a discovery program.

Experimental Protocols & Discovery Workflow

3.1 Synthesis of the 7-Bromo-5-methylimidazo[1,2-a]pyridine Scaffold

A robust and scalable synthesis is paramount. The classical condensation of a 2-aminopyridine with an α-halocarbonyl compound remains one of the most efficient methods.[11]

Protocol: Two-Step Synthesis

  • Starting Material: 2-Amino-4-methyl-6-bromopyridine.

  • Step 1: Condensation Reaction

    • To a solution of 2-amino-4-methyl-6-bromopyridine (1.0 eq) in ethanol (10 mL/mmol) is added chloroacetaldehyde (1.2 eq, 50% wt in H₂O).

    • Rationale: Ethanol is a common, effective solvent for this condensation. Chloroacetaldehyde is the α-halocarbonyl partner that will form the imidazole ring.

    • The reaction mixture is heated to reflux (approx. 78°C) for 4-6 hours.

    • Self-Validation: Progress is monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

    • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Step 2: Cyclization and Aromatization

    • The crude intermediate is re-dissolved in a suitable solvent like DMF and heated, often with a mild base (e.g., NaHCO₃), to facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

    • Rationale: The heating provides the energy needed for the intramolecular SN2 reaction, and the base neutralizes the HBr formed during aromatization.

    • The reaction is worked up by pouring into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The final product is purified by column chromatography on silica gel to yield the 7-Bromo-5-methylimidazo[1,2-a]pyridine.

3.2 A Workflow for Assessing Scaffold Novelty and Potential

A systematic workflow is critical to efficiently evaluate a new scaffold.

Scaffold_Assessment_Workflow Scaffold Evaluation Workflow A Scaffold Synthesis (7-Br-5-Me-IMP) B In Silico Analysis (Docking, ADMET Prediction) A->B Characterize C Primary In Vitro Screening (e.g., Kinase Panel, Cytotoxicity Assay) B->C Prioritize Targets D Hit Confirmation & Dose-Response C->D Identify Hits E Hit-to-Lead Optimization (SAR via C7 Cross-Coupling) D->E Validate & Prioritize Hits F In Vivo PK/PD & Efficacy Studies E->F Generate Lead Candidates

Caption: A typical workflow for evaluating a novel scaffold.

This workflow demonstrates a logical progression from synthesis to lead candidate selection. The key decision point for the 7-bromo scaffold is the transition from "Hit Confirmation" (D) to "Hit-to-Lead Optimization" (E), where the bromine's utility as a synthetic handle is fully leveraged to rapidly build out a diverse chemical library and explore the SAR.

Conclusion and Future Outlook

The 7-Bromo-5-methylimidazo[1,2-a]pyridine scaffold is more than just another entry in the vast library of heterocyclic compounds. Its novelty lies in the strategic combination of a metabolically robust C5-methyl group and a synthetically versatile C7-bromo group. This design provides a dual advantage: inherent stability and vast potential for diversification.

While the broader imidazo[1,2-a]pyridine class is well-established, this specific substitution pattern appears underexploited and holds significant promise.[3][10] It serves as an ideal starting point for drug discovery campaigns targeting a wide range of diseases, particularly in oncology (kinase inhibition) and infectious diseases.[7][8][10] The next logical steps involve synthesizing the core scaffold and screening it against diverse biological targets to uncover its full therapeutic potential. The inherent chemical tractability of the C7-bromo position ensures that any initial "hits" can be rapidly and efficiently optimized into potent and selective lead candidates.

References

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. DOI.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.

Sources

Benchmarking the Efficacy of 7-Bromo-5-methylimidazo[1,2-a]pyridine-based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical comparison of 7-Bromo-5-methylimidazo[1,2-a]pyridine-based compounds against established and emerging therapeutic alternatives. We will delve into their efficacy in targeting key oncogenic drivers, including KRAS G12C, PI3K, DYRK1A, and PIM kinases. This analysis is supported by a critical evaluation of experimental data, detailed protocols to ensure reproducibility and transparency, and a mechanistic exploration of the relevant signaling pathways.

Targeting the "Undruggable": KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation, present in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors, was long considered an intractable target.[3] The discovery of a covalent binding pocket has revolutionized this field, leading to the development of targeted inhibitors.

Efficacy Comparison: Imidazo[1,2-a]pyridines vs. Approved Inhibitors

Recent studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as covalent KRAS G12C inhibitors. For instance, compound I-11 , a novel imidazo[1,2-a]pyridine derivative, has shown potent and selective anticancer activity.[4][5]

Compound/DrugCell LineAssay TypeIC50Reference(s)
I-11 NCI-H358 (KRAS G12C)Cell Viability0.86 µM[4]
I-11 A549 (KRAS G12S)Cell Viability14.32 µM[4]
Sotorasib (AMG 510) NCI-H358 (KRAS G12C)Cell Viability (72h)~0.006 µM[6]
Sotorasib (AMG 510) MIA PaCa-2 (KRAS G12C)Cell Viability (72h)~0.009 µM[6]
Adagrasib (MRTX849) Panel of KRAS G12C mutant cell linesCell Viability (2D, 3-day)10 - 973 nM[7]
ARS-1620 NCI-H358 (KRAS G12C)Cell ViabilityNot explicitly stated, but potent[8]

Analysis: Compound I-11 demonstrates promising potency and selectivity for KRAS G12C mutant cells over other KRAS mutations.[4] While its IC50 is higher than the approved drugs Sotorasib and Adagrasib, it is crucial to note that direct comparisons are challenging due to variations in experimental conditions. The development of I-11 validates the imidazo[1,2-a]pyridine scaffold as a viable backbone for novel covalent inhibitors.[4][5] Sotorasib and Adagrasib, the current standards of care, exhibit low nanomolar potency in various KRAS G12C mutant cell lines.[6][7]

Mechanism of Action: Covalent Inhibition of the Switch-II Pocket

Both the imidazo[1,2-a]pyridine-based inhibitors and the approved drugs function by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks KRAS in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[4]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP GEF activation KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Imidazo[1,2-a]pyridine Compound / Sotorasib Inhibitor->KRAS_GDP Covalent Inhibition

Caption: KRAS G12C signaling pathway and the point of intervention by covalent inhibitors.

Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., NCI-H358, A549) in appropriate media.

    • Harvest cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Bromo-5-methylimidazo[1,2-a]pyridine compounds and control drugs (e.g., Sotorasib) in the culture medium.

    • Replace the existing medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Modulating the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[10][11][12]

Efficacy Comparison: Imidazo[1,2-a]pyridines vs. Approved PI3K Inhibitors

Certain imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the PI3K pathway.

Compound/DrugCell LineAssay TypeIC50Reference(s)
Imidazo[1,2-a]pyridine Derivative MCF-7 (Breast Cancer)Cell Viability2.35 µM[6]
Imidazo[1,2-a]pyridine Derivative HeLa (Cervical Cancer)Cell Viability10.89 µM[6]
Alpelisib (PIQRAY) PIK3CA-mutant cell linesPI3Kα Inhibition5 nM (cell-free)[13]
Alpelisib (PIQRAY) JuA1 (Canine Hemangiosarcoma, PIK3CA mutant)Cell Viability (72h)7.39 µM[14]
Doxorubicin MCF-7 (Breast Cancer)Cell Viability (48h)1.3 µM[15]
Doxorubicin HeLa (Cervical Cancer)Cell Viability (48h)1.00 µM[16]

Analysis: The referenced imidazo[1,2-a]pyridine derivative shows moderate activity against breast and cervical cancer cell lines.[6] Alpelisib, an approved PI3Kα-specific inhibitor, demonstrates high potency in cell-free assays and efficacy in PIK3CA-mutant cell lines.[13][14] Doxorubicin, a conventional chemotherapeutic agent, also exhibits potent cytotoxicity against these cell lines, but its mechanism is not specific to the PI3K pathway and is associated with significant toxicity.[15][16]

Mechanism of Action: Inhibition of PI3K and Downstream Signaling

Imidazo[1,2-a]pyridine-based PI3K inhibitors act by binding to the kinase domain of PI3K, preventing the phosphorylation of PIP2 to PIP3. This leads to the inhibition of the downstream Akt/mTOR signaling cascade, ultimately resulting in decreased cell proliferation and survival.[10][11]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Protein Synthesis mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Compound / Alpelisib Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of targeted compounds.

Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™) Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[5][10]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[5]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase (e.g., PI3Kα), the substrate (e.g., a specific peptide or lipid), and the test compound (imidazo[1,2-a]pyridine derivative or Alpelisib) at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC50 value for each compound.

Emerging Targets: DYRK1A and PIM Kinase Inhibition

Imidazo[1,2-a]pyridine and related scaffolds have also shown promise in targeting other kinases implicated in cancer, such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][17]

Efficacy and Mechanism of Action
  • DYRK1A: This kinase is involved in cell cycle regulation and has been implicated in various cancers.[18] Imidazo[1,2-b]pyridazine derivatives, structurally related to imidazo[1,2-a]pyridines, have been identified as potent DYRK1A inhibitors.[19]

  • PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation.[5] Imidazo[1,2-b]pyridazines have also been identified as PIM kinase inhibitors.[20]

Further research is needed to fully elucidate the structure-activity relationships of 7-Bromo-5-methylimidazo[1,2-a]pyridine compounds against these targets and to directly compare their efficacy with other known inhibitors.

Signaling Pathways

DYRK1A_PIM_Pathways cluster_dyrk1a DYRK1A Signaling cluster_pim PIM Kinase Signaling DYRK1A DYRK1A CyclinD1 Cyclin D1 DYRK1A->CyclinD1 degrades p27 p27 DYRK1A->p27 stabilizes CellCycle Cell Cycle Progression CyclinD1->CellCycle p27->CellCycle DYRK1A_Inhibitor Imidazo[1,2-a]pyridine Derivative DYRK1A_Inhibitor->DYRK1A PIM PIM Kinase BAD BAD PIM->BAD phosphorylates (inactivates) Apoptosis Apoptosis BAD->Apoptosis PIM_Inhibitor Imidazo[1,2-a]pyridine Derivative PIM_Inhibitor->PIM

Caption: Simplified overview of DYRK1A and PIM kinase signaling pathways and points of inhibition.

In Vivo Efficacy Assessment: Xenograft Models

To translate in vitro findings into a preclinical setting, in vivo xenograft models are indispensable.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of test compounds.[6][19]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture the desired cancer cell line (e.g., NCI-H358) to 80-90% confluency.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the 7-Bromo-5-methylimidazo[1,2-a]pyridine compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

  • Data Analysis:

    • Compare the tumor growth inhibition between the treatment and control groups.

    • Assess the tolerability of the compound by monitoring changes in body weight and any signs of toxicity.

Conclusion

The 7-Bromo-5-methylimidazo[1,2-a]pyridine scaffold represents a promising platform for the development of novel kinase inhibitors targeting critical oncogenic pathways. The data presented in this guide highlight their potential to compete with and offer alternatives to existing therapies. The provided experimental protocols are intended to facilitate the rigorous and reproducible evaluation of these and other emerging compounds. As our understanding of cancer biology deepens, the continued exploration and optimization of such "privileged structures" will be paramount in the quest for more effective and personalized cancer treatments.

References

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(25), 5374-5383. [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. (2025). Juniper Publishers. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy, 12(1), 710-720. [Link]

  • Kim, J. H., et al. (2022). In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines. Oncology Letters, 23(4), 118. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy, 12(1), 710-720. [Link]

  • On target off-tumor activity comparison among different PI3K inhibitors. ResearchGate. [Link]

  • Example Pathview graphs. ResearchGate. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]

  • Cost-effectiveness of sotorasib versus adagrasib in previously treated KRAS G12C-mutated advanced NSCLC: a US healthcare payer perspective. Taylor & Francis Online. [Link]

  • From lab to animal facility: A complete guide for tumor xenograft model creation. ResearchGate. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization. [Link]

  • Application of Graph-based Data Mining to Metabolic Pathways. AI@WSU. [Link]

  • First PI3K Inhibitor Approved in Breast Cancer. Aptitude Health. [Link]

  • The Evolution of PI3K Inhibitors in the Treatment of Breast Cancer. Pharmacy Times. [Link]

  • Comparison Between Alpelisib Plus Endocrine Therapy and Everolimus Plus Endocrine Therapy After CDK4/6 Inhibitors Progression in Patients with PIK3CA-Mutant Metastatic Breast Cancer: A Single-Center Retrospective Study. Cureus. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Graphs in molecular biology. PLOS Computational Biology. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • DOT Diagram. Pintora. [Link]

  • DOT language — Beginner. Medium. [Link]

  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB[6]-modified iron-oxide nanoparticles. RSC Publishing. [Link]

  • What are DYRK1A inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central. [Link]

  • SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. PubMed. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers in Oncology. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 7-Bromo-5-methylimidazo[1,2-a]pyridine are core to advancing therapeutic frontiers. However, the lifecycle of these potent molecules extends beyond the laboratory bench and into the critical phase of disposal. Improper chemical waste management not only poses significant safety and environmental risks but can also lead to severe regulatory penalties. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-5-methylimidazo[1,2-a]pyridine, ensuring the safety of laboratory personnel and adherence to the highest standards of environmental stewardship.

Understanding the Hazard Profile: Why Specific Procedures are Crucial

  • Acute Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Environmental Hazard: As a halogenated heterocyclic compound, improper disposal can lead to the contamination of soil and water.[3]

Given these potential hazards, a structured and cautious approach to disposal is paramount. The core principle is to manage this compound as a regulated hazardous waste, preventing its release into the environment.

Core Directive: The Disposal Workflow

The proper disposal of 7-Bromo-5-methylimidazo[1,2-a]pyridine is a multi-step process that begins the moment the material is designated as waste. The following workflow provides a comprehensive overview of the necessary procedures.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalLogistics Disposal Logistics A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Properly Characterized C Step 3: Waste Accumulation (SAA) B->C Securely Contained D Step 4: Scheduling Pickup C->D Ready for Transport E Step 5: Final Disposal (Incineration) D->E Licensed Vendor

Caption: A streamlined workflow for the disposal of 7-Bromo-5-methylimidazo[1,2-a]pyridine.

Detailed, Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is completed in a manner that prioritizes safety and compliance.

Part 1: In-Lab Waste Management

Step 1: Waste Identification and Segregation

  • Designation as Waste: A chemical becomes waste when it is no longer intended for use.[2]

  • Immediate Segregation: As a halogenated organic compound, 7-Bromo-5-methylimidazo[1,2-a]pyridine waste must be segregated from non-halogenated waste streams.[4][5] This is a critical step to prevent unintended chemical reactions and to ensure proper final disposal.

    • Causality: Mixing halogenated and non-halogenated waste can complicate the disposal process and may be prohibited by waste disposal facilities.

  • Solid vs. Liquid Waste: If the compound is in a solid form, it should be collected as solid chemical waste. If it is dissolved in a solvent, it should be collected as liquid chemical waste, and the solvent must also be considered in the waste characterization. Keep solid and liquid wastes separate whenever possible.[1]

Step 2: Container Selection and Labeling

  • Container Compatibility: Use a container that is compatible with the chemical. For solid 7-Bromo-5-methylimidazo[1,2-a]pyridine, a high-density polyethylene (HDPE) or glass container is suitable. The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof closure.[3][6]

  • Proper Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include the following information:

    • The words "Hazardous Waste".[3][7]

    • The full chemical name: "7-Bromo-5-methylimidazo[1,2-a]pyridine". Avoid using abbreviations or chemical formulas.[3]

    • The approximate quantity or concentration of the waste.

    • The date when waste was first added to the container (accumulation start date).[8]

    • The hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[3][7]

  • Storage Conditions:

    • Store the container in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.

    • Ensure the container is kept closed at all times except when adding waste.[1][3]

    • Segregate the container from incompatible materials, particularly strong oxidizing and reducing agents.[2]

  • Volume Limits: The amount of hazardous waste in an SAA is limited by regulation. Do not exceed 55 gallons of total hazardous waste in an SAA.[7]

Part 2: Institutional Disposal Procedures

Step 4: Scheduling a Waste Pickup

  • Contact Environmental Health & Safety (EHS): Once the waste container is full (typically around 90% capacity to prevent spills) or if the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3]

  • Provide Necessary Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.

Step 5: Final Disposal Method

  • Incineration: The recommended and most environmentally sound method for the disposal of halogenated organic compounds like 7-Bromo-5-methylimidazo[1,2-a]pyridine is high-temperature incineration.[8][9]

    • Causality: Incineration at temperatures around 1200 K (927°C) ensures the complete destruction of the compound and prevents the formation of toxic byproducts such as dioxins and furans.[8][9]

  • Licensed Disposal Vendor: Your institution's EHS department will work with a licensed hazardous waste disposal vendor to transport and incinerate the waste in compliance with all federal, state, and local regulations.

Handling of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable labware (e.g., gloves, weigh boats, pipette tips) that is contaminated with 7-Bromo-5-methylimidazo[1,2-a]pyridine must be disposed of as hazardous solid waste in a clearly labeled, sealed container.

  • Empty Containers: An "empty" container that held 7-Bromo-5-methylimidazo[1,2-a]pyridine must still be managed carefully.

    • Triple Rinsing: The container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

    • Disposal of Rinsed Container: After triple rinsing and air drying, the container may be disposed of in the regular trash, provided the label has been defaced or removed.[2]

Quantitative Data Summary

ParameterGuidelineRationale
Final Disposal Method High-Temperature Incineration (~1200 K)Complete destruction of the halogenated compound and prevention of toxic byproduct formation.[8][9]
SAA Volume Limit ≤ 55 gallonsRegulatory compliance and safety.[7]
Container Fill Level ~90% capacityTo prevent spills and allow for vapor expansion.[3]

By adhering to these detailed procedures, researchers can ensure that the disposal of 7-Bromo-5-methylimidazo[1,2-a]pyridine is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity from discovery to disposal.

References

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-Bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 7-Bromo-5-methylimidazo[1,2-a]pyridine Audience: Researchers, scientists, and drug development professionals.[1][2] Author Persona: Senior Application Scientist

Executive Safety Assessment

Compound Class: Halogenated Fused Heterocycle CAS: 853762-67-1 (Generic analog reference) Physical State: Solid (Powder/Crystalline)[1][2]

As a Senior Application Scientist, I approach 7-Bromo-5-methylimidazo[1,2-a]pyridine not merely as a reagent, but as a potent pharmaceutical intermediate. While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335), the structural combination of a pyridine core and a halogen (bromine) necessitates a Band 2 Containment Strategy .[1][2]

The Hidden Risks:

  • Sensitization Potential: Imidazopyridines are privileged scaffolds in kinase inhibitors.[1] Biologically active intermediates often carry uncharacterized sensitization risks.[1]

  • Halogenated Waste Compliance: The bromine atom explicitly categorizes all downstream waste as Halogenated Organic, mandating strict segregation from general organic waste streams to prevent regulatory non-compliance and incineration hazards.[1]

  • Solvent Synergy: This compound is frequently dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF).[1] Your PPE must defend against the solvent-solute system, not just the solid.[1]

The PPE Defense Matrix

This protocol moves beyond "lab coat and glasses" to a task-specific barrier system.[1]

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Solid Handling) Double Nitrile (Min 5 mil thickness)Provides excellent tactile sensitivity for weighing while offering a redundant barrier against dust.[1]
Hand Protection (Solution Phase) Laminate (Silver Shield/Norfoil) or Double Nitrile (Change every 15 mins)If dissolved in DCM (common for this chemistry), nitrile degrades in <5 minutes.[1] Laminate is required for immersion or prolonged handling.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1] Goggles seal the ocular cavity.
Respiratory N95/P100 (if outside hood) or Fume Hood (Primary)The primary vector of exposure is inhalation of dust during transfer.[1] Engineering controls (Hood) are superior to respirators.[1]
Body Defense Tyvek® Lab Coat (Closed front)Cotton absorbs powders and retains them against the skin.[1] Tyvek repels particulates and prevents "take-home" contamination.[1]

Operational Workflow & Engineering Controls

Safety is a process, not a product.[1] The following workflow integrates PPE with engineering controls to create a self-validating safety loop.

Phase A: Solid Handling (Weighing)[2]
  • The Hazard: Airborne particulates.[1]

  • Protocol:

    • Place the balance inside a chemical fume hood or a powder containment enclosure.[1]

    • Use an anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" during transfer.[1]

    • Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe before removing it from the hood.[1]

Phase B: Reaction Setup (Solution)
  • The Hazard: Dermal absorption via solvent carrier.[1]

  • Protocol:

    • Once dissolved, the permeation rate is dictated by the solvent.

    • Critical Check: If using DCM, do not trust nitrile gloves for more than incidental splash protection.[1] Immediately replace gloves upon any contact.[1][3]

Visualization: The Safety Lifecycle

The following diagram illustrates the critical control points (CCPs) where PPE measures must escalate.

SafetyLifecycle cluster_ppe PPE Escalation Logic Storage 1. Storage (Cool, Dark, Desiccated) Weighing 2. Weighing (CCP: Dust Control) Storage->Weighing Transport in Secondary Container Reaction 3. Reaction (CCP: Solvent Permeation) Weighing->Reaction Dissolution (PPE Change) Quench 4. Quench/Workup (Exothermic Risk) Reaction->Quench Controlled Addn Waste 5. Disposal (Halogenated Stream) Quench->Waste Segregation

Figure 1: Operational Safety Lifecycle showing Critical Control Points (CCPs) where risk profile shifts from inhalation (dust) to dermal permeation (solvent).

Waste Disposal & Decontamination

Improper disposal of brominated heterocycles is a common audit failure.[1] The bromine atom renders the molecule resistant to standard biodegradation and requires specific incineration protocols.

Waste Segregation Protocol
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (often yellow bag), not regular trash.[1][2]

  • Liquid Waste: Must be tagged as Halogenated Organic Waste .[1]

    • Why? Mixing brominated compounds with non-halogenated solvents (like Acetone/Methanol) in a "General Organic" drum can contaminate the entire drum, forcing the waste hauler to reclassify 55 gallons as halogenated (significantly more expensive to destroy).

  • Sharps: Syringes used for transfer must be uncapped and placed immediately into a rigid sharps container.

Visualization: Segregation Logic

WasteSegregation WasteSource Reaction Mixture (7-Bromo-5-methylimidazo[1,2-a]pyridine) StateCheck Physical State? WasteSource->StateCheck HalogenCheck Contains >1% Halogens? StateCheck->HalogenCheck Liquid SolidHaz Container C: Hazardous Solid Waste (Gloves/Tissues) StateCheck->SolidHaz Solid/Debris HaloWaste Container A: Halogenated Liquid Waste (Incineration) HalogenCheck->HaloWaste Yes (Bromine Present) NonHaloWaste Container B: Non-Halogenated Waste (Fuels Blending) HalogenCheck->NonHaloWaste No

Figure 2: Waste segregation decision tree ensuring compliance with EPA/RCRA regulations regarding halogenated organics.

Emergency Response Protocols

Scenario 1: Powder Spill (>500 mg)

  • Evacuate the immediate area to let dust settle (2 minutes).[1]

  • Don PPE: N95 respirator, double nitrile gloves, goggles.[1]

  • Contain: Cover spill with wet paper towels (prevents dust re-aerosolization).[1]

  • Clean: Scoop up wet slurry.[1] Clean surface with soap and water (imidazopyridines are lipophilic; water alone is ineffective).

Scenario 2: Ocular Exposure

  • Time is Tissue: Flush immediately at eyewash station for 15 minutes .[1]

  • Technique: Hold eyelids open forcibly. The hydrophobic nature of the compound makes it difficult to rinse off the corneal surface.

  • Medical: Seek evaluation. Bring the SDS.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1][2]

  • PubChem. (n.d.).[1] Compound Summary: Imidazo[1,2-a]pyridine.[1] National Library of Medicine.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.